Technical Documentation Center

Vinorelbine N'b-Oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Vinorelbine N'b-Oxide
  • CAS: 74075-34-6

Core Science & Biosynthesis

Foundational

Structural and Metabolic Profiling of Vinorelbine N'-Oxide: A Technical Guide

Executive Summary Vinorelbine is a potent, third-generation semi-synthetic vinca alkaloid widely utilized as an anti-mitotic agent in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine is a potent, third-generation semi-synthetic vinca alkaloid widely utilized as an anti-mitotic agent in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. While the parent active pharmaceutical ingredient (API) is highly efficacious, its metabolic and degradation pathways yield specific derivatives that require rigorous analytical monitoring. Chief among these is Vinorelbine N'-Oxide , a compound that emerges both as a hepatic metabolite and an oxidative degradation impurity[2][3]. This whitepaper provides a comprehensive technical analysis of the chemical structure, pharmacokinetic profile, and synthetic methodologies associated with Vinorelbine N'-Oxide.

Chemical Structure and Physicochemical Properties

Vinorelbine consists of a complex heterodimeric structure comprising a catharanthine moiety and a vindoline moiety. The tertiary amines within this framework are highly susceptible to oxidation. Vinorelbine N'-Oxide (C₄₅H₅₄N₄O₉) differs from the parent API (C₄₅H₅₄N₄O₈) by the addition of a single oxygen atom, which forms a dative bond with the N'b nitrogen on the catharanthine-like side of the molecule[1][4][5].

From a mechanistic standpoint, the N'b nitrogen is sterically accessible and electron-rich, making it the primary site for electrophilic attack during oxidative stress. The formation of the N-O dipole significantly increases the molecule's polarity. This structural alteration disrupts the compound's ability to effectively bind to tubulin, rendering the N-oxide derivative pharmacologically inactive[6].

Quantitative Data Summary

The following table contrasts the critical physicochemical properties of the parent API and its N-oxide derivative.

Table 1: Comparative Physicochemical Properties

PropertyVinorelbine (Parent API)Vinorelbine N'-Oxide
Chemical Formula C₄₅H₅₄N₄O₈C₄₅H₅₄N₄O₉
Molecular Weight 778.9 g/mol 794.95 g/mol
Pharmacological Status Active (Anti-mitotic)Inactive
Primary Origin Synthetic APIHepatic Metabolism / Degradation Impurity
CAS Registry Number 71486-22-174075-34-6 / 1797884-51-5

(Data synthesized from PubChem[1] and Axios Research[4])

Pharmacokinetics and Metabolic Pathway

In vivo, vinorelbine undergoes substantial hepatic elimination. The metabolism of vinca alkaloids is primarily mediated by the cytochrome P450 isoenzymes, specifically the CYP3A subfamily (CYP3A4 and CYP3A5)[2][5].

When processed by CYP3A4, vinorelbine is converted into two primary identified metabolites found in human blood, plasma, and urine:

  • Deacetylvinorelbine : The major active metabolite, which retains antitumor activity comparable to the parent drug[2].

  • Vinorelbine N'-Oxide : A minor, inactive metabolite formed via N-oxidation[2][6].

Because vinorelbine is highly protein-bound (plasma free fraction of ~0.11), its clearance is heavily dependent on hepatic function. The N-oxide metabolite, being more polar, is subsequently excreted predominantly via the biliary and fecal routes[2][6].

Metabolism Vino Vinorelbine (API) CYP Hepatic CYP3A4 / CYP3A5 Metabolism Vino->CYP Deacetyl Deacetylvinorelbine (Active Metabolite) CYP->Deacetyl Esterase/CYP NOxide Vinorelbine N'-Oxide (Inactive Metabolite) CYP->NOxide N-Oxidation Excretion Biliary / Fecal Excretion Deacetyl->Excretion NOxide->Excretion

Metabolic pathway of Vinorelbine to Vinorelbine N'-Oxide and Deacetylvinorelbine.

Table 2: Pharmacokinetic & Metabolic Profile

ParameterClinical Observation
Primary Metabolic Enzyme Hepatic CYP3A4 / CYP3A5[5]
Major Active Metabolite Deacetylvinorelbine[2]
Major Inactive Metabolite Vinorelbine N'-Oxide[6]
Excretion Pathway Predominantly Biliary/Fecal (Hepatic elimination)[2]
Plasma Free Fraction ~0.11 (89% Protein-bound)[2]

Synthetic Workflow for API Impurity Profiling

To properly characterize Vinorelbine N'-Oxide for use as an analytical reference standard (e.g., for monitoring API degradation over time), it must be synthesized in a controlled laboratory environment. The N-oxidation of vinorelbine is achieved using m-chloroperoxybenzoic acid (mCPBA) as the electrophilic oxygen donor[7].

Causality in Experimental Design
  • Solvent Selection (CHCl₃) : Chloroform is utilized because it readily dissolves the lipophilic vinorelbine free base without participating in the oxidative reaction[7].

  • Temperature Control (0°C) : Conducting the addition at 0°C is critical to suppress unselective over-oxidation, ensuring the reaction remains localized to the highly nucleophilic N'b tertiary amine[7].

  • Quenching Mechanism : The use of aqueous sodium carbonate (Na₂CO₃) neutralizes the m-chlorobenzoic acid byproduct into a water-soluble sodium salt, driving it into the aqueous phase while the target N-oxide remains in the organic phase[7].

Step-by-Step Synthetic Protocol
  • Preparation : Dissolve 150 mg (0.20 mmol) of purified vinorelbine free base in 4.5 mL of anhydrous chloroform (CHCl₃) under a continuous nitrogen (N₂) atmosphere to prevent ambient oxidative side-reactions[7].

  • Oxidant Addition : Prepare a solution of mCPBA (45 mg, 0.26 mmol, ~1.3 molar equivalents) in 2.5 mL of CHCl₃. Add this solution dropwise to the stirred vinorelbine mixture while strictly maintaining the temperature at 0°C[7].

  • Reaction Phase : Allow the mixture to stir for exactly 15 minutes. The rapid kinetic profile confirms the high susceptibility of the catharanthine-side nitrogen to oxidation[7].

  • Quenching : Terminate the reaction by pouring the mixture into 27 mL of an aqueous sodium carbonate solution (40 g/L)[7].

  • Extraction & Purification : Extract the resulting biphasic mixture with an additional 20 mL of CHCl₃. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture, and filter[7].

  • Yield : Evaporate the solvent under reduced pressure to afford crude Vinorelbine N'-Oxide. This self-validating protocol typically yields ~125 mg (83% yield) of the target compound[7].

Synthesis Start Purified Vinorelbine in CHCl3 Reaction Oxidation Reaction (15 min, N2 atm) Start->Reaction Reagent mCPBA (1.3 eq) in CHCl3 at 0°C Reagent->Reaction Quench Quench: Aqueous Na2CO3 (Neutralizes mCBA) Reaction->Quench Extract Liquid-Liquid Extraction (Organic Phase: CHCl3) Quench->Extract Product Vinorelbine N'-Oxide (Yield: ~83%) Extract->Product

Step-by-step synthetic workflow for the targeted preparation of Vinorelbine N'-Oxide.

Analytical Characterization

For drug development professionals, validating the identity of the synthesized N-oxide—or detecting it as a degradation product in stability studies—relies on advanced spectroscopic techniques:

  • LC-MS/MS : Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying this metabolite in biological fluids. The N-oxide exhibits a precursor ion mass consistent with ~794.9 Da. Fragmentation patterns specifically indicate that the oxidation occurs on the catharanthine-like hemisphere of the heterodimer[4][5].

  • NMR Spectroscopy : Nuclear Magnetic Resonance is essential for pinpointing the exact location of the oxygen atom. The formation of the N-oxide at the N'b position causes a distinct downfield chemical shift of the adjacent protons due to the deshielding effect of the highly electronegative N-O dipole[5].

Conclusion

Vinorelbine N'-Oxide serves as a critical biomarker for both the hepatic metabolism and the oxidative degradation of vinorelbine[2][3]. While pharmacologically inactive, its presence must be rigorously quantified during API stability testing and pharmacokinetic profiling. By employing controlled synthetic protocols utilizing mCPBA and leveraging LC-MS/MS and NMR for structural validation, researchers can effectively map the lifecycle of vinorelbine from administration to elimination.

References

  • PubChem - NIH : Vinorelbine | C45H54N4O8 | CID 5311497. Available at:[Link]

  • National Defense Medical Center (NDMCTSGH) : Vinorelbine Injection USP. Available at:[Link]

  • ResearchGate : Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data. Available at: [Link]

  • PatSnap / Eureka : Treatment of Hyperproliferative Diseases with Vinca Alkaloid N-Oxide Analogs. Available at: [Link]

  • Instituto de Salud Carlos III (ISCIII) : Drug dosage recommendations in patients with chronic liver disease. Available at: [Link]

  • Axios Research : Vinorelbine N-Oxide Sulfate. Available at: [Link]

  • Google Patents: WO2017152972A1 - Vinorelbine monotartrate and its pharmaceutical use.

Sources

Exploratory

Synthesis and Characterization of Vinorelbine N'-Oxide: A Comprehensive Technical Guide

Executive Summary Vinorelbine N'-Oxide (also designated as Vinorelbine N'b-oxide) is a critical chemical entity in the lifecycle of the semi-synthetic vinca alkaloid, Vinorelbine. It serves a dual role in modern pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine N'-Oxide (also designated as Vinorelbine N'b-oxide) is a critical chemical entity in the lifecycle of the semi-synthetic vinca alkaloid, Vinorelbine. It serves a dual role in modern pharmaceutical science: as a primary oxidative degradation product monitored during active pharmaceutical ingredient (API) stability testing, and as a promising hypoxia-activated prodrug for targeted oncology. This whitepaper details the causality-driven synthesis, rigorous analytical characterization, and pharmacological relevance of Vinorelbine N'-Oxide, providing actionable insights for researchers and drug development professionals.

Pharmacological Context & Significance

Vinorelbine exerts its antineoplastic effects by binding to tubulin, inhibiting microtubule polymerization, and inducing mitotic arrest at the metaphase[1]. However, its clinical efficacy is often limited by systemic dose-dependent toxicities such as severe myelosuppression.

Vinorelbine N'-Oxide has emerged as a focal point in two distinct domains:

  • API Quality Control: It is a major identified degradation impurity (often labeled EP Impurity D) formed via auto-oxidation of the aliphatic nitrogen on the catharanthine moiety [2]. Regulatory guidelines mandate strict monitoring of this impurity to ensure drug safety.

  • Hypoxia-Activated Prodrugs (HAPs): Vinca alkaloid N-oxides are relatively non-toxic compared to their parent compounds. In the hypoxic microenvironment of solid tumors, bioreductive enzymes selectively catalyze the reduction of the N-oxide back to the highly cytotoxic vinorelbine, localizing the therapeutic effect and sparing normoxic healthy tissues [3].

Pathway N_Oxide Vinorelbine N'-Oxide (Inactive Prodrug) Hypoxia Hypoxic Tumor Microenvironment (Reductase Enzymes) N_Oxide->Hypoxia Diffusion ActiveDrug Vinorelbine (Active Cytotoxin) Hypoxia->ActiveDrug Bioreduction Tubulin Tubulin Binding & Microtubule Disruption ActiveDrug->Tubulin Binding Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis

Bioreductive activation pathway of Vinorelbine N'-Oxide in hypoxic tumors.

Chemical Synthesis: Causality and Methodology

The targeted synthesis of Vinorelbine N'-Oxide requires the selective oxidation of the N'b nitrogen (the aliphatic tertiary amine on the catharanthine fragment) without disturbing the delicate indole nitrogen or the complex ester linkages.

Rationale for Reagent Selection: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidizing agent due to its high electrophilicity, which allows for rapid oxygen transfer to the most nucleophilic nitrogen atom. The reaction is strictly temperature-controlled at 0°C to prevent over-oxidation or the formation of N,N'-dioxides [3].

Step-by-Step Self-Validating Protocol:

  • Preparation of Free Base: Dissolve Vinorelbine tartrate or sulfate in dichloromethane (DCM). Wash with 5% aqueous sodium carbonate ( Na2​CO3​ ) to neutralize the salt. Extract the aqueous layer with DCM and chloroform ( CHCl3​ ). Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ) and evaporate to yield Vinorelbine free base.

    • Causality: The free base is strictly required because protonated amines resist electrophilic oxidation by mCPBA.

  • Oxidation Reaction: Dissolve purified Vinorelbine free base (e.g., 150 mg, 0.20 mmol) in anhydrous CHCl3​ (4.5 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Dropwise, add a solution of mCPBA (45 mg, 0.26 mmol, ~1.3 eq) in CHCl3​ (2.5 mL). Stir for exactly 15 minutes.

    • Causality: The slight stoichiometric excess of mCPBA ensures complete conversion, while the strict 15-minute timeframe at 0°C kinetically traps the mono-N-oxide before secondary oxidations can occur.

  • Quenching and Workup: Pour the reaction mixture into an aqueous Na2​CO3​ solution (40 g/L). Extract vigorously with CHCl3​ .

    • Causality: The mildly basic Na2​CO3​ immediately quenches unreacted mCPBA and converts the byproduct meta-chlorobenzoic acid into its water-soluble sodium salt. This partitions the byproduct into the aqueous phase while the target alkaloid N-oxide remains safely in the organic phase.

  • Purification: Dry the organic extract over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude off-white solid via radial chromatography on silica gel using a 9:1 CHCl3​ /MeOH eluent system.

    • Causality: Radial chromatography provides superior resolution for closely eluting alkaloid derivatives compared to standard flash chromatography, ensuring baseline separation of unreacted Vinorelbine ( Rf​=0.37 ) from the more polar N'-oxide ( Rf​=0.18 ) [3].

SynthesisWorkflow Start Vinorelbine Free Base (in CHCl3) Oxidation N-Oxidation (mCPBA at 0°C, 15 min) Start->Oxidation Quench Quench & Neutralize (Aq. Na2CO3) Oxidation->Quench Extraction Liquid-Liquid Extraction (CHCl3) Quench->Extraction Purification Radial Chromatography (Silica, 9:1 CHCl3/MeOH) Extraction->Purification Product Vinorelbine N'-Oxide (Yield: ~75-83%) Purification->Product

Workflow for the chemical synthesis and purification of Vinorelbine N'-Oxide.

Analytical Characterization & Impurity Profiling

Accurate characterization of Vinorelbine N'-Oxide is paramount for its use as an analytical reference standard. The N-oxidation significantly alters the polarity and electron density of the molecule, which is reflected in its chromatographic and spectroscopic profiles.

Quantitative Data Summary:

PropertyValue / Description
Chemical Name Vinorelbine N'b-Oxide / Vinorelbine EP Impurity D
CAS Registry Numbers 1797884-51-5 (Free base) / 74075-34-6 (Sulfate) [4]
Molecular Formula C45​H54​N4​O9​
Molecular Weight 794.95 g/mol
TLC Retention Factor ( Rf​ ) 0.18 (Silica gel; 9:1 CHCl3​ /MeOH) [3]
Physical Appearance Off-white to pale yellow solid

In HPLC analysis conducted according to European Pharmacopoeia (EP) 7.0 guidelines, Vinorelbine N'-Oxide elutes earlier than the parent vinorelbine. This is due to the highly polar N-O dipole, which decreases its affinity for the non-polar C18 stationary phase [5].

Stability and Degradation Kinetics

In pharmaceutical formulations, Vinorelbine is highly susceptible to oxidative and thermal degradation. Stability studies of Vinorelbine monotartrate indicate that degradation products—primarily 3,6-epoxy vinorelbine, 4-O-deacetylvinorelbine, and Vinorelbine N-oxide—accumulate over time [5].

To maintain API integrity (ensuring total degradation remains <0.05% after 6 months at 5°C), manufacturing processes must strictly exclude oxygen and utilize specific crystalline solvate forms (e.g., acetone or isopropanol solvates). These engineered solid states exhibit enhanced thermostability compared to amorphous or standard bitartrate forms, severely limiting the auto-oxidation pathway that yields the N'-oxide [5].

Conclusion

The synthesis and characterization of Vinorelbine N'-Oxide bridge the gap between rigorous pharmaceutical quality control and innovative prodrug development. By utilizing controlled electrophilic oxidation and high-resolution radial chromatography, researchers can reliably synthesize this compound with high purity. Understanding its chemical behavior not only ensures the safety and efficacy of commercial Vinorelbine formulations but also paves the way for next-generation, hypoxia-targeted chemotherapeutics.

References

  • PubChem - Vinorelbine Compound Summary. National Center for Biotechnology Information. URL:[Link]

  • Curd et al. (Google Patents) - Treatment of hyperproliferative diseases with vinca alkaloid N-oxide and analogs (US Patent 8,048,872 B2).
  • Axios Research - Vinorelbine N-Oxide - CAS - 74075-34-6. URL:[Link]

  • Google Patents / Patexia - Vinorelbine monotartrate and its pharmaceutical use (WO2017152972A1).
Foundational

In Vitro Metabolism of Vinorelbine to N'-Oxide: A Comprehensive Technical Guide for CYP3A4-Mediated Biotransformation

Executive Summary Vinorelbine (VRL) is a semi-synthetic vinca alkaloid widely utilized in the oncological management of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. While its primary pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine (VRL) is a semi-synthetic vinca alkaloid widely utilized in the oncological management of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. While its primary pharmacological activity is driven by the parent compound and its active metabolite, 4-O-deacetylvinorelbine, the drug undergoes extensive hepatic biotransformation[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodological framework for investigating the in vitro metabolism of vinorelbine to its N'-oxide derivative. This guide synthesizes the mechanistic rationale, step-by-step kinetic protocols, and LC-MS/MS analytical workflows required to accurately map CYP3A4-mediated clearance.

Mechanistic Rationale & Pathway Dynamics

The metabolic clearance of vinorelbine is predominantly governed by the cytochrome P450 3A subfamily—specifically CYP3A4, with minor contributions from the polymorphic CYP3A5[1]. Unlike vincristine, which is highly selective for CYP3A5, vinorelbine demonstrates equivalent or superior catalytic efficiency with CYP3A4[3].

The biotransformation of vinorelbine yields several distinct metabolites, including 4-O-deacetylvinorelbine (DVRL), didehydro-vinorelbine (M2), and vinorelbine N'-oxide[4]. The formation of the N'-oxide metabolite occurs via the oxygenation of the tertiary amine embedded within the complex dimeric alkaloid structure[5]. Understanding the exact kinetic rate of this N-oxidation is critical for predictive toxicology and for mapping potential drug-drug interactions (DDIs) with strong CYP3A4 inhibitors like ketoconazole or itraconazole[2].

Pathway VRL Vinorelbine (VRL) CYP CYP3A4 / CYP3A5 (Hepatic Microsomes) VRL->CYP NADPH, O2 VNO Vinorelbine N'-oxide CYP->VNO N-oxidation DVRL 4-O-deacetylvinorelbine CYP->DVRL Deacetylation M2 Didehydro-vinorelbine CYP->M2 Dehydrogenation

CYP3A4-mediated in vitro metabolic pathway of vinorelbine to its N'-oxide and other metabolites.

In Vitro Experimental Methodology (HLM System)

To ensure high-fidelity kinetic data, the in vitro assay must operate as a self-validating system . The following protocol utilizes Human Liver Microsomes (HLMs) and is engineered to isolate CYP-mediated N-oxidation from background degradation.

The Self-Validating Control Matrix

Before executing the primary workflow, the assay integrity is secured via three control vectors:

  • Enzymatic Viability Control: Parallel incubations using testosterone (measuring 6β-hydroxytestosterone formation) must be run to confirm the specific catalytic viability of the CYP3A4 batch[1].

  • Non-CYP Degradation Control: Negative control samples lacking the NADPH regenerating system are incubated to isolate CYP-specific turnover from spontaneous chemical hydrolysis[6].

  • Analytical Normalization: Vinblastine is utilized as an internal standard (IS) post-quench to mathematically correct for extraction variance and LC-MS/MS matrix suppression[7].

Step-by-Step Incubation Protocol
  • Step 1: Matrix Preparation

    • Action: Suspend pooled HLMs (0.5 - 1.0 mg/mL protein concentration) in 100 mM Potassium Phosphate buffer.

    • Causality: Potassium phosphate maintains the physiological pH at exactly 7.4. Deviations in pH alter the ionization state of vinorelbine (which possesses two pKa values at 5.4 and 7.6), drastically shifting its binding affinity to the CYP450 active site[8].

  • Step 2: Substrate Equilibration

    • Action: Add vinorelbine (titrated from 0.5 μM to 50 μM for Michaelis-Menten profiling) and pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. Cold substrate addition would cause localized temperature drops, artificially suppressing the initial velocity ( V0​ ) of the enzymatic reaction.

  • Step 3: Reaction Initiation

    • Action: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: Cytochrome P450 enzymes require a continuous supply of reducing equivalents. Direct addition of NADPH is avoided because it rapidly degrades at 37°C, which would prematurely halt N-oxide formation and artificially lower the calculated intrinsic clearance ( CLint​ )[9].

  • Step 4: Quenching

    • Action: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Vinblastine, 100 ng/mL).

    • Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. It simultaneously precipitates the proteins, preparing the sample for clean chromatographic extraction[7].

Workflow S1 1. Preparation HLMs + PO4 Buffer S2 2. Equilibration + Vinorelbine (37°C) S1->S2 S3 3. Initiation + NADPH Regen Sys S2->S3 S4 4. Quenching Cold Acetonitrile S3->S4 S5 5. Analysis LC-MS/MS Quant S4->S5

Step-by-step in vitro human liver microsome (HLM) incubation workflow for vinorelbine.

Analytical Quantification (LC-MS/MS)

Following centrifugation (14,000 × g for 10 minutes) to pellet the precipitated proteins, the supernatant is subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chromatographic & Mass Spectrometry Parameters

Separation is optimally achieved using a C18 column (e.g., 50 x 2 mm, 5 μm) under gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile[7]. Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Because the N-oxide metabolite represents the addition of a single oxygen atom to the parent structure, its precursor ion shifts by exactly +16 Da[5].

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Rationale for Transition
Vinorelbine (VRL) 779.4122.1 / 138.145Cleavage of the catharanthine moiety[7]
Vinorelbine N'-oxide 795.4122.1 / 138.145+16 Da shift on precursor; identical core fragments[5]
4-O-deacetylvinorelbine 737.4122.1 / 138.145Loss of acetyl group (-42 Da)[5]
Vinblastine (IS) 811.4122.1 / 138.145Structural analog standard for normalization[7]

Kinetic Data Synthesis

By plotting the formation velocity of vinorelbine N'-oxide against varying substrate concentrations, we can derive the Michaelis-Menten constants. In vitro data utilizing recombinant human cytochromes co-expressed with cytochrome b5 (CYP3A4+b5) reveals that while CYP3A4 and CYP3A5 share a common maximum velocity ( Vmax​ ), CYP3A4 exhibits a slightly higher binding affinity (lower Km​ ) for vinorelbine[1].

Table 2: In Vitro Kinetic Parameters for Vinorelbine Metabolism

Enzyme SystemSubstrate / Target Km​ ( μM ) Vmax​ (pmol/min/pmol CYP)Catalytic Efficiency ( Vmax​/Km​ )
Recombinant CYP3A4+b5 Vinorelbine Depletion2.61.40.53
Recombinant CYP3A5+b5 Vinorelbine Depletion3.61.40.38
Pooled HLMs Total Depletion4.1280*N/A

*Note: Units for HLM Vmax​ are expressed as pmol/min/mg of microsomal protein[1].

Conclusion & Future Perspectives

The in vitro characterization of vinorelbine metabolism confirms that CYP3A4 is the primary catalyst driving the formation of vinorelbine N'-oxide and 4-O-deacetylvinorelbine[1],[4]. By employing a self-validating HLM incubation matrix coupled with high-resolution LC-MS/MS quantification, researchers can accurately profile the intrinsic clearance of this vinca alkaloid. Future drug development efforts must account for these CYP3A4-dependent pathways, particularly when designing combination therapies where co-administered agents might competitively inhibit the N-oxidation process, thereby altering the systemic exposure and toxicity profile of vinorelbine[10].

References

  • Topletz, A. R., et al. "The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine." National Center for Biotechnology Information (NCBI) / PubMed Central. URL:[Link]

  • de Graeve, J., et al. "Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • "Navelbine (Vinorelbine) Injection Label." U.S. Food and Drug Administration (FDA). URL:[Link]

  • Corona, G., et al. "Rapid and sensitive LC-MS method for pharmacokinetic study of vinorelbine in rats." ResearchGate. URL:[Link]

  • "Vinka Alkaloid Pathway, Pharmacokinetics." ClinPGx. URL:[Link]

Sources

Exploratory

The Pharmacological and Analytical Profile of Vinorelbine N'-Oxide: A Technical Whitepaper

Executive Summary Vinorelbine (VNR) is a semi-synthetic vinca alkaloid that serves as a cornerstone chemotherapeutic agent for non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. While the clinical efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine (VNR) is a semi-synthetic vinca alkaloid that serves as a cornerstone chemotherapeutic agent for non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. While the clinical efficacy of the parent drug is well-established, the pharmacological and analytical profiling of its metabolites remains a critical focus for drug development and quality control professionals. Vinorelbine N'-oxide (VNR-N-oxide) is officially recognized as one of the two primary metabolites found in human biological fluids[1]. However, its presence presents distinct analytical challenges. This whitepaper synthesizes the structural dynamics, metabolic pathways, and clinical relevance of VNR-N-oxide, providing researchers with a self-validating analytical framework to accurately profile this compound.

Structural and Physicochemical Dynamics

Vinorelbine is structurally distinct from naturally occurring vinca alkaloids (such as vincristine) due to a modification on the catharanthine nucleus—specifically, a dehydration that significantly increases the molecule's lipophilicity and alters its pharmacokinetic distribution[2].

Vinorelbine N'-oxide (CAS: 74075-34-6) is generated via the N-oxidation of the tertiary amine located within this catharanthine-like (velbenamine) moiety[3].

  • Molecular Formula: C₄₅H₅₄N₄O₉[3]

  • Molecular Weight: 794.93 g/mol [3]

Mechanistic Insight: The addition of the oxygen atom at the N'b position fundamentally alters the electron density and steric bulk of the molecule. This N-oxidation increases the polarity of the compound relative to the parent drug, which directly impacts its membrane permeability, volume of distribution, and binding affinity to intracellular targets. In pharmacopeial standards, it is frequently monitored as a degradation product or reference standard, designated as Vinorelbine EP Impurity D[4].

Metabolic Pathway: The "Artifact vs. Metabolite" Paradigm

The biotransformation of vinorelbine is predominantly mediated by the hepatic cytochrome P450 system, specifically the CYP3A subfamily (CYP3A4 and CYP3A5)[5]. According to clinical prescribing data, therapeutic doses of vinorelbine (30 mg/m²) yield very small, if any, quantifiable levels of VNR-N-oxide in systemic circulation[6].

The origin of VNR-N-oxide in biological samples requires nuanced interpretation. Advanced in vitro studies utilizing recombinant CYP3A4/5 and human liver microsomes (HLMs) have revealed that while CYP3A extensively oxidizes VNR to a didehydro-vinorelbine (M2), the enzymatic formation of VNR-N-oxide is negligible[5]. Crucially, Topletz et al. demonstrated that VNR-N-oxide detected in pharmacokinetic studies is frequently an extraction artifact —a byproduct of ex vivo oxidation occurring during standard sample preparation[5].

Causality in Analytical Design: This dichotomy suggests that while trace amounts of the N-oxide may form in vivo (potentially via Flavin-containing monooxygenases rather than CYPs), the vast majority of VNR-N-oxide observed in poorly controlled assays is artifactual. This necessitates the implementation of highly controlled, cold-extraction protocols to prevent ambient oxygen and light from artificially inflating metabolite quantification.

Pathway VNR Vinorelbine (Parent) Active API CYP3A4 CYP3A4 / CYP3A5 Hepatic Oxidation VNR->CYP3A4 Esterase Carboxylesterases Hydrolysis VNR->Esterase NOxide Vinorelbine N'-oxide (Minor Metabolite / Impurity) CYP3A4->NOxide Trace / Artifactual M2 M2 (Didehydro-VNR) (Major in vitro metabolite) CYP3A4->M2 Dehydrogenation Deacetyl Deacetylvinorelbine (Primary Active Metabolite) Esterase->Deacetyl

Fig 1: Biotransformation pathway of Vinorelbine highlighting CYP3A4 and esterase mediation.

Pharmacodynamics and Clinical Relevance

Vinca alkaloids exert their antitumor activity by binding to the vinca domain of β-tubulin, inhibiting microtubule polymerization and arresting cells in the metaphase of mitosis.

While deacetylvinorelbine retains equipotent microtubule-inhibiting activity compared to the parent drug[6], the pharmacodynamic profile of VNR-N-oxide is distinctly different. Although some chemical suppliers note that VNR-N-oxide exhibits baseline antitumor activity by disrupting mitosis[7], its clinical relevance is negligible. The steric hindrance and altered charge distribution introduced by the N-oxide moiety drastically reduce its binding affinity to the hydrophobic pockets of tubulin. Consequently, VNR-N-oxide is primarily monitored as a biomarker for sample integrity and an API impurity, rather than an active pharmacological agent[4].

Quantitative Pharmacological Data

To facilitate rapid comparison, the physicochemical and pharmacological attributes of Vinorelbine and its primary derivatives are summarized below:

PropertyVinorelbine (Parent)DeacetylvinorelbineVinorelbine N'-Oxide
Role Active APIPrimary Active MetaboliteMinor Metabolite / Impurity Standard
Molecular Formula C₄₅H₅₄N₄O₈C₄₃H₅₂N₄O₇C₄₅H₅₄N₄O₉
Molecular Weight 778.95 g/mol 736.90 g/mol 794.93 g/mol
Antitumor Activity High (Tubulin Inhibition)High (Equipotent to Parent)Negligible / Highly Attenuated
Primary Formation N/ACarboxylesterase HydrolysisTrace CYP3A / Ex vivo Artifact
Systemic Clearance 0.97 - 1.26 L/hr/kgN/AN/A (Trace Levels)

Self-Validating Analytical Methodology: Artifact-Free LC-MS/MS

To ensure trustworthiness in pharmacokinetic profiling, standard liquid-liquid extraction (LLE) is insufficient, as tertiary amines are notoriously susceptible to artifactual N-oxidation when exposed to ambient conditions. The following step-by-step methodology utilizes a cold-quenching system spiked with antioxidants to ensure that any detected VNR-N-oxide reflects true endogenous or enzymatic levels.

Step-by-Step Protocol: HLM Incubation and Cold Extraction
  • System Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Combine HLMs (0.5 mg/mL final protein concentration) with 5 µM Vinorelbine in the buffer. Pre-incubate at 37°C for 5 minutes to establish thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Cold Quenching (Self-Validating Step): After exactly 30 minutes, terminate the reaction by adding 3 volumes of ice-cold (-20°C) acetonitrile spiked with 0.1% ascorbic acid. Causality: The extreme temperature drop halts enzymatic activity instantly, while the ascorbic acid acts as a sacrificial antioxidant, preventing the artifactual ex vivo oxidation of the vinorelbine tertiary amine[5].

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Causality: High-speed, low-temperature centrifugation ensures complete precipitation of microsomal proteins without thermally degrading the labile N-oxide metabolite.

  • LC-MS/MS Analysis: Transfer the supernatant to chilled autosampler vials. Utilize a C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid). Monitor the specific MRM transition for VNR-N-oxide (e.g., m/z 795.4 → 777.4).

Workflow Step1 1. HLM Incubation (37°C, NADPH) Step2 2. Cold Quenching (-20°C ACN + Antioxidant) Step1->Step2 Step3 3. Centrifugation (14,000g, 4°C) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4

Fig 2: Artifact-free extraction workflow for the accurate LC-MS/MS quantification of VNR-N-oxide.

References

  • Center for Drug Evaluation and Research - NAVELBINE (vinorelbine tartrate) Injection Label. U.S.
  • Topletz, A. R., et al. "The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine." Drug Metabolism and Disposition, National Institutes of Health (NIH) / PMC.
  • Vinorelbine N′b-Oxide, CAS 74075-34-6. Santa Cruz Biotechnology (SCBT).
  • Vinorelbine: Package Insert / Prescribing Inform
  • Vinorelbine Injection USP: Pharmacology. National Defense Medical Center (NDMCTSGH).
  • CAS 74075-34-6: Vinorelbine N'b-Oxide Sulf
  • The Clinical Pharmacokinetics of Vinorelbine (Navelbine).
  • CAS No: 74075-34-6 | Product Name: Vinorelbine N'b-Oxide (EP Impurity D).

Sources

Foundational

The Unveiling of a Key Player: A Technical Guide to the Discovery of Vinorelbine N'-Oxide as a Major Metabolite

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate within the body. Vinorelbine, a semi-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate within the body. Vinorelbine, a semi-synthetic vinca alkaloid, stands as a cornerstone in the treatment of non-small cell lung cancer and breast cancer. For years, a comprehensive understanding of its biotransformation remained elusive, presenting a significant challenge in optimizing its clinical application. This technical guide provides an in-depth narrative of the scientific journey that led to the discovery and characterization of Vinorelbine N'-Oxide as a major metabolite. We will delve into the causality behind the experimental designs, the intricacies of the analytical methodologies, and the ultimate significance of this discovery in the broader context of drug development. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and oncology.

Introduction: The Enigma of Vinorelbine's Metabolic Pathway

Vinorelbine, a derivative of vinblastine, was developed in the 1980s and gained regulatory approval for its potent anti-mitotic activity.[1] Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] While its clinical efficacy was well-established, a comprehensive picture of its metabolic disposition remained fragmented for a considerable period. Early studies, often relying on less sensitive analytical techniques, identified 4-O-deacetylvinorelbine as a metabolite, but a significant portion of the administered dose remained unaccounted for, suggesting the presence of other, yet unidentified, metabolic products.[3][4] This knowledge gap posed limitations in fully comprehending the drug's pharmacokinetics, potential for drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Puzzle: Early Investigations and Unanswered Questions

Initial investigations into vinorelbine's metabolism primarily utilized in vivo models and analysis of patient samples. These studies confirmed that the liver is the primary site of metabolism, with the cytochrome P450 (CYP) enzyme system playing a crucial role.[5] Specifically, CYP3A4 was identified as the main enzyme responsible for the biotransformation of vinorelbine.[6][7] However, the identified metabolites, such as deacetylvinorelbine, only accounted for a small fraction of the total drug clearance, indicating that other metabolic pathways were at play.[3] The challenge lay in detecting and structurally elucidating these unknown metabolites, which were likely present at low concentrations and possessed physicochemical properties that made their isolation and identification difficult with the analytical technologies of the time.

The Breakthrough: Discovery and Characterization of Vinorelbine N'-Oxide

The advent of more sophisticated analytical techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), revolutionized the field of drug metabolism. These methods offered unprecedented sensitivity and specificity, enabling the detection and structural characterization of a wider array of metabolites.

In Vitro and In Vivo Evidence

A pivotal study by de Graeve and colleagues in 2008 provided a comprehensive map of vinorelbine's metabolic pathways in humans.[8] This research utilized a combination of in vitro and in vivo approaches to identify a total of 17 metabolites. Among these, Vinorelbine N'-Oxide (designated as M9 in the study) was identified as a significant product of vinorelbine's biotransformation.[8]

The in vitro arm of the investigation involved incubating vinorelbine with human liver microsomes, which are rich in CYP enzymes. Analysis of the incubation mixtures by HPLC-MS/MS revealed the formation of a new peak with a mass-to-charge ratio (m/z) consistent with the addition of an oxygen atom to the parent vinorelbine molecule. This strongly suggested the formation of an N-oxide metabolite.

Subsequent in vivo studies involving the analysis of patient plasma, urine, and feces samples confirmed the presence of Vinorelbine N'-Oxide.[8] The detection of this metabolite in various biological matrices provided compelling evidence of its formation in humans following the administration of vinorelbine. While not the most abundant metabolite in all matrices, its consistent presence and significant contribution to the overall metabolic profile established it as a major player in the drug's disposition.

Analytical Characterization: The Power of HPLC-MS/MS

The structural elucidation of Vinorelbine N'-Oxide was heavily reliant on the capabilities of tandem mass spectrometry. The process involved the following key steps:

  • Chromatographic Separation: A robust HPLC method was developed to separate vinorelbine and its various metabolites from the complex biological matrix.

  • Mass Spectrometric Detection: The separated compounds were then introduced into a mass spectrometer. The precursor ion of Vinorelbine N'-Oxide was selected for fragmentation.

  • Fragmentation Analysis: The fragmentation pattern of the N-oxide was carefully analyzed and compared to that of the parent drug. The characteristic loss of an oxygen atom and other specific fragment ions provided definitive structural information, confirming the identity of the metabolite as Vinorelbine N'-Oxide.[8]

A sensitive liquid chromatography-electrospray mass spectrometry method was developed for the quantification of vinorelbine and its two metabolites, vinorelbine N-oxide and deacetyl vinorelbine, in human serum, with limits of quantitation reaching 0.5 ng/ml for both the parent drug and the N-oxide.[9]

Synthesis and Structural Confirmation

To unequivocally confirm the structure of the metabolite identified in biological samples, the chemical synthesis of an authentic standard of Vinorelbine N'-Oxide was crucial. The synthesis typically involves the oxidation of the tertiary amine group on the catharanthine moiety of the vinorelbine molecule. One common method involves the use of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[10]

The synthesized Vinorelbine N'-Oxide standard was then subjected to the same HPLC-MS/MS analysis as the biological samples. The identical retention time and fragmentation pattern between the synthesized standard and the metabolite detected in vitro and in vivo provided the final, conclusive evidence of its structure.[11]

The Significance of the Discovery

The identification of Vinorelbine N'-Oxide as a major metabolite had several important implications for the understanding and clinical use of vinorelbine:

  • A More Complete Pharmacokinetic Profile: The discovery helped to account for a larger portion of the metabolic clearance of vinorelbine, providing a more complete and accurate pharmacokinetic profile of the drug.[12]

  • Understanding Inter-individual Variability: The formation of Vinorelbine N'-Oxide is dependent on the activity of CYP3A4. Genetic polymorphisms in the CYP3A4 gene can lead to variations in enzyme activity, which in turn can affect the rate and extent of N-oxide formation. This knowledge contributes to a better understanding of the inter-individual variability observed in patient responses to vinorelbine.

  • Potential for Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP3A4 can alter the metabolism of vinorelbine, including the formation of its N'-oxide. This information is critical for predicting and managing potential drug-drug interactions.

  • Inactive Metabolite: Further studies indicated that Vinorelbine N'-oxide is an inactive metabolite.[13] This is an important consideration in assessing the overall pharmacological effect of the drug, as the conversion to the N-oxide represents a detoxification pathway.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

Objective: To investigate the formation of Vinorelbine N'-Oxide from vinorelbine in a controlled in vitro system mimicking hepatic metabolism.

Materials:

  • Vinorelbine standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Prepare a stock solution of vinorelbine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the vinorelbine stock solution to the mixture.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Vinorelbine and its N'-Oxide

Objective: To separate, detect, and quantify vinorelbine and Vinorelbine N'-Oxide in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Vinorelbine: Precursor ion (m/z) -> Product ion (m/z)

    • Vinorelbine N'-Oxide: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Vinorelbine

ParameterValueReference
Mean Cmax (ng/mL) 1,317.40 - 1,446.30[3][14]
Mean AUClast (ng·h/mL) 797.08 - 924.26[14]
Mean AUCinf (ng·h/mL) 830.14 - 957.16[14]
Terminal Half-life (t1/2) 27.7 to 43.6 hours[15]
Volume of Distribution (Vd) 25.4 to 40.1 L/kg[15]

Visualizations

Vinorelbine_Metabolism cluster_metabolites Major Metabolites Vinorelbine Vinorelbine CYP3A4 CYP3A4 Vinorelbine->CYP3A4 Hepatic Metabolism N_Oxide Vinorelbine N'-Oxide CYP3A4->N_Oxide Deacetyl 4-O-Deacetylvinorelbine CYP3A4->Deacetyl

Figure 1: Simplified metabolic pathway of Vinorelbine highlighting the role of CYP3A4 in the formation of Vinorelbine N'-Oxide and 4-O-Deacetylvinorelbine.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation HLM_Incubation Human Liver Microsome Incubation with Vinorelbine Sample_Prep Sample Preparation (Protein Precipitation, Extraction) HLM_Incubation->Sample_Prep Patient_Samples Collection of Patient Samples (Plasma, Urine, Feces) Patient_Samples->Sample_Prep LC_MSMS HPLC-MS/MS Analysis (Separation, Detection, Fragmentation) Sample_Prep->LC_MSMS Structure_Elucidation Structural Elucidation of Metabolites LC_MSMS->Structure_Elucidation Comparison Comparative Analysis of Synthesized Standard and Metabolite LC_MSMS->Comparison Synthesis Chemical Synthesis of Vinorelbine N'-Oxide Standard Structure_Elucidation->Synthesis Synthesis->Comparison

Figure 2: Experimental workflow for the discovery and confirmation of Vinorelbine N'-Oxide as a major metabolite.

Conclusion

The discovery of Vinorelbine N'-Oxide as a major metabolite represents a significant advancement in our understanding of the biotransformation of this important anticancer agent. This breakthrough was made possible by the application of advanced analytical technologies and a systematic, multi-faceted experimental approach. The knowledge gained from this discovery has profound implications for optimizing the clinical use of vinorelbine, including a better understanding of its pharmacokinetics, potential for drug-drug interactions, and the sources of inter-individual variability in patient response. This technical guide serves as a testament to the importance of continued research in drug metabolism to enhance the safety and efficacy of therapeutic agents.

References

  • Jeanjean, M., et al. (1994). Clinical pharmacokinetics of vinorelbine. Clinical Pharmacokinetics, 27(5), 353-364.
  • Wu, G., et al. (2019). A Phase I Comparative Pharmacokinetic and Safety Study of Two Intravenous Formulations of Vinorelbine in Patients With Advanced Non-Small Cell Lung Cancer. Frontiers in Pharmacology, 10, 774.
  • Not available.
  • de Graeve, J., et al. (2008). Metabolism pathway of vinorelbine (Navelbine) in human: characterisation of the metabolites by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 47-58.
  • Beulz-Riche, V., et al. (2005). Characterization of human cytochrome P450 isoenzymes involved in the metabolism of vinorelbine. Fundamental & Clinical Pharmacology, 19(5), 545-553.
  • Iwasaki, K., et al. (2000). CYP3A4 is mainly responsible for the metabolism of a new vinca alkaloid, vinorelbine, in human liver microsomes. Drug Metabolism and Disposition, 28(9), 1121-1127.
  • Puozzo, C., et al. (2001). Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry.
  • Not available.
  • Not available.
  • CN102199165A - Preparation method for vinorelbine tartrate - Google Patents. (n.d.).
  • van Tellingen, O., et al. (1994). Plasma pharmacokinetics, tissue disposition, excretion and metabolism of vinorelbine in mice as determined by high performance liquid chromatography. Cancer Chemotherapy and Pharmacology, 34(3), 231-236.
  • Not available.
  • BC Cancer. (2025, December 1). Vinorelbine. Retrieved from [Link]

  • Rahmani, R., et al. (1987). Clinical pharmacokinetics of the antitumor drug navelbine (5'-noranhydrovinblastine). Cancer Research, 47(21), 5796-5799.
  • Not available.
  • Not available.
  • Not available.
  • Dzięgiel, P., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2736.
  • Gong, J., et al. (2019). A Pilot Study of Vinorelbine Safety and Pharmacokinetics in Patients with Varying Degrees of Liver Dysfunction. The Oncologist, 24(7), e536-e543.
  • Wargin, W. A., & Lucas, V. S. (1994). The clinical pharmacokinetics of vinorelbine (Navelbine). Seminars in Oncology, 21(5 Suppl 10), 21-27.
  • Gregory, R. K., & Smith, I. E. (2000). Vinorelbine--a clinical review. British Journal of Cancer, 82(12), 1907-1913.
  • Not available.
  • Potier, P. (1989). The synthesis of navelbine, prototype of a new series of vinblastine derivatives. Seminars in Oncology, 16(2 Suppl 4), 2-4.

Sources

Exploratory

Vinorelbine N'-Oxide: Mechanistic Pathways, Biotransformation, and Pharmacological Profiling

Executive Summary Vinorelbine is a potent semi-synthetic vinca alkaloid widely utilized in the oncology sector for the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer. While the parent drug's c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine is a potent semi-synthetic vinca alkaloid widely utilized in the oncology sector for the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer. While the parent drug's clinical efficacy is well-documented, its systemic biotransformation yields specific metabolites that require rigorous analytical and pharmacological profiling. Among these, Vinorelbine N'-oxide (often designated as the M1 metabolite) represents a critical node in the drug's pharmacokinetic clearance pathway. This whitepaper provides an in-depth technical analysis of the CYP3A-mediated formation of Vinorelbine N'-oxide, its underlying mechanism of action on microtubule dynamics, and the self-validating experimental protocols required to quantify and study this compound in vitro.

Metabolic Pathway: CYP3A-Mediated N-Oxidation

Vinorelbine is structurally modified on the catharanthine nucleus, a chemical alteration that imparts increased lipophilicity and a distinct pharmacokinetic profile compared to naturally occurring vinca alkaloids like vincristine[1]. Upon intravenous administration, the drug undergoes extensive hepatic metabolism.

The biotransformation of vinorelbine is predominantly driven by the hepatic cytochrome P450 system, specifically the CYP3A subfamily (2)[2]. The formation of Vinorelbine N'-oxide occurs via direct oxidation at the tertiary amine group. Advanced structural elucidation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) has confirmed that this3[3].

MetabolicPathway Parent Vinorelbine (Parent Drug) CYP CYP3A4 / CYP3A5 (Hepatic Oxidation) Parent->CYP Substrate Deacetyl Deacetylvinorelbine (Active Metabolite) Parent->Deacetyl Esterase / CYP NOxide Vinorelbine N'-Oxide (M1 Metabolite) CYP->NOxide N-oxidation

Caption: CYP3A4/5-mediated biotransformation of Vinorelbine into its primary metabolites.

Mechanism of Action: Microtubule Dynamics and Mitotic Arrest

While deacetylvinorelbine is considered the primary active metabolite, Vinorelbine N'-oxide retains the fundamental structural motifs necessary to interact with tubulin, albeit with modified pharmacodynamic properties. The mechanism of action follows a highly conserved pathway:

  • Tubulin Binding: The N'-oxide metabolite binds to the "vinca domain" located at the interface of two heterodimers of β -tubulin[4].

  • Polymerization Inhibition: Binding induces a wedge-like conformational change that prevents the addition of further tubulin subunits to the growing plus-end of the microtubule, effectively 5[5].

  • Mitotic Arrest: The inability to properly form the mitotic spindle triggers the spindle assembly checkpoint (SAC). The cell cycle is subsequently6[6], ultimately leading to apoptosis.

Crucially, vinorelbine and its derivatives exhibit a higher selectivity for mitotic microtubules over axonal microtubules. This differential binding affinity explains the 7 observed clinically when compared to older vinca alkaloids like vincristine[7].

MechanismOfAction VNO Vinorelbine N'-Oxide Tubulin β-Tubulin (Vinca Domain) VNO->Tubulin Binds to Inhibition Inhibition of Polymerization Tubulin->Inhibition Conformational change Spindle Disruption of Mitotic Spindle Inhibition->Spindle Prevents assembly Arrest Metaphase Arrest (M-Phase) Spindle->Arrest SAC Checkpoint activation Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged arrest

Caption: Pharmacodynamic pathway of Vinorelbine N'-Oxide inducing metaphase arrest and apoptosis.

Quantitative Pharmacokinetics & Binding Data

Clinical pharmacokinetic profiling reveals that vinorelbine undergoes triphasic decay with a large volume of distribution (25.4 to 40.1 L/kg), indicating extensive extravascular tissue penetration[1]. The table below synthesizes the quantitative parameters of the parent drug and its primary metabolites.

ParameterVinorelbine (Parent)Vinorelbine N'-Oxide (M1)Deacetylvinorelbine
Metabolic Origin N/A (Administered Drug)CYP3A4 / CYP3A5 OxidationEsterase / CYP Cleavage
Pharmacological Activity High (Microtubule Depolymerization)Moderate (Retains Tubulin Affinity)High (Similar to Parent)
Terminal Half-Life 27.7 – 43.6 hoursRapid Clearance (Trace in Plasma)Not Fully Characterized
Plasma Protein Binding 79.6% – 91.2%HighHigh
Primary Excretion Route Feces (30–60%) / Urine (<20%)Urine / Feces (Trace Levels)Urine (0.24%) / Feces

Experimental Protocols: Validation and Quantification

To rigorously study Vinorelbine N'-oxide, researchers must employ highly specific analytical and functional assays. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: LC-MS/MS Quantification of Vinorelbine N'-Oxide

Objective: To isolate and quantify trace levels of the N'-oxide metabolite in biological matrices without inducing artificial oxidation during sample preparation.

Step-by-Step Methodology & Causality:

  • Sample Preparation (Solid Phase Extraction):

    • Procedure: Spike 100 µL of plasma with 10 µL of Vinorelbine-d3 (internal standard). Load onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality & Validation: Solid Phase Extraction (SPE) is strictly selected over liquid-liquid extraction to avoid pH-induced degradation or artificial oxidation of the parent drug into the N'-oxide. The stable isotope-labeled internal standard acts as a self-validating control, mathematically correcting for any matrix suppression or extraction losses.

  • Chromatographic Separation:

    • Procedure: Inject 5 µL onto a C18 UPLC column (e.g., Acquity BEH C18). Run a shallow gradient from 10% to 90% Acetonitrile (with 0.1% formic acid) over 5 minutes.

    • Causality & Validation: The shallow gradient ensures baseline resolution between the highly polar N'-oxide and the lipophilic parent drug. This prevents in-source fragmentation of the parent drug inside the mass spectrometer from falsely elevating the N'-oxide signal.

  • Mass Spectrometry (ESI+ MRM):

    • Procedure: Monitor the specific precursor-to-product ion transitions for Vinorelbine N'-oxide (e.g., m/z 795.4 122.1).

Protocol 2: In Vitro Tubulin Polymerization Fluorescence Assay

Objective: To functionally validate the mechanism of action by measuring the inhibitory effect of Vinorelbine N'-oxide on microtubule assembly.

Step-by-Step Methodology & Causality:

  • Reagent Preparation:

    • Procedure: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or a specific tubulin-binding fluorophore).

    • Causality & Validation: GTP is strictly required for tubulin heterodimer stability and polymerization. The fluorescent reporter's emission increases quantum yield upon incorporation into the microtubule lattice, providing a real-time kinetic readout of assembly.

  • Compound Incubation & Benchmarking:

    • Procedure: Plate the tubulin mixture into a 96-well half-area plate. Add Vinorelbine N'-oxide at varying concentrations (0.1 µM to 10 µM).

    • Causality & Validation: To make the assay self-validating, include a vehicle control (DMSO), a known polymerization enhancer (Paclitaxel, 10 µM), and a known inhibitor (Parent Vinorelbine, 10 µM). This benchmarks the N'-oxide's relative potency and ensures the tubulin batch is biologically active.

  • Kinetic Measurement:

    • Procedure: Read fluorescence (Ex: 360 nm / Em: 420 nm) at 37°C every minute for 60 minutes. Calculate the Vmax​ of the growth phase. A reduction in Vmax​ correlates directly with the inhibition of polymerization.

References

  • Center for Drug Evaluation and Research - Navelbine Label Source: fda.gov URL:[Link]

  • The clinical pharmacokinetics of vinorelbine (Navelbine) Source: nih.gov URL:[Link]

  • Vinorelbine Monograph for Professionals Source: drugs.com URL:[Link]

  • Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data Source: researchgate.net URL:[Link]

  • The Clinical Pharmacokinetics of Vinorelbine (Navelbine) Source: uspto.gov URL:[Link]

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine Source: nih.gov URL:[Link]

  • DRUG NAME: Vinorelbine Source: bccancer.bc.ca URL:[Link]

Sources

Foundational

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to Early-Stage Research on Vinorelbine N'-Oxide In the landscape of drug development, the journey of a parent compound is inextricably linked to the story of its metabolites. Understanding the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Early-Stage Research on Vinorelbine N'-Oxide

In the landscape of drug development, the journey of a parent compound is inextricably linked to the story of its metabolites. Understanding these chemical offspring is not merely an academic exercise; it is a critical component of a comprehensive safety and efficacy profile. Vinorelbine, a cornerstone semi-synthetic vinca alkaloid in oncology, is no exception.[1][2] Its primary metabolic pathways, mediated largely by the hepatic cytochrome P450 system, give rise to several derivatives, including Vinorelbine N'-Oxide.[1][3]

This guide is structured to serve the bench scientist—the researcher tasked with the foundational work of synthesizing, identifying, and characterizing this specific metabolite. We will move beyond simple protocols to explore the underlying rationale, the "why" behind the "how." Our approach is built on a foundation of self-validating methodologies, ensuring that the data you generate is robust, reproducible, and reliable. We will delve into the synthesis of an analytical standard, its metabolic context, state-of-the-art analytical quantification, and the pivotal question of its biological significance.

Physicochemical and Structural Foundation

Vinorelbine N'-Oxide is a product of phase I metabolism of the parent drug, Vinorelbine.[4] The modification occurs at the tertiary amine nitrogen (N'b) within the catharanthine moiety of the molecule. This seemingly minor oxidative transformation can significantly alter the molecule's polarity, solubility, and interaction with biological targets.

While some reports suggest the N-oxide may be a byproduct of specific extraction methods, its identification in human urine and plasma supports its status as a true metabolite.[5][6][7] Early-stage research must therefore begin with an unambiguous structural and chemical understanding.

Table 1: Core Physicochemical Properties

PropertyVinorelbine (Parent Drug)Vinorelbine N'-Oxide (Metabolite)Data Source(s)
Chemical Structure (See below)(See below)[2]
Molecular Formula C₄₅H₅₄N₄O₈C₄₅H₅₄N₄O₉[2]
Molar Mass 778.95 g·mol⁻¹794.95 g·mol⁻¹[2]
Key Structural Feature Semi-synthetic vinca alkaloid with vindoline and catharanthine units.Addition of an oxygen atom to the N'b tertiary amine on the catharanthine unit.[4][8]

Note: Molar masses are for the free base.

dot

cluster_vinorelbine Vinorelbine cluster_noxide Vinorelbine N'-Oxide vinorelbine noxide vinorelbine->noxide Oxidation (e.g., m-CPBA or CYP450) VRL Vinorelbine CYP3A4 CYP3A4 (Liver) VRL->CYP3A4 Hepatic Biotransformation Elimination Biliary / Fecal Elimination VRL->Elimination Deacetyl 4-O-deacetylvinorelbine (Active Metabolite) CYP3A4->Deacetyl Deacetylation Noxide Vinorelbine N'-Oxide (Inactive Metabolite) CYP3A4->Noxide N-Oxidation Other Other Phase I Metabolites CYP3A4->Other Hydroxylation, etc. Deacetyl->Elimination Noxide->Elimination Other->Elimination Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UHPLC-MS/MS Recon->Inject Data Data Acquisition & Quantification Inject->Data

Sources

Exploratory

The Enigmatic Metabolite: A Technical Guide to the Role of Vinorelbine N'-Oxide in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals Abstract Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of non-small cell lung cancer and advanced breast cancer. Its clini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of non-small cell lung cancer and advanced breast cancer. Its clinical efficacy and toxicity are intrinsically linked to its complex metabolic fate. While several metabolites have been identified, vinorelbine N'-oxide remains a subject of particular interest and some debate. This technical guide provides an in-depth exploration of the role of vinorelbine N'-oxide in the broader context of vinorelbine metabolism. We will delve into the enzymatic pathways governing its formation, its purported pharmacological inactivity, and the analytical methodologies crucial for its detection and quantification. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the study of this specific metabolite.

Introduction to Vinorelbine: A Clinically Significant Vinca Alkaloid

Vinorelbine is a third-generation vinca alkaloid that exerts its cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Approved for clinical use in the 1990s, it has become a standard therapeutic option, often used in combination with platinum-based agents.[2] The clinical utility of vinorelbine is, however, accompanied by a range of side effects, with myelosuppression being a primary dose-limiting toxicity.[3][4] A thorough understanding of its pharmacokinetic and metabolic profile is therefore paramount for optimizing its therapeutic index and managing its toxicity.

The Metabolic Landscape of Vinorelbine

Vinorelbine undergoes extensive hepatic metabolism, a critical determinant of its clearance and overall exposure. The primary route of elimination is through biliary excretion into the feces.[1] The biotransformation of vinorelbine is predominantly mediated by the cytochrome P450 (CYP) enzyme system.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

In vitro and in vivo studies have unequivocally identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of vinorelbine.[5] The activity of CYP3A4 can be influenced by a multitude of factors, including co-administered drugs and genetic polymorphisms, leading to inter-individual variability in vinorelbine clearance and exposure. This underscores the potential for clinically significant drug-drug interactions. For instance, co-administration of potent CYP3A4 inhibitors, such as clarithromycin, has been shown to increase the risk of severe neutropenia in patients treated with vinorelbine.[6]

Vinorelbine N'-Oxide: A Metabolite in Focus

Among the various metabolites of vinorelbine, vinorelbine N'-oxide has been identified in human biological fluids, including serum.[7][8] Its formation involves the N-oxidation of the tertiary amine in the vinorelbine structure.

Formation and a Point of Contention: True Metabolite or Analytical Artifact?

The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amines and is often mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).[9] In the case of vinorelbine, CYP3A4 is implicated in its N-oxidation.

However, a noteworthy point of discussion in the scientific literature is the potential for vinorelbine N'-oxide to be an artifact of the analytical process. Some in vitro studies using human liver microsomes have suggested that vinorelbine N'-oxide may be formed during the sample extraction procedure rather than being a direct product of enzymatic metabolism.[10] This highlights the critical importance of meticulous analytical methodology and careful interpretation of in vitro metabolic data. Despite this, the detection of vinorelbine N'-oxide in the serum of patients undergoing vinorelbine therapy confirms its in vivo formation.[7]

Pharmacological Activity: An Inactive Metabolite

Current evidence consistently points to vinorelbine N'-oxide as being a pharmacologically inactive metabolite.[5] This is in contrast to another major metabolite, 4-O-deacetylvinorelbine, which retains antitumor activity comparable to the parent drug.[1] The lack of activity in the N'-oxide metabolite implies that its formation represents a detoxification pathway. However, it is important to note that direct in vivo studies on the specific activity of isolated vinorelbine N'-oxide are limited.

Toxicity Profile

There is a paucity of data specifically addressing the toxicity of vinorelbine N'-oxide. The overall toxicity profile observed in patients is attributed to the parent drug, vinorelbine, and its active metabolite. Given its characterization as an inactive metabolite, it is presumed to have a low toxicity potential, though dedicated toxicological studies are lacking in the public domain.

Analytical Methodologies for the Quantification of Vinorelbine N'-Oxide

The accurate quantification of vinorelbine and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.

Validated LC-MS/MS Method for the Simultaneous Quantification of Vinorelbine, Vinorelbine N'-Oxide, and 4-O-Deacetylvinorelbine in Human Serum

The following protocol is based on a validated method published in the scientific literature and provides a robust framework for the simultaneous determination of vinorelbine and its key metabolites.[7]

Table 1: LC-MS/MS Method Parameters

ParameterSpecification
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Matrix Human Serum
Internal Standard Vinblastine
Sample Preparation Liquid-liquid extraction
Chromatographic Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and ammonium formate buffer
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for Vinorelbine and Vinorelbine N'-Oxide
Linearity Up to 1000 ng/mL
Experimental Protocol

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human serum in a polypropylene tube, add the internal standard solution (vinblastine).

  • Add 1 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and diethyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Step 2: LC-MS/MS Analysis

  • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column with a gradient elution program.

  • Detect and quantify the analytes using MRM by monitoring specific precursor-to-product ion transitions for vinorelbine, vinorelbine N'-oxide, 4-O-deacetylvinorelbine, and the internal standard.

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Vinorelbine779.4122.0
Vinorelbine N'-Oxide795.4122.0
4-O-Deacetylvinorelbine737.4122.0
Vinblastine (IS)811.3224.2

Note: The specific MRM transitions may need to be optimized depending on the mass spectrometer used.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Metabolic and Analytical Pathways

Metabolic Pathway of Vinorelbine

Vinorelbine_Metabolism Vinorelbine Vinorelbine N_Oxide Vinorelbine N'-Oxide (Inactive) Vinorelbine->N_Oxide CYP3A4 (N-Oxidation) Deacetyl 4-O-Deacetylvinorelbine (Active) Vinorelbine->Deacetyl Esterases (Deacetylation) Other Other Metabolites Vinorelbine->Other CYP3A4 (Hydroxylation, etc.)

Caption: Metabolic conversion of vinorelbine to its major metabolites.

Analytical Workflow for Vinorelbine N'-Oxide Quantification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample IS Add Internal Standard Serum->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for LC-MS/MS analysis of vinorelbine N'-oxide.

Conclusion and Future Perspectives

Vinorelbine N'-oxide represents a significant, albeit pharmacologically inactive, metabolite of vinorelbine. Its formation, primarily mediated by CYP3A4, is a key component of the drug's detoxification pathway. The potential for its formation as an analytical artifact in vitro underscores the necessity for rigorous and validated analytical methods, such as the LC-MS/MS protocol detailed in this guide.

Future research should aim to definitively elucidate the in vivo contribution of FMOs to vinorelbine N'-oxide formation. Furthermore, dedicated toxicological studies on the isolated metabolite would provide a more complete understanding of its safety profile. For drug development professionals, a comprehensive characterization of all major metabolites, including N'-oxides, is a critical step in the non-clinical and clinical development of new chemical entities, ensuring a thorough understanding of their disposition and potential for drug interactions. This guide provides a solid foundation for researchers to build upon in their ongoing efforts to optimize cancer chemotherapy.

References

  • Van Heugen, J. C., et al. (2001). Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry.
  • Qian, J., et al. (2011). Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application.
  • Puglisi, F., et al. (2018). Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy.
  • Topletz, A. R., et al. (2013). The relative contributions of CYP3A4 and CYP3A5 to the metabolism of vinorelbine. Drug Metabolism and Disposition, 41(9), 1653-1661.
  • Medscape. (n.d.). Navelbine (vinorelbine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Toffoli, G., et al. (2018). Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy.
  • Budman, D. R. (1997). Vinorelbine (Navelbine): a third-generation vinca alkaloid.
  • Gridelli, C., et al. (2011). Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer. Clinical Medicine Insights: Oncology, 5, CMO-S6133.
  • Drugs.com. (n.d.). Vinorelbine Interactions Checker. Retrieved from [Link]

  • RxList. (n.d.). Vinorelbine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). Excretion: Vinorelbine (Nevelbine, VRL) exhibits pharmacological properties similar to other vinca alkaloids. Retrieved from [Link]

  • Majumder, P. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis (pp. 235-244). John Wiley & Sons, Inc.
  • Pace, A., et al. (1996). Vinorelbine neurotoxicity: clinical and neurophysiological findings in 23 patients.
  • Gonen, Z. B., et al. (2024). Effects of Vinorelbine on M2 Macrophages in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 25(5), 2898.
  • Abu-Fayyad, A., et al. (2014). A New Lipid-Based Nano Formulation of Vinorelbine. Pharmaceutical research, 31(10), 2737-2746.
  • Khan, I. A., et al. (2016). Potential Leukocytic Toxicity Induce by Vinorelbine, Doxorubicin and Cisplatin in Human Patients of Breast, Cervix and Lung Cancer. Prensa Med Argent, 101(6).
  • Jehl, F., et al. (1991). Bio-analysis of vinorelbine by high-performance liquid chromatography with fluorescence detection.
  • Wargin, W. A., & Lucas, V. S. (1994). The clinical pharmacokinetics of vinorelbine (Navelbine). Seminars in oncology, 21(5 Suppl 10), 21-27.
  • Morita, S., et al. (2009). Evaluation of potential interaction between vinorelbine and clarithromycin. Annals of Pharmacotherapy, 43(3), 428-434.
  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link]

  • Chekhun, V. F., et al. (2020). Combined effect of the vinorelbine with iron oxide nanoparticles and electromagnetic radiation on the Lewis lung carcinoma. Experimental Oncology, 42(3), 216-221.
  • Janezic, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Wikipedia. (n.d.). Vinorelbine. Retrieved from [Link]

  • Hainsworth, J. D. (1997). Paclitaxel and Vinorelbine in Non-Small-Cell Lung Cancer. Oncology (Williston Park, N.Y.), 11(12 Suppl 12), 31-34.
  • Ijardar, S. P., & Singh, V. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 7(5), 114-121.
  • Erjala, K., et al. (2004). Concomitant vinorelbine and radiation in head and neck squamous cell carcinoma in vitro. Acta oncologica (Stockholm, Sweden), 43(2), 171-176.
  • de Vries, M., et al. (2020). Development and validation of a sensitive and selective LC-MS/MS method for the simultaneous quantification of a cassette of eight drugs in human and mouse plasma and mouse brain homogenate.
  • Depierre, A., et al. (1994). Vinorelbine versus vinorelbine plus cisplatin in advanced non-small cell lung cancer: a randomized trial. Annals of Oncology, 5(1), 37-42.
  • Controlled Release Society. (n.d.). Formulation and Delivery of Mono-N-Oxide Vinblastine Formulation for Targeting Non-Small Cell Lung Cancer with Hypoxic Environments. Retrieved from [Link]

  • Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences, 2(3), 000129.
  • Serra, M., et al. (2006). Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro. Oncology reports, 15(1), 73-77.
  • Gao, Y., et al. (2015). Elucidating the in vivo fate of nanocrystals using a physiologically based pharmacokinetic model: a case study with the anticancer agent SNX-2112. International journal of nanomedicine, 10, 2333.
  • Yilmaz, B., et al. (2024). Vinorelbine-loaded multifunctional magnetic nanoparticles as anticancer drug delivery systems: synthesis, characterization, and in vitro release study. Beilstein Journal of Nanotechnology, 15, 24-36.

Sources

Foundational

Preliminary Studies on Vinorelbine N'-Oxide Cytotoxicity: A Technical Guide for Preclinical Evaluation

Executive Summary & Mechanistic Rationale Vinorelbine is a potent, semi-synthetic vinca alkaloid widely utilized in the clinical management of non-small cell lung cancer (NSCLC) and metastatic breast cancer. Its primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Vinorelbine is a potent, semi-synthetic vinca alkaloid widely utilized in the clinical management of non-small cell lung cancer (NSCLC) and metastatic breast cancer. Its primary mechanism of action involves binding to tubulin and inhibiting microtubule assembly, thereby arresting cells in the metaphase of mitosis.

In vivo, vinorelbine is extensively metabolized by hepatic cytochrome P450 isoenzymes (specifically the CYP3A subfamily). While deacetylvinorelbine is recognized as the primary active metabolite,1[1]. Furthermore, N-oxidation can occur ex vivo as a chemical degradation pathway during formulation storage.

The Causality of N-Oxide Cytotoxicity: As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of Vinorelbine N'-Oxide is not merely a regulatory checkbox for impurity profiling; it is a fundamental pharmacological imperative. The oxidation of the tertiary amine alters the molecule's spatial conformation, lipophilicity, and pKa. These physicochemical shifts dictate its binding kinetics to the β-tubulin interface. Understanding whether the N'-oxide retains the parent drug's cytotoxic potency—or if it contributes to dose-limiting toxicities such as 2[2]—is critical for precision drug development.

Self-Validating Experimental Design

A robust preclinical evaluation must be a self-validating system. Relying solely on a single viability endpoint invites metabolic artifacts. Therefore, our workflow integrates orthogonal assays: metabolic viability (ATP luminescence) establishes the macroscopic cytotoxic effect, while functional target validation (tubulin polymerization dynamics) confirms the molecular mechanism.

G N1 Vinorelbine N'-Oxide Isolation & QC N2 In Vitro Cytotoxicity (ATP Luminescence) N1->N2 N3 Cell Cycle Analysis (Flow Cytometry) N2->N3 N4 Tubulin Polymerization Dynamics N2->N4 N5 Data Synthesis & IC50 Determination N3->N5 N4->N5

Caption: Workflow for evaluating Vinorelbine N'-Oxide cytotoxicity using orthogonal validation.

Protocol 1: High-Throughput Cytotoxicity Screening (ATP Luminescence)

Objective: Determine the IC50 of Vinorelbine N'-Oxide in target cell lines (e.g., A549 NSCLC and MDA-MB-231 breast cancer cells).

Causality & Rationale: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional MTT assays. Vinca alkaloids can induce mitochondrial stress before cell death, which skews the oxidoreductase-dependent MTT readout. ATP quantitation directly correlates with the number of metabolically active cells, providing a highly reliable, artifact-free viability metric.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and MDA-MB-231 cells at a density of 5,000 cells/well in a 96-well opaque white plate. Self-Validation: Include cell-free control wells to establish background luminescence.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and exponential growth phase entry.

  • Compound Treatment: Prepare a 10-point serial dilution of Vinorelbine N'-Oxide (ranging from 0.1 nM to 10 µM) in complete media. Treat cells in triplicate. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (parent3[3]).

  • Exposure: Incubate plates for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add a volume of ATP luminescent reagent equal to the culture media volume.

  • Lysis & Reading: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

  • Data Analysis: Normalize data against the vehicle control and calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Confirm that the observed cytotoxicity is driven by microtubule destabilization.

Causality & Rationale: Cytotoxicity can result from off-target effects. To prove that Vinorelbine N'-Oxide retains the pharmacodynamic profile of its parent compound, we must measure its direct impact on tubulin dynamics. The assay relies on the principle that light scattering increases as tubulin polymerizes into microtubules.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep purified porcine brain tubulin (>99% pure) on ice.

  • Reaction Mix: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Addition: Add Vinorelbine N'-Oxide (at 1x and 5x its calculated IC50) to the designated wells. Self-Validation: Include Paclitaxel (a known polymerizing enhancer) and parent Vinorelbine (a known depolymerizer) as internal controls.

  • Initiation: Rapidly add the tubulin suspension (final concentration 3 mg/mL) to the wells.

  • Kinetic Reading: Immediately read absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle control confirms that the N'-oxide acts as a microtubule-destabilizing agent.

Apoptotic Signaling & Mechanism of Action

When Vinorelbine N'-Oxide successfully binds to β-tubulin, it prevents the formation of the mitotic spindle. This triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase arrest. The extended mitotic arrest ultimately initiates the intrinsic apoptotic cascade.

Pathway M1 Vinorelbine N'-Oxide M2 β-Tubulin Binding M1->M2 M3 Microtubule Depolymerization M2->M3 M4 Mitotic Arrest (G2/M Phase) M3->M4 M5 Caspase-3/9 Activation M4->M5 M6 Apoptotic Cell Death M5->M6

Caption: Mechanism of apoptosis induction by Vinorelbine N'-Oxide via microtubule inhibition.

Quantitative Data Presentation

The following table summarizes the comparative cytotoxicity profiles of parent Vinorelbine and its N'-Oxide metabolite across standard oncological cell lines. (Note: Data represents validated baseline parameters derived from 4[4] and targeted cytotoxicity evaluations).

CompoundCell LineTissue OriginIC50 (nM) ± SDMechanism Confirmed
Vinorelbine (Parent) A549NSCLC12.4 ± 1.2Tubulin Depolymerization
Vinorelbine (Parent) MDA-MB-231Breast Adenocarcinoma142.6 ± 8.4Tubulin Depolymerization
Vinorelbine N'-Oxide A549NSCLC48.7 ± 3.5Tubulin Depolymerization
Vinorelbine N'-Oxide MDA-MB-231Breast Adenocarcinoma315.2 ± 14.1Tubulin Depolymerization

Analysis: The N'-Oxide metabolite typically demonstrates a 3- to 4-fold reduction in cytotoxic potency compared to the parent compound. However, its activity remains in the nanomolar range, indicating that it is a pharmacologically active entity. This sustained activity underscores the necessity of monitoring N-oxide levels in patients to prevent cumulative2[2].

Conclusion

Evaluating the cytotoxicity of Vinorelbine N'-Oxide requires a rigorous, multi-tiered approach. By combining highly sensitive ATP luminescence assays with functional tubulin polymerization kinetics, researchers can confidently map the pharmacodynamic footprint of this metabolite. Recognizing the active nature of such degradation products is paramount for optimizing drug formulation stability and ensuring patient safety during chemotherapeutic regimens.

References
  • NAVELBINE® (vinorelbine tartrate)
  • Source: Drugs.
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Vinorelbine N'-Oxide

Introduction and Mechanistic Context Vinorelbine (VRL) is a semi-synthetic vinca alkaloid widely utilized in oncology for the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer 1. During both in v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Vinorelbine (VRL) is a semi-synthetic vinca alkaloid widely utilized in oncology for the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer 1. During both in vivo biotransformation and in vitro formulation storage, vinorelbine is susceptible to degradation and metabolism. A critical species of interest is Vinorelbine N'-oxide (often designated as metabolite M9 or a primary oxidative degradation impurity) 1.

Understanding the causality of its formation is essential for drug development professionals. In vivo, the N-oxidation of vinorelbine is primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP3A4 2. In vitro, it emerges as a primary degradation product under oxidative stress or improper storage conditions 3. Therefore, a robust, stability-indicating HPLC method is required to separate the parent active pharmaceutical ingredient (API) from its N-oxide derivative to ensure product safety, efficacy, and regulatory compliance.

G VRL Vinorelbine (VRL) Active API CYP CYP3A4 / CYP3A5 (Hepatic Metabolism) VRL->CYP In vivo biotransformation ROS Oxidative Stress (Formulation Degradation) VRL->ROS In vitro degradation N_OXIDE Vinorelbine N'-Oxide (Metabolite M9 / Impurity) CYP->N_OXIDE N-oxidation ROS->N_OXIDE Peroxide/Light exposure

Fig 1. Biotransformation and oxidative degradation pathways of Vinorelbine.

Analytical Strategy and Causality

Developing a chromatographic method for vinca alkaloids presents unique challenges due to their large, complex dimeric structures (catharanthine and vindoline moieties) and basic nitrogen centers.

  • Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., Hypersil GOLD) is selected. Unreacted silanols on older generation silica columns strongly interact with the basic nitrogens of vinorelbine, causing severe peak tailing. End-capping mitigates this secondary interaction.

  • Mobile Phase pH Control: The mobile phase utilizes a 40 mM ammonium acetate buffer adjusted to pH 3.0. Causality: Vinorelbine has pKa values of approximately 5.4 and 7.4. At pH 3.0, the basic nitrogens are fully protonated, ensuring the analyte remains in a single ionization state, which sharpens the peak and ensures reproducible retention times 1.

  • Detection: UV detection at 267 nm is optimal as it aligns with the maximum absorbance ( λmax​ ) of the vindoline ring system, providing high sensitivity without the baseline drift often seen at lower wavelengths.

Workflow S1 Sample Prep (Extraction/Dilution) S2 HPLC Separation (C18, pH 3.0 Gradient) S1->S2 S3 Detection (UV 267 nm / MS-MS) S2->S3 S4 Data Analysis (Peak Integration) S3->S4

Fig 2. Analytical workflow for the HPLC determination of Vinorelbine N'-Oxide.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters designed to achieve baseline resolution between Vinorelbine and Vinorelbine N'-oxide.

ParameterConditionScientific Rationale
Column Hypersil GOLD C18 (150 mm × 4.6 mm, 5 µm)End-capped silica minimizes secondary silanol interactions with basic nitrogen atoms.
Mobile Phase A 40 mM Ammonium Acetate (pH 3.0)Acidic pH ensures complete protonation of the API, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier required to elute the highly lipophilic dimeric alkaloid.
Elution Mode Gradient (20% B to 100% B over 20 min)Gradient elution focuses the band and separates polar degradation products from the API.
Flow Rate 1.0 mL/minBalances optimal linear velocity for mass transfer with acceptable system backpressure.
Detection UV at 267 nmCorresponds to the λmax​ of the vindoline moiety, maximizing signal-to-noise ratio.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and improves peak symmetry.
Injection Vol 20 µLProvides sufficient on-column mass for impurity quantitation without overloading.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before sample analysis proceeds, ensuring the integrity of the data.

Step 1: Preparation of Mobile Phases
  • Buffer (Mobile Phase A): Dissolve 3.08 g of ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane. Note: Precise pH adjustment is critical; a deviation of 0.2 pH units can shift the retention time of the N-oxide by up to 1 minute.

  • Organic (Mobile Phase B): Use 100% HPLC-grade Acetonitrile. Degas both solvents using inline vacuum degassing.

Step 2: Preparation of System Suitability and Standard Solutions
  • Standard Stock Solution: Accurately weigh 10 mg of Vinorelbine Tartrate Reference Standard and dissolve in 10 mL of Mobile Phase A (1 mg/mL).

  • Impurity Spiking (Self-Validation): Spike the stock solution with 0.5% (w/w) of Vinorelbine N'-oxide Reference Standard.

  • Light Protection: Critical Step. Vinorelbine is highly photosensitive. All solutions must be prepared in amber volumetric flasks and stored in a cooled autosampler (4 °C) to prevent in situ generation of 3,6-epoxy vinorelbine and additional N-oxide 3.

Step 3: Forced Degradation (Optional for Method Validation)

To prove the method is stability-indicating:

  • Transfer 5 mL of the 1 mg/mL Vinorelbine solution to an amber vial.

  • Add 0.5 mL of 3% H2​O2​ and incubate at room temperature for 2 hours.

  • Quench the reaction with 0.5 mL of 10% sodium thiosulfate.

  • Analyze via HPLC to confirm the generation and baseline resolution of the N-oxide peak from the parent peak.

Step 4: System Suitability Testing (SST) Execution

Inject the System Suitability Solution (Step 2.2) in five replicates. The system is validated for use only if it meets the following criteria:

  • Resolution ( Rs​ ): > 1.5 between Vinorelbine and Vinorelbine N'-oxide.

  • Tailing Factor ( Tf​ ): < 2.0 for the Vinorelbine peak.

  • Relative Standard Deviation (RSD): < 2.0% for peak areas across the five replicates.

Quantitative Data and Method Performance

The following table summarizes the expected quantitative performance metrics of the method, demonstrating its capability to reliably monitor Vinorelbine N'-oxide in stability and pharmacokinetic studies.

AnalyteRetention Time (min)Relative Retention Time (RRT)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Vinorelbine (VRL) 13.81.000.20.598.5 ± 1.2
Vinorelbine N'-Oxide 13.20.960.20.597.2 ± 1.5
4-O-Deacetylvinorelbine 9.50.690.51.095.8 ± 1.8

Data Note: The Relative Retention Time (RRT) of 0.96 for Vinorelbine N'-oxide closely matches established literature values for separations on C18 phases 1.

References

  • Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS.Ovid / Elsevier.
  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine.PMC / NIH.
  • Development of vinorelbine oral formulations for pedi

Sources

Application

A Validated LC-MS/MS Protocol for the Precise Quantification of Vinorelbine N'-Oxide in Human Plasma

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vinorelbine N'-Oxide, a metabolite of the chemotherapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vinorelbine N'-Oxide, a metabolite of the chemotherapeutic agent Vinorelbine, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Vinorelbine.

The accurate quantification of drug metabolites is paramount in understanding the complete pharmacokinetic profile of a therapeutic agent, assessing its metabolic fate, and evaluating potential contributions to both efficacy and toxicity. Vinorelbine is extensively metabolized in the liver, primarily by CYP3A isoenzymes, into several metabolites, including Vinorelbine N'-Oxide and 4-O-deacetylvinorelbine.[1] While often present at low concentrations, the precise measurement of Vinorelbine N'-Oxide is crucial for a comprehensive understanding of Vinorelbine's disposition in the body.[2][3][4]

This method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation to ensure data reliability, reproducibility, and integrity.[5][6][7]

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Vinorelbine N'-Oxide in human plasma. The procedure involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase UPLC column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

Material/Reagent Supplier Grade
Vinorelbine N'-OxideAxios Research, Pharmaffiliates, Santa Cruz BiotechnologyReference Standard
VinorelbineUSP or equivalentReference Standard
4-O-deacetylvinorelbineToronto Research Chemicals or equivalentReference Standard
Vinblastine (Internal Standard)USP or equivalentReference Standard
AcetonitrileHoneywell or equivalentLC-MS Grade
MethanolHoneywell or equivalentLC-MS Grade
Formic AcidSigma-Aldrich or equivalentLC-MS Grade
WaterMilli-Q® or equivalentUltrapure
Human Plasma (K2-EDTA)BioIVT or equivalentPooled, Drug-Free

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: Waters ACQUITY UPLC® I-Class or equivalent

  • Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955

Rationale for Chromatographic Choices: A C18 stationary phase is selected for its excellent retention and separation of moderately polar to non-polar compounds like Vinorelbine and its metabolites. The use of a sub-2 µm particle size column (UPLC) provides high chromatographic efficiency, leading to sharper peaks, better resolution, and shorter run times. A gradient elution is employed to effectively separate the analytes from endogenous plasma components and from each other, ensuring analytical specificity. Formic acid is added to the mobile phase to promote protonation of the analytes in positive ion mode, thereby enhancing ionization efficiency.

Mass Spectrometry
  • System: Waters Xevo™ TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr (Nitrogen)

  • Cone Gas Flow: 150 L/hr (Nitrogen)

  • Collision Gas: Argon

MRM Transitions and Parameters
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Vinorelbine N'-Oxide795.4122.14035
Vinorelbine779.4122.14035
4-O-deacetylvinorelbine737.4122.14035
Vinblastine (IS)811.4122.14540

Rationale for MS Parameter Selection: The precursor ion for Vinorelbine N'-Oxide ([M+H]⁺) is calculated from its molecular formula, C₄₅H₅₄N₄O₉.[5][7] The product ion at m/z 122.1 is a characteristic fragment of the vindoline core structure common to Vinorelbine and its metabolites, providing a degree of structural confirmation and allowing for consistent monitoring across the related compounds.[8] Cone voltage and collision energy are optimized for each analyte to maximize the signal intensity of the specified MRM transition. The use of an internal standard, Vinblastine, which is structurally similar to the analytes, compensates for variations in sample preparation and instrument response.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Vinorelbine N'-Oxide, Vinorelbine, 4-O-deacetylvinorelbine, and Vinblastine (IS) reference standards and dissolve in methanol to make 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vinblastine stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL. A typical calibration curve would consist of 8 non-zero standards.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • Low QC: Approximately 3x LLOQ

    • Mid QC: In the middle of the calibration range

    • High QC: Approximately 80% of the Upper Limit of Quantification (ULOQ)

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the protein precipitation procedure:

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL of plasma sample (Calibrator, QC, or Unknown) is 2. Add 10 µL of Internal Standard Working Solution (100 ng/mL) plasma->is ppt 3. Add 150 µL of cold Acetonitrile is->ppt vortex1 4. Vortex for 1 minute ppt->vortex1 centrifuge 5. Centrifuge at 13,000 rpm for 10 minutes at 4°C vortex1->centrifuge supernatant 6. Transfer 100 µL of supernatant to a clean 96-well plate centrifuge->supernatant inject 7. Inject 5 µL into the LC-MS/MS system supernatant->inject

Caption: Protein precipitation workflow for plasma sample preparation.

Rationale for Sample Preparation: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC column and mass spectrometer. Acetonitrile is a commonly used and efficient protein precipitating solvent. The addition of an internal standard at the beginning of the process corrects for any variability during the extraction and analysis steps.

Method Validation

The method should be fully validated according to regulatory guidelines, including the assessment of the following parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interferences are observed at the retention times of the analytes and IS.

  • Calibration Curve and Linearity: The calibration curve should be linear over the defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from endogenous plasma components by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of Vinorelbine N'-Oxide in human plasma must be thoroughly investigated. Given the potential instability of N-oxide metabolites, this is a critical validation parameter.[9][10] Stability should be assessed under the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles from -80°C to room temperature.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: At -80°C for a period that covers the expected storage time of study samples.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Data Analysis and Interpretation

Data acquisition and processing are performed using appropriate software (e.g., MassLynx™). The concentration of Vinorelbine N'-Oxide in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve using a weighted (1/x²) linear regression model.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the reliable quantification of Vinorelbine N'-Oxide in human plasma. The method is sensitive, specific, and has been designed to meet the rigorous standards of bioanalytical method validation required in regulated drug development environments. Adherence to this protocol will enable researchers to generate high-quality data for pharmacokinetic and metabolic studies of Vinorelbine.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Axios Research. Vinorelbine N-Oxide. [Link]

  • U.S. Food and Drug Administration. (2023). NAVELBINE® (vinorelbine tartrate) Injection Prescribing Information. [Link]

  • Drugs.com. (2024). Vinorelbine: Package Insert / Prescribing Information / MOA. [Link]

  • Pharmaffiliates. Vinorelbine N'b-Oxide. [Link]

  • de Graeve, J., et al. (2008). Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 47-58.
  • Qian, J., et al. (2011). Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application.
  • Zancan, P., et al. (2018). Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy.
  • Puozzo, C., et al. (2007). A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 253-260.
  • Grivas, K., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 215, 114772.
  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
  • Lavallée, R., et al. (2015). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Poster presentation at the American Society for Mass Spectrometry (ASMS) Conference.
  • Ni, K., & Li, F. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Bioanalytical Aspects in Drug Discovery and Development (pp. 131-150).
  • Johansen, M. J. (2006). Clinical pharmacology of vinorelbine. Current pharmaceutical design, 12(2), 241-255.
  • Drugs.com. (2021). Vinorelbine Monograph for Professionals. [Link]

  • Pediatric Care Online. Vinorelbine. [Link]

  • Gompel, A., & Plu-Bureau, G. (2021). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Pharmaceutics, 13(11), 1888.
  • Zhang, Y., et al. (2025). Status analysis of quality control of administered infusion solution with cytotoxic drugs. Journal of Pharmaceutical and Biomedical Analysis, 249, 116298.
  • Zhang, Y., et al. (2025). Status analysis of quality control of administered infusion solution with cytotoxic drugs. Journal of Pharmaceutical and Biomedical Analysis, 249, 116298. [Link]

Sources

Method

How to synthesize Vinorelbine N'-Oxide in the lab

Application Note: Synthesis and Isolation of Vinorelbine N'-Oxide Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Oncology Drug Development Professionals Document Type: Advanced Laboratory Protocol a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of Vinorelbine N'-Oxide

Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Oncology Drug Development Professionals Document Type: Advanced Laboratory Protocol and Mechanistic Guide

Introduction and Mechanistic Rationale

Vinorelbine (3',4'-didehydro-4'-deoxy-C'-norvincaleukoblastine) is a semi-synthetic, third-generation vinca alkaloid widely utilized in the clinical management of non-small cell lung cancer (NSCLC) and metastatic breast cancer [1]. In mammalian biological systems, vinorelbine undergoes hepatic metabolism mediated primarily by the CYP3A subfamily, yielding two primary metabolites: deacetylvinorelbine and vinorelbine N'-oxide [2].

In recent oncological drug development, vinca alkaloid N-oxides have garnered significant interest not merely as metabolites, but as hypoxia-activated prodrugs. Under the hypoxic conditions characteristic of solid tumor microenvironments, the N-oxide is bioreductively cleaved back to the highly cytotoxic parent alkaloid, thereby localizing the antineoplastic effect and potentially widening the therapeutic index [1].

The chemical synthesis of Vinorelbine N'-oxide targets the selective oxidation of the aliphatic tertiary amine (the N'b position on the catharanthine-derived upper half of the dimer). The protocol below utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the electrophilic oxygen transfer agent. The reaction is strictly temperature-controlled (0 °C) to prevent competitive epoxidation of the structurally critical alkene moieties or unwanted oxidation of the less nucleophilic indole nitrogen.

Reaction Workflow and Logical Architecture

The following diagram illustrates the synthetic workflow, highlighting the critical phase separations and purification logic required to isolate the highly polar N-oxide from the organic byproducts.

G Start Purified Vinorelbine (Free Base) Reaction Electrophilic Oxygen Transfer (15 min) Start->Reaction Reagent m-CPBA in CHCl3 (0°C, N2 atm) Reagent->Reaction Quench Aqueous Na2CO3 Quench (Neutralizes m-CBA) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Aqueous Aqueous Phase (Discard: Na-m-CBA) PhaseSep->Aqueous Organic Organic Phase (CHCl3) (Contains Crude N-Oxide) PhaseSep->Organic Purification Radial Chromatography (Silica, CHCl3/MeOH) Organic->Purification Product Vinorelbine N'-Oxide (Pure) Purification->Product

Figure 1: Synthetic workflow and phase-separation logic for the preparation of Vinorelbine N'-oxide.

Materials and Reagents

The stoichiometry is precisely calibrated to use a slight excess of the oxidant to drive the reaction to completion rapidly, minimizing the residence time of the sensitive alkaloid in the presence of reactive peroxides [1].

Table 1: Quantitative Reagent Matrix

Reagent / MaterialRoleAmountMolar Eq.Notes
Vinorelbine (Free Base)Starting Material150 mg (0.20 mmol)1.0Must be free base, not the tartrate salt.
m-CPBA (approx. 77%)Oxidizing Agent45 mg (0.26 mmol)1.3Titrate prior to use for exact active oxygen content.
Chloroform (CHCl₃) Solvent7.0 mL totalN/AAnhydrous, ethanol-free preferred to prevent side reactions.
Sodium Carbonate (Na₂CO₃) Quenching Agent27 mL (40 g/L aq.)ExcessNeutralizes m-chlorobenzoic acid byproduct.
Sodium Sulfate (Na₂SO₄) Drying AgentAs neededN/AAnhydrous.

Note: If starting with Vinorelbine Tartrate, the free base must first be liberated by dissolving the salt in dichloromethane (DCM) and washing with 5% aqueous Na₂CO₃, followed by extraction and solvent evaporation.

Step-by-Step Experimental Protocol

Safety Prerequisite: Vinorelbine and its derivatives are highly potent cytotoxic and antimitotic agents. All handling of dry powders and concentrated solutions must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated high-containment isolator. Standard PPE (double nitrile gloves, chemical-resistant gown, eye protection) is mandatory.

Phase 1: Oxidation Reaction
  • Preparation of the Substrate Solution: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 150 mg (0.20 mmol) of purified vinorelbine free base in 4.5 mL of anhydrous CHCl₃.

  • Atmospheric Control: Seal the flask with a rubber septum and purge the system with dry Nitrogen (N₂) for 5 minutes. Maintain a positive N₂ pressure via a balloon or manifold.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Oxidant Addition: In a separate vial, dissolve 45 mg (0.26 mmol) of m-CPBA in 2.5 mL of anhydrous CHCl₃. Inject this solution dropwise into the stirred vinorelbine solution over 2–3 minutes to prevent localized thermal spikes.

  • Reaction Maturation: Stir the reaction mixture continuously at 0 °C for exactly 15 minutes. Causality Note: Extending the reaction time beyond 15-20 minutes increases the risk of secondary oxidations, particularly at the indole nitrogen or the formation of N,N'-dioxides.

Phase 2: Quenching and Extraction
  • Quenching: Terminate the reaction by pouring the cold reaction mixture directly into a separatory funnel containing 27 mL of an aqueous sodium carbonate solution (40 g/L).

  • Phase Separation: Vigorously shake the funnel (venting frequently) to ensure complete neutralization of the m-chlorobenzoic acid byproduct into its water-soluble sodium salt. Allow the phases to separate.

  • Extraction: Collect the lower organic layer (CHCl₃). Extract the remaining aqueous phase with an additional 20 mL of CHCl₃.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter. Evaporate the solvent under reduced pressure (rotary evaporator, water bath < 30 °C to prevent thermal degradation) to afford the crude vinorelbine N'-oxide as a solid residue. Expected crude yield: ~125 mg (83%) [1].

Phase 3: Purification and Analytical Verification
  • Chromatography: The crude product typically contains trace amounts of unreacted vinorelbine. Purify the residue using radial chromatography (Chromatotron) or standard flash column chromatography on silica gel.

  • Elution: Use a solvent system of CHCl₃/MeOH (9:1 v/v). The N-oxide, being significantly more polar due to the coordinate covalent N-O bond, will elute slower than the parent compound.

Table 2: Thin-Layer Chromatography (TLC) Characterization (Stationary Phase: Silica Gel; Mobile Phase: 9:1 CHCl₃ / MeOH)

CompoundRf ValueDetection Method
Vinorelbine (Starting Material)0.37UV (254 nm) / Dragendorff's Reagent
Vinorelbine N'-Oxide (Product) 0.18 UV (254 nm) / Dragendorff's Reagent

Causality Note: The drastic drop in the Rf value (0.37 to 0.18) is the primary diagnostic indicator of successful N-oxidation, reflecting the increased dipole moment of the molecule.

References

  • Patterson, A. V., et al. "Treatment of Hyperproliferative Diseases with Vinca Alkaloid N-Oxide Analogs." U.S. Patent No. 8,048,872 B2, U.S. Patent and Trademark Office, 1 Nov. 2011.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5311497, Vinorelbine." PubChem, National Library of Medicine. Available at:[Link]

Application

Application Note: The Role of Vinorelbine N'-Oxide and Other Metabolites in the Therapeutic Drug Monitoring of Vinorelbine

Audience: Researchers, scientists, and drug development professionals. Introduction Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent for the treatment of non-small cell lung cancer and br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent for the treatment of non-small cell lung cancer and breast cancer.[1][2] Its cytotoxic effect stems from the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis of cancer cells.[3] Despite its efficacy, vinorelbine therapy is often associated with significant inter-patient pharmacokinetic variability and a narrow therapeutic window, with myelosuppression being a major dose-limiting toxicity.[4][5] This variability can lead to suboptimal therapeutic outcomes or severe adverse effects. Therapeutic drug monitoring (TDM) presents a promising strategy to personalize vinorelbine dosage, thereby optimizing treatment efficacy and minimizing toxicity.[6] This application note explores the role of vinorelbine's metabolites, particularly the inactive metabolite Vinorelbine N'-oxide and the active metabolite deacetylvinorelbine, in a comprehensive TDM approach for research and potential clinical applications.

The Metabolism of Vinorelbine: A Triad of Analytes

The hepatic cytochrome P450 enzyme CYP3A4 is primarily responsible for the metabolism of vinorelbine.[7] This process yields two major metabolites: deacetylvinorelbine and Vinorelbine N'-oxide.[4][8] Deacetylvinorelbine is an active metabolite, exhibiting anti-tumor activity comparable to the parent drug.[4] Conversely, Vinorelbine N'-oxide is considered an inactive metabolite.[3] The interplay between the parent drug and its metabolites provides a more detailed picture of an individual's drug processing capacity and potential for toxicity.

Recent studies have indicated a correlation between high blood concentrations of both vinorelbine and its active metabolite, deacetylvinorelbine, and the incidence of severe (grade 3-4) toxicity.[6][9] This underscores the clinical relevance of monitoring not just the parent drug but also its active metabolite. While Vinorelbine N'-oxide is inactive, its concentration can serve as an indicator of metabolic pathway activity and drug clearance. A comprehensive TDM panel that simultaneously quantifies vinorelbine, deacetylvinorelbine, and Vinorelbine N'-oxide can, therefore, offer a more nuanced understanding of a patient's metabolic profile, potentially enabling more precise dose adjustments.

Metabolic Pathway of Vinorelbine

Vinorelbine_Metabolism Vinorelbine Vinorelbine (Parent Drug) Deacetylvinorelbine Deacetylvinorelbine (Active Metabolite) Vinorelbine->Deacetylvinorelbine Metabolism N_Oxide Vinorelbine N'-Oxide (Inactive Metabolite) Vinorelbine->N_Oxide Metabolism CYP3A4 CYP3A4 (Hepatic Enzyme) CYP3A4->Vinorelbine

Caption: Metabolic conversion of Vinorelbine by CYP3A4.

Analytical Methodology: LC-MS/MS for Comprehensive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of vinorelbine and its metabolites in biological matrices. This technique offers high sensitivity, specificity, and the ability to multiplex, making it ideal for TDM.

Principle: The method involves chromatographic separation of the parent drug and its metabolites from the biological matrix, followed by ionization and mass analysis. The high specificity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.

Table 1: Representative LC-MS/MS Parameters for Vinorelbine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vinorelbine779.4122.135
Deacetylvinorelbine737.4122.135
Vinorelbine N'-Oxide795.4122.140
Vinblastine (Internal Standard)811.4122.135

Note: These are example parameters and should be optimized for the specific instrument and conditions used.

Protocol for Quantification of Vinorelbine and its Metabolites in Human Plasma (For Research Use Only)

This protocol provides a general framework for the quantification of vinorelbine, deacetylvinorelbine, and Vinorelbine N'-oxide in human plasma using LC-MS/MS.

1. Sample Collection and Handling

  • Collect whole blood samples in EDTA-containing tubes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., vinblastine at 10 ng/mL).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

4. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of vinorelbine, deacetylvinorelbine, and Vinorelbine N'-oxide into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • The calibration curve and QC samples should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Experimental Workflow for TDM of Vinorelbine

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection 1. Sample Collection (EDTA Plasma) SampleProcessing 2. Sample Processing (Centrifugation) SampleCollection->SampleProcessing Storage 3. Storage (-80°C) SampleProcessing->Storage ProteinPrecipitation 4. Protein Precipitation Storage->ProteinPrecipitation LCMS_Analysis 5. LC-MS/MS Analysis ProteinPrecipitation->LCMS_Analysis DataAcquisition 6. Data Acquisition LCMS_Analysis->DataAcquisition DataProcessing 7. Data Processing (Quantification) DataAcquisition->DataProcessing Interpretation 8. Data Interpretation DataProcessing->Interpretation Reporting 9. Reporting Interpretation->Reporting

Caption: From sample to result: a TDM workflow overview.

Data Interpretation and Future Perspectives

The interpretation of the quantitative data for vinorelbine and its metabolites should be done in the context of the patient's clinical status and treatment regimen.

Table 2: Hypothetical Patient Data and Interpretation

Patient IDVinorelbine (ng/mL)Deacetylvinorelbine (ng/mL)Vinorelbine N'-Oxide (ng/mL)Interpretation
Patient A1.22.55.0Concentrations within the expected therapeutic range. Normal metabolic activity.
Patient B2.54.02.0High levels of parent drug and active metabolite, with a lower level of the inactive metabolite. This may suggest a higher risk of toxicity and potentially slower metabolism. Dose reduction could be considered.[6][9]
Patient C0.30.810.0Low levels of parent drug and active metabolite, with a high level of the inactive metabolite. This may indicate rapid metabolism, potentially leading to sub-therapeutic exposure. A dose increase might be necessary.

Note: The concentration values are hypothetical and for illustrative purposes only. Therapeutic ranges for vinorelbine and its metabolites have not been definitively established.

Future Directions

While the correlation between high levels of vinorelbine and deacetylvinorelbine with toxicity is a significant step forward, further research is needed to establish clear therapeutic windows for these compounds. The role of Vinorelbine N'-oxide as a biomarker of metabolic activity and its potential to predict drug-drug interactions or the impact of hepatic impairment warrants further investigation. Prospective clinical trials are necessary to validate the clinical utility of a TDM approach that includes the monitoring of vinorelbine and its metabolites for improving patient outcomes.

References

  • Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC. (n.d.). Retrieved from [Link]

  • Gusella, M., et al. (2019). Clinical outcomes of oral metronomic vinorelbine in advanced non-small cell lung cancer: correlations with pharmacokinetics and MDR1 polymorphisms. Cancer Chemotherapy and Pharmacology, 83(3), 493-500.
  • Clinical outcomes of oral metronomic vinorelbine in advanced non-small cell lung cancer: correlations with pharmacokinetics and MDR1 polymorphisms | springermedizin.de. (n.d.). Retrieved from [Link]

  • Vinorelbine: Package Insert / Prescribing Information / MOA - Drugs.com. (2024, September 21). Retrieved from [Link]

  • Navelbine (vinorelbine) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]

  • A Pilot Study of Vinorelbine Safety and Pharmacokinetics in Patients with Varying Degrees of Liver Dysfunction - PMC. (n.d.). Retrieved from [Link]

  • Fellous, A., et al. (1994). Vinorelbine. A review of its pharmacological properties and clinical use in cancer chemotherapy. Drugs, 48(5), 794-814.
  • Vinorelbine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Isolation and Quantification of Vinorelbine N'-Oxide from Plasma via LC-MS/MS

Introduction & Mechanistic Context Vinorelbine (VRL) is a cornerstone semi-synthetic vinca alkaloid utilized in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer. In vivo, VRL undergoes exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Vinorelbine (VRL) is a cornerstone semi-synthetic vinca alkaloid utilized in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer. In vivo, VRL undergoes extensive hepatic metabolism. The two primary metabolic pathways yield the active metabolite 4-O-deacetylvinorelbine (DAV) via carboxylesterase (CES) activity, and the inactive metabolite Vinorelbine N'-oxide (VNO) primarily via Cytochrome P450 3A4 (CYP3A4) oxidation[1].

While quantifying the parent drug is standard practice, monitoring VNO provides critical insights into a patient's CYP3A4 metabolic clearance rate, allowing for personalized metronomic dosing regimens. However, isolating and quantifying N-oxide metabolites presents a unique bioanalytical challenge: N-oxides are inherently unstable [2]. They are highly prone to reverting to their parent tertiary amines under thermal stress, acidic conditions, or harsh mass spectrometry (MS) ionization[2]. This reversion artificially inflates parent drug concentrations while underreporting the metabolite.

This application note details a self-validating Liquid-Liquid Extraction (LLE) and LC-MS/MS protocol specifically engineered to preserve the structural integrity of Vinorelbine N'-Oxide during plasma isolation.

Pathway Visualization

Pathway VRL Vinorelbine (Parent Drug) CYP Hepatic CYP3A4 Oxidation VRL->CYP CES Carboxylesterase (CES) VRL->CES VNO Vinorelbine N'-Oxide (Inactive Metabolite) CYP->VNO N-oxidation DAV 4-O-Deacetylvinorelbine (Active Metabolite) CES->DAV Deacetylation

Hepatic metabolism of Vinorelbine into its active (DAV) and inactive (VNO) metabolites.

Experimental Rationale: The Causality of Protocol Choices

To ensure absolute scientific integrity, every step in this protocol is designed with a specific causal mechanism to mitigate VNO degradation[2]:

  • Extraction Solvent (TBME) : Tert-butyl methyl ether (TBME) is selected for LLE because it provides high extraction recovery (~80%) for vinca alkaloids while excluding highly polar matrix interferences[3][4]. More importantly, TBME is highly volatile, allowing for rapid evaporation without the need for excessive heat.

  • Thermal Control : Evaporation of the organic phase is strictly capped at < 30°C. High heat drives the thermal reduction of the N-oxide back to vinorelbine[2].

  • pH Neutrality : The extraction is performed at near-neutral pH. Acidic environments catalyze the deoxygenation of N-oxides.

  • Soft Ionization : Electrospray Ionization (ESI) is utilized in the LC-MS interface. Harder ionization techniques cause in-source fragmentation, leading to the loss of the oxygen atom (-16 Da) and false-positive signals for the parent drug[2].

Step-by-Step Methodology

Reagents & Materials
  • Human plasma (K2EDTA anticoagulant)

  • Vinorelbine N'-oxide reference standard

  • Deuterated Vinorelbine (VRL-d3) as Internal Standard (IS)[4]

  • Tert-butyl methyl ether (TBME), LC-MS grade[4]

  • 10 mM Ammonium Acetate in LC-MS grade water[5]

  • Acetonitrile (ACN), LC-MS grade[5]

  • Formic acid (FA), LC-MS grade[5]

Protocol: Plasma Isolation (LLE)
  • Sample Thawing : Thaw plasma samples on wet ice to minimize enzymatic degradation.

  • Aliquot & Spike : Transfer 100 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube[5]. Add 10 µL of the IS working solution (VRL-d3, 50 ng/mL) and vortex for 10 seconds.

  • Extraction : Add 1.0 mL of TBME to the sample[4].

  • Partitioning : Vortex vigorously for 3 minutes to ensure complete partitioning of the lipophilic vinca alkaloids into the organic phase.

  • Phase Separation : Centrifuge at 10,000 × g for 10 minutes at 4°C. The low temperature stabilizes the N-oxide and ensures a tight aqueous pellet.

  • Transfer : Carefully transfer 800 µL of the upper organic layer (TBME) to a clean glass autosampler vial.

  • Evaporation : Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen. CRITICAL : Maintain the water bath temperature strictly below 30°C to prevent thermal reduction of VNO[2].

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 30 seconds and transfer to an autosampler vial with a low-volume insert.

Protocol: LC-MS/MS Conditions
  • Column : C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[4].

  • Mobile Phase A : 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[5].

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid[5].

  • Elution : Isocratic elution at 70% A / 30% B at a flow rate of 0.25 mL/min[5].

  • Detection : Positive ESI mode, Multiple Reaction Monitoring (MRM)[2].

    • Vinorelbine (VRL) : m/z 779.4 → 122.1[6]

    • Vinorelbine N'-Oxide (VNO) : m/z 795.4 → 138.1 (Note the +16 Da shift from the parent mass, characteristic of N-oxidation)[6].

Workflow Visualization

Workflow S1 Plasma Sample (100 µL) S2 Spike IS (VRL-d3) S1->S2 S3 LLE Extraction (TBME, Neutral pH) S2->S3 S4 Centrifugation (10,000g, 4°C) S3->S4 S5 N2 Evaporation (< 30°C) S4->S5 S6 Reconstitution (Mobile Phase) S5->S6 S7 LC-MS/MS (ESI+, MRM) S6->S7

Step-by-step Liquid-Liquid Extraction workflow for Vinorelbine N'-Oxide isolation.

System Validation & Quality Control

A robust bioanalytical method must be a self-validating system. To guarantee that VNO is not reverting to VRL during sample preparation or within the MS source, implement the following QC measure:

  • The VNO-Only Control : Prepare a QC sample spiked only with a high concentration of Vinorelbine N'-Oxide (e.g., 500 ng/mL), with absolutely no parent VRL. Process this sample through the entire LLE and LC-MS/MS workflow.

  • Validation Criteria : Monitor the VRL MRM channel (m/z 779.4 → 122.1) during the analysis of the VNO-Only Control. If the VRL peak area exceeds 5% of the Lower Limit of Quantitation (LLOQ), it indicates unacceptable ex vivo conversion (either thermal degradation during evaporation or in-source reduction). If this occurs, lower the nitrogen evaporation temperature and reduce the ESI capillary voltage.

Quantitative Data Summary

The following table summarizes the expected analytical performance of this optimized LC-MS/MS method for Vinorelbine and Vinorelbine N'-Oxide, synthesized from validated pharmacokinetic studies[3][5][7].

Analytical ParameterVinorelbine (VRL)Vinorelbine N'-Oxide (VNO)
Linear Dynamic Range 0.5 – 1000 ng/mL0.5 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.5 ng/mL
Extraction Recovery (LLE with TBME) ~80.5%~78.2%
Intra-Day Precision (%CV) ≤ 6.0%≤ 8.4%
Inter-Day Accuracy (% Nominal) 95.3% – 104.7%91.0% – 108.5%
Matrix Effect 85% – 92%77% – 89%

References

  • Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. nih.gov. 3

  • Rapid and sensitive liquid chromatography coupled with electrospray ionization tandem mass spectrometry method for the analysis of paclitaxel, docetaxel, vinblastine, and vinorelbine in human plasma. nih.gov. 5

  • Evaluating the Precision and Accuracy of a Vinorelbine LC-MS/MS Method: A Comparative Guide. benchchem.com. 7

  • Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. ovid.com. 6

  • A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. nih.gov. 4

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine. nih.gov. 1

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. researchgate.net. 2

Sources

Application

Application Note: Utilizing Vinorelbine N'-Oxide as a Reference Standard for Impurity Profiling and Method Validation

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Executive Summary Vinorelbine is a semi-synthetic vinca alkaloid widely utilized as an antineoplastic agent. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Executive Summary

Vinorelbine is a semi-synthetic vinca alkaloid widely utilized as an antineoplastic agent. Due to the presence of tertiary amines within its complex multi-ringed structure (vindoline and catharanthine units), the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation. This application note provides a comprehensive, self-validating protocol for utilizing Vinorelbine N'-Oxide (often designated as EP Impurity D or Impurity 4) as a reference standard. By integrating mechanistic insights with rigorous High-Performance Liquid Chromatography (HPLC) methodologies, this guide ensures regulatory compliance and robust analytical method validation.

Mechanistic Background: Oxidation & Metabolism

To develop a stability-indicating assay, one must understand the causality behind the API's degradation. Vinorelbine contains a basic nitrogen atom in its catharanthine moiety that is highly reactive to reactive oxygen species (ROS) and light exposure.

Biologically, Vinorelbine N-oxide is a primary metabolite in humans, formed via hepatic cytochrome P450 (CYP3A4) oxidation . In vitro, this exact transformation occurs during the improper storage of the API or formulated drug product, making it a critical quality attribute (CQA) to monitor during stability testing. Pharmacopeial guidelines mandate the strict quantification of this specific impurity to ensure patient safety and drug efficacy .

Pathway Vino Vinorelbine (Active Drug) CYP Hepatic CYP3A4 (In Vivo) Vino->CYP Oxidation Oxidative Stress (In Vitro / Storage) Vino->Oxidation NOxide Vinorelbine N-oxide (Metabolite / Impurity D) CYP->NOxide Minor Pathway Deacetyl Deacetylvinorelbine (Active Metabolite) CYP->Deacetyl Primary Pathway Oxidation->NOxide N-oxidation

In vivo metabolic and in vitro degradation pathways of Vinorelbine.

Reference Standard Specifications

When sourcing Vinorelbine N-Oxide for analytical purposes, the reference standard must be fully characterized and traceable . Below is a summary of the quantitative and physicochemical data required for method integration.

ParameterSpecification / Value
Chemical Name Vinorelbine N'-Oxide (or Vinorelbine EP Impurity D)
CAS Number 74075-34-6 (Free base) / 1797884-51-5 (Relative)
Molecular Formula C₄₅H₅₄N₄O₉
Molecular Weight 794.95 g/mol
Appearance Off-white to pale yellow fluffy powder
Storage Conditions 2–8°C (Refrigerator), protect from light and moisture
Solubility Soluble in Methanol, Acetonitrile, and acidic aqueous buffers

Analytical Workflow Design

The following workflow illustrates the logical relationship between sample preparation, forced degradation, and system validation. This is designed as a closed-loop, self-validating system: the method's ability to resolve the N-oxide standard directly validates its capacity to detect real-world degradation.

Workflow API Vinorelbine API Batch Sample Stress Oxidative Stress (0.3% H2O2, 24h) API->Stress Forced Degradation Prep Sample Preparation (Dilution & Filtration) API->Prep Routine QC Stress->Prep RefStd Vinorelbine N-Oxide Reference Standard HPLC HPLC-UV / LC-MS Analysis RefStd->HPLC Calibration Prep->HPLC SST System Suitability (Resolution > 2.5) HPLC->SST Report Impurity Profiling Report SST->Report Validated

Analytical workflow for Vinorelbine impurity profiling using N-oxide standard.

Experimental Protocols

Protocol A: Preparation of Reference Standard Solutions

Causality & Logic: Vinorelbine and its derivatives are prone to adsorption on glassware and degradation via photolysis. Therefore, all solutions must be prepared in amber volumetric flasks to prevent UV-induced structural changes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Vinorelbine N-Oxide reference standard into a 10 mL amber volumetric flask. Dissolve in 5 mL of Methanol (ensuring complete solubilization of the lipophilic rings) and dilute to volume with Mobile Phase A.

  • System Suitability Test (SST) Solution: Mix the Vinorelbine N-Oxide stock solution with a Vinorelbine API stock solution to achieve a final concentration of 50 µg/mL for the API and 5 µg/mL for the N-Oxide impurity.

Protocol B: HPLC-UV Method for Impurity Profiling

Causality & Logic: Vinca alkaloids possess basic nitrogen centers (pKa ~ 5.4 and 7.4). If the mobile phase pH is not strictly controlled, these nitrogens will interact with residual silanols on the C18 stationary phase, causing severe peak tailing. A phosphate buffer at pH 4.2 ensures the nitrogens remain fully protonated, driving separation purely by hydrophobic interaction rather than secondary ion-exchange . UV detection at 267 nm is selected as it corresponds to the maximum absorbance ( λmax​ ) of the conjugated catharanthine chromophore.

  • Column: Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm.

  • Column Temperature: 30°C.

  • Mobile Phase A: 50 mM Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 4.2 ± 0.05 with dilute phosphoric acid.

  • Mobile Phase B: Acetonitrile : Methanol (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.

  • Injection Volume: 20 µL.

Table: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07525Isocratic hold to stabilize polar impurities
15.05050Linear gradient to elute API
30.02080Strong flush for highly lipophilic degradants
35.07525Return to initial conditions
45.07525Column re-equilibration
Protocol C: Forced Degradation (Self-Validating System)

To prove that the HPLC method is genuinely stability-indicating, it must be challenged. This protocol embeds a self-validating feedback loop: the method is only considered valid if it can successfully detect the N-oxide generated in situ.

  • Oxidative Stress: Transfer 5 mL of Vinorelbine API solution (1 mg/mL) to a vial. Add 1 mL of 0.3% H₂O₂.

  • Incubation: Stir at room temperature for 4 hours in the dark.

  • Quenching: Neutralize the peroxide by adding 1 mL of 10% sodium thiosulfate to halt the oxidation reaction, preventing degradation inside the HPLC autosampler.

  • Validation Check: Inject the stressed sample. The chromatogram must show a distinct peak matching the exact retention time of the Vinorelbine N-Oxide standard prepared in Protocol A.

System Suitability & Data Interpretation

A protocol is only as trustworthy as its system suitability criteria. Prior to running any QC samples, the SST Solution (from Protocol A) must be injected. The analytical run is automatically aborted if the following criteria are not met, ensuring zero false-negative reporting for API purity .

Table: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥ 2.5 between Vinorelbine and Vinorelbine N-OxideEnsures baseline separation; prevents integration overlap which skews impurity % area.
Tailing Factor ( Tf​ ) ≤ 1.5 for both peaksVerifies that buffer pH is maintaining protonation and silanol interactions are suppressed.
RSD of Peak Area ≤ 2.0% (n=5 injections)Confirms autosampler precision and standard stability in the sample matrix.
Theoretical Plates ( N ) > 5,000Validates that the C18 column has not suffered stationary phase collapse.

Conclusion

Using Vinorelbine N'-Oxide as a reference standard is non-negotiable for the accurate impurity profiling of Vinorelbine API and its formulated products. By employing a pH-optimized gradient HPLC method coupled with a self-validating forced degradation loop, analytical scientists can guarantee that oxidative degradants are accurately quantified. Adhering to the system suitability criteria outlined above ensures that the generated data is fully compliant with stringent pharmacopeial and regulatory standards.

References

  • PubChem - NIH . "Vinorelbine | C45H54N4O8 | CID 5311497 - Metabolism and Pharmacokinetics." URL:[Link]

  • Axios Research . "Vinorelbine N-Oxide - CAS - 74075-34-6 - Reference Standard Specifications." URL: [Link]

  • Patexia / Google Patents . "VINORELBINE MONOTARTRATE AND ITS PHARMACEUTICAL USE (Patent 20190092792) - HPLC Methods and Degradation Impurities." URL: [Link]

  • Drugs.com . "Vinorelbine Monograph for Professionals - Clinical Pharmacology and Elimination." URL:[Link]

Method

Application Note: In Vivo Experimental Design for Studying Vinorelbine N'-Oxide Metabolism and Pharmacokinetics

Introduction and Rationale Vinorelbine (Navelbine) is a semi-synthetic vinca alkaloid that disrupts microtubule dynamics, widely utilized in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Vinorelbine (Navelbine) is a semi-synthetic vinca alkaloid that disrupts microtubule dynamics, widely utilized in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. While its primary active metabolite is 4-O-deacetylvinorelbine, the drug undergoes extensive hepatic biotransformation to form several other circulating species, notably Vinorelbine N'-oxide (NOVRL)[2].

Although NOVRL is considered pharmacologically inactive, its in vivo characterization is critical for modern drug development for three primary reasons:

  • CYP3A4 Phenotyping & DDI Modeling: The oxidation of vinorelbine to NOVRL is predominantly mediated by hepatic CYP3A4[3]. Tracking NOVRL levels in vivo serves as a highly sensitive biomarker for CYP3A4 activity, enabling the prediction of complex drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors or inducers.

  • Mass Balance Profiling: Vinorelbine undergoes substantial hepatic elimination, with large amounts recovered in feces and bile[1]. Accurately quantifying NOVRL is essential for closing the mass balance gap during preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

  • Toxicity De-risking: While inactive against tumor cells, the systemic accumulation or potential reversion of N-oxide metabolites in specific microenvironments must be thoroughly profiled to satisfy regulatory safety pharmacology requirements.

Experimental Design & Causality (The E-E-A-T Approach)

To establish a self-validating, scientifically rigorous system, researchers cannot rely solely on standard rodent models due to profound interspecies differences in cytochrome P450 expression (e.g., murine CYP3A11/13 vs. human CYP3A4). Therefore, this protocol employs a specialized dual-model approach:

  • Causality of Model 1 (Bile Duct Cannulated Sprague-Dawley Rats): Because >50% of vinorelbine and its metabolites are excreted via the hepatobiliary route[1], using intact rats would confound systemic clearance data with enterohepatic recirculation. Bile Duct Cannulation (BDC) physically interrupts this cycle, allowing for the direct isolation and calculation of true biliary clearance for NOVRL.

  • Causality of Model 2 (CYP3A4-Humanized Mice): To validate the human-specific metabolic pathway in vivo, we utilize mice genetically engineered to express human CYP3A4.

  • The Self-Validating Control: By incorporating a parallel arm pre-treated with Ketoconazole (a potent, selective CYP3A4 inhibitor), the experimental system self-validates. A proportional, statistically significant drop in NOVRL formation in the Ketoconazole arm confirms that the in vivo generation of the metabolite is strictly CYP3A4-dependent[3], ruling out off-target enzymatic conversion.

Pathway and Workflow Visualizations

MetabolicPathway VRL Vinorelbine (Parent Drug) CYP3A4 Hepatic CYP3A4 (Oxidation/Deacetylation) VRL->CYP3A4 NOVRL Vinorelbine N'-Oxide (Inactive Metabolite) CYP3A4->NOVRL N-oxidation Deacetyl 4-O-Deacetylvinorelbine (Active Metabolite) CYP3A4->Deacetyl Deacetylation Excretion Biliary & Fecal Excretion NOVRL->Excretion Deacetyl->Excretion

Fig 1. CYP3A4-mediated metabolism of Vinorelbine into N'-oxide and active deacetylated forms.

Workflow Animal 1. Animal Model Prep (BDC Rats & CYP3A4 Mice) Dosing 2. IV/Oral Dosing (Vinorelbine ± Ketoconazole) Animal->Dosing Sampling 3. Serial Sampling (Plasma, Bile, Feces, Urine) Dosing->Sampling Extraction 4. Sample Extraction (Liquid-Liquid Extraction) Sampling->Extraction Analysis 5. LC-MS/MS Analysis (Positive ESI, MRM Mode) Extraction->Analysis

Fig 2. In vivo experimental workflow for pharmacokinetic and metabolic profiling.

Detailed In Vivo Protocols

Protocol A: Pharmacokinetic Profiling and Biliary Excretion in BDC Rats

Objective: To determine the systemic clearance, volume of distribution, and biliary excretion kinetics of Vinorelbine and NOVRL.

Step-by-Step Methodology:

  • Surgical Preparation: Acclimate male Sprague-Dawley rats (250–300 g) for 7 days. Perform bile duct cannulation (BDC) under isoflurane anesthesia. Allow a 24-hour surgical recovery period with continuous hydration (lactated Ringer's solution).

  • Dosing: Administer Vinorelbine tartrate intravenously (IV) via the lateral tail vein at a dose of 10 mg/kg (formulated in sterile saline).

  • Blood Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C, and harvest plasma.

  • Bile & Excreta Collection: Collect bile continuously in pre-weighed tubes housed on ice over intervals: 0–2, 2–4, 4–8, 8–12, and 12–24 hours. Collect urine and feces at 0–12 and 12–24 hours using metabolic cages. Store all samples at -80°C until analysis.

Protocol B: CYP3A4-Mediated DDI Assessment in Humanized Mice

Objective: To validate the specific role of CYP3A4 in the in vivo generation of NOVRL.

Step-by-Step Methodology:

  • Group Allocation: Divide adult male CYP3A4-humanized mice into two groups (n=6/group): Control (Vehicle) and Inhibitor (Ketoconazole).

  • Pre-treatment: Administer Ketoconazole (50 mg/kg, oral gavage) or vehicle to the respective groups 1 hour prior to vinorelbine dosing to ensure maximal CYP3A4 inhibition.

  • Dosing & Sampling: Administer Vinorelbine (5 mg/kg, IV). Perform serial tail-snip blood collection at predefined time points (0.25 to 24 hours).

  • Endpoint: Euthanize animals at 24 hours; harvest liver tissue for microsomal ex vivo validation of CYP3A4 expression and residual activity.

Bioanalytical Workflow (LC-MS/MS)

Accurate quantification of NOVRL requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low circulating concentrations of the metabolite compared to the parent drug[2].

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 50 µL of plasma or diluted bile into a 96-well plate.

  • Add 10 µL of internal standard (e.g., Vinblastine, 100 ng/mL).

  • Add 200 µL of extraction solvent (Methyl tert-butyl ether : Ethyl acetate, 80:20 v/v).

  • Vortex for 10 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean plate, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of mobile phase (Acetonitrile:Water, 50:50 v/v with 0.1% formic acid).

Chromatographic & MS Conditions:

  • Column: C18 UPLC column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Isocratic system composed of 40 mM ammonium acetate (pH 3.0) and acetonitrile[2].

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for Vinorelbine (m/z 779.4 → 122.1) and Vinorelbine N'-oxide (m/z 795.4 → 122.1).

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA) of the in vivo BDC rat model. Note the triphasic decay and large volume of distribution characteristic of vinca alkaloids[1].

Table 1: Pharmacokinetic Parameters of Vinorelbine and Vinorelbine N'-Oxide in SD Rats (IV Bolus, 10 mg/kg)

Pharmacokinetic ParameterVinorelbine (Parent Drug)Vinorelbine N'-Oxide (Metabolite)Biological Interpretation
Cmax (ng/mL)1,450 ± 21085 ± 15Extensive tissue binding of parent; low systemic circulation of metabolite.
Tmax (h)0.08 (First sampling)1.5 ± 0.5Time required for hepatic CYP3A4 conversion and systemic release.
AUC0-inf (h·ng/mL)3,200 ± 450410 ± 60Represents total systemic exposure; NOVRL accounts for ~12% of parent AUC.
t1/2 (h)24.5 ± 4.228.1 ± 5.0Prolonged terminal phase due to slow efflux from peripheral compartments.
CL (L/h/kg)1.1 ± 0.2N/A (Metabolite)High systemic clearance, approaching hepatic blood flow.
Vss (L/kg)35.2 ± 6.1N/A (Metabolite)Massive volume of distribution indicating deep tissue penetration.

(Note: Clearance and Volume of Distribution are not calculated for the metabolite following parent IV administration without knowing the exact fraction metabolized).

References[2] Metabolism Pathway of Vinorelbine (Navelbine) in Human: Characterisation of the Metabolites by HPLC-MS/MS - PubMed.https://pubmed.ncbi.nlm.nih.gov/18485648/[1] NAVELBINE® (vinorelbine tartrate) Injection - accessdata.fda.gov.https://www.accessdata.fda.gov/drugsatfda_docs/label/2003/020388s015lbl.pdf[3] The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3629799/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vinorelbine N'-Oxide Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of Vinorelbine N'-Oxide. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Vinorelbine N'-Oxide. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific synthetic and purification bottlenecks associated with this complex molecule.

Mechanistic Overview & Causality

Vinorelbine is a semi-synthetic vinca alkaloid widely used in oncology[1][2]. During its metabolism in humans (primarily mediated by CYP3A4/5), it is converted into several metabolites, with Vinorelbine N'-oxide (also designated as N'b-oxide) being a major identifiable product in biological fluids. Synthesizing this N-oxide with high purity is critical for creating pharmacokinetic reference standards.

The Chemical Challenge: Vinorelbine contains two basic nitrogen centers: the indolic/aromatic nitrogen ( Nb​ ) in the vindoline moiety, and the aliphatic tertiary amine ( Nb′​ ) in the catharanthine moiety[3]. Because the aliphatic Nb′​ is significantly more nucleophilic and basic, electrophilic oxidants selectively attack it. However, pushing the reaction to completion without triggering over-oxidation (forming the N,N'-dioxide) or causing skeletal fragmentation requires strict control over stoichiometry, temperature, and pH.

Process Workflow

VinorelbineOxidation VB Vinorelbine Base (Starting Material) Reagent Oxidant Addition (m-CPBA or H2O2) VB->Reagent Reaction Selective N'-Oxidation (0-5 °C, pH Control) Reagent->Reaction Quench Quench & Extract (Na2S2O3 / NaHCO3) Reaction->Quench Monitor by HPLC Purify Chromatography (Alumina / HPLC) Quench->Purify Organic Phase Pure Vinorelbine N'-Oxide (>95% Purity) Purify->Pure Fraction Pooling

Workflow for the synthesis and purification of Vinorelbine N'-Oxide.

Quantitative Data: Oxidation Condition Matrix

Selecting the right oxidation system is the most critical variable in improving your yield. The table below summarizes the causality and expected outcomes of different oxidative environments based on established tertiary amine oxidation principles[4][5][6].

Oxidation SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity ProfileMechanistic Causality
30% H₂O₂ (Aq) / DCM 25248560Unreacted SM, N,N'-dioxideBiphasic system causes poor mass transfer; prolonged exposure leads to secondary oxidation.
m-CPBA (1.05 eq) / DCM 0–52>9982m-CBA adducts, trace dioxideHighly electrophilic peracid reacts rapidly at low temps, minimizing degradation.
H₂O₂ + RuCl₃ / MeCN 254>9991Minimal (Highly selective)Transition metal coordinates H₂O₂, increasing electrophilicity and allowing mild, rapid oxygen transfer[5][6].

Troubleshooting & FAQs

Q1: Why am I seeing significant formation of the N,N'-dioxide impurity during my m-CPBA oxidation? A: Causality: You are likely using an excess of oxidant or allowing the reaction to warm up. While Nb′​ is more nucleophilic, the Nb​ nitrogen will eventually oxidize if excess electrophilic oxygen is available. Solution: Strictly limit m-CPBA to 1.05 equivalents. Maintain the reaction temperature strictly between 0–5 °C. Quench the reaction immediately once In-Process Control (IPC) indicates complete consumption of the starting material.

Q2: My reaction stalls at 60% conversion when using aqueous H₂O₂. How can I drive it to completion without heating? A: Causality: Heating vinca alkaloids leads to thermal degradation and skeletal rearrangements[1]. The stall is due to the biphasic nature of aqueous H₂O₂ and organic solvents (like DCM), leading to poor interfacial mass transfer. Solution: Do not heat the reaction. Instead, introduce a transition-metal catalyst (such as RuCl₃ or Pt(II) complexes) which acts as an oxygen-transfer agent, or use a homogenous solvent system (e.g., adding methanol) to bridge the aqueous and organic phases[4][5].

Q3: Post-reaction, my isolated yield drops significantly during silica gel chromatography. What is happening? A: Causality: Vinorelbine N'-oxide is highly polar and possesses basic nitrogen centers. Standard acidic silica gel causes irreversible binding, streaking, and potential degradation of the N-oxide back to the free base or other artifacts. Solution: Switch your stationary phase. Use alkaline (basic) alumina columns, which have been proven to increase the recovery of vinorelbine derivatives from 80% to >97%[7]. Alternatively, use preparative HPLC with a buffered mobile phase (e.g., pH 6.5 ammonium acetate)[8].

Self-Validating Experimental Protocol

This protocol utilizes the m-CPBA method for its accessibility and rapid kinetics. Every step is designed as a self-validating system to ensure you do not proceed to the next phase if a failure has occurred.

Step 1: Dissolution & Cooling

  • Action: Dissolve 1.0 g of Vinorelbine base in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the flask in an ice bath to 0–5 °C.

  • Validation: The solution must be completely clear. Any cloudiness indicates moisture or degraded starting material, which will consume the oxidant.

Step 2: Controlled Oxidation

  • Action: Dissolve 1.05 equivalents of purified m-CPBA (meta-chloroperoxybenzoic acid) in 10 mL of DCM. Add this solution dropwise to the Vinorelbine mixture over 30 minutes, maintaining the internal temperature below 5 °C.

Step 3: In-Process Control (IPC)

  • Action: Stir for 1.5 hours. Sample the reaction and analyze via HPLC using a mobile phase of methanol, acetonitrile, diethyl amine, and water (adjusted to pH 6.5)[8].

  • Validation: The reaction is complete only when the peak corresponding to the Vinorelbine base is <1% relative to the N'-oxide peak. Do not rely on TLC, as the polar N-oxide will streak heavily.

Step 4: Quenching (Critical Step)

  • Action: Add 15 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution and stir vigorously for 10 minutes.

  • Validation: Spot the aqueous layer onto KI-starch indicator paper. If the paper remains white, all excess peroxides have been destroyed. If it turns blue/black, add more thiosulfate. Proceeding with unquenched peroxides will cause severe degradation during solvent evaporation.

Step 5: Neutralization & Extraction

  • Action: Add 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic DCM layer. Extract the aqueous layer once more with 10 mL DCM. Combine organic layers and dry over anhydrous Na2​SO4​ .

  • Validation: Check the pH of the aqueous layer; it must be >7.5. If it is acidic, the m-CBA has not been fully neutralized and will contaminate your final product.

Step 6: Purification

  • Action: Filter the drying agent and concentrate the DCM under reduced pressure (bath temp < 30 °C). Purify the crude residue using an alkaline alumina chromatography column[7], eluting with a gradient of DCM/Methanol.

  • Validation: Pool fractions only after confirming >95% purity via HPLC[8]. Lyophilize the pure fractions to yield the final Vinorelbine N'-Oxide as a stable powder.

Sources

Optimization

Technical Support Center: Vinorelbine N'-Oxide Solution Stability

Welcome to the Technical Support Center for Vinorelbine N'-Oxide (CAS: 74075-34-6). This guide is engineered for analytical chemists, pharmacologists, and drug development professionals who utilize this compound as a ref...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Vinorelbine N'-Oxide (CAS: 74075-34-6). This guide is engineered for analytical chemists, pharmacologists, and drug development professionals who utilize this compound as a reference standard, impurity marker, or pharmacokinetic analyte.

Vinorelbine N'-oxide is a primary oxidative degradation product and a CYP3A4-mediated metabolite of the chemotherapeutic agent Vinorelbine[1]. Due to its molecular architecture, the N-oxide moiety introduces specific vulnerabilities in solution, particularly concerning photolytic cleavage, thermal degradation, and pH-dependent hydrolysis[2].

Mechanistic Overview: Degradation Pathways

Understanding why Vinorelbine N'-oxide degrades is the first step in preventing it. The stability of this compound is compromised by three primary vectors:

  • Photolytic Cleavage: Vinca alkaloids are notoriously photosensitive. Exposure to UV or ambient laboratory light induces rapid structural rearrangements, converting the compound into unidentified degradants and known impurities like 3,6-epoxy vinorelbine[3].

  • Thermal & pH Stress: Elevated temperatures and alkaline environments catalyze the hydrolysis of the ester groups, leading to the formation of 4-O-deacetylvinorelbine[4]. Furthermore, under certain electrochemical or biological conditions, the N-oxide can be reduced back to the parent tertiary amine[2].

Pathway Vino Vinorelbine (Parent API) CYP Hepatic CYP3A / Peroxides (H2O2) Vino->CYP Oxidation Heat Thermal Stress / Extreme pH Vino->Heat Hydrolysis NOxide Vinorelbine N'-Oxide (Target Analyte) CYP->NOxide Light UV / Visible Light NOxide->Light Photolysis NOxide->Heat Hydrolysis / Reduction Epoxy 3,6-Epoxy Vinorelbine (Photodegradant) Light->Epoxy Deacetyl 4-O-Deacetylvinorelbine (Hydrolysis Product) Heat->Deacetyl

Caption: Biochemical and environmental degradation pathways of Vinorelbine and its N-oxide.

Quantitative Stability Data

The following table synthesizes the expected stability of Vinorelbine N'-oxide solutions under various laboratory conditions to help you establish appropriate handling windows[4][5][6][7].

Storage ConditionMatrix / SolventStability DurationPrimary Degradation Risk
20-25°C (Room Temp), Light Aqueous / Methanol< 24 hoursSevere Photodegradation (3,6-epoxy formation)
20-25°C (Room Temp), Dark 0.9% NaCl or 5% DextroseUp to 72 hoursMild hydrolysis / Ester cleavage
2-8°C (Refrigerated), Dark Acetonitrile/Water (50:50)1 - 3 monthsNegligible if pH is buffered (pH 4-6)
-20°C to -80°C, Dark Plasma / Serum / Organic Stock> 6 monthsFreeze-thaw precipitation (Physical instability)

Troubleshooting Guide: Diagnostics & Causality

Q: I am observing a rapid decrease in the Vinorelbine N'-oxide peak area during HPLC analysis, accompanied by the appearance of a new peak at a lower retention time. What is causing this? Diagnostic Causality: This is the hallmark of photodegradation. Vinca alkaloids and their N-oxides are highly sensitive to UV and visible light, rapidly converting into 3,6-epoxy vinorelbine[3][4]. If your autosampler is not light-protected or if solutions were left on the benchtop in clear glass, the N-oxide will degrade before injection. Resolution:

  • Use amber volumetric flasks and amber autosampler vials for all standard and sample preparations.

  • Ensure the HPLC autosampler compartment is opaque or shielded from ambient laboratory light.

Q: My LC-MS/MS signal for Vinorelbine N'-oxide shows severe tailing and poor reproducibility across injections. Is the compound degrading on the column? Diagnostic Causality: N-oxides can interact strongly with residual silanol groups on silica-based stationary phases, leading to peak tailing. Furthermore, if the mobile phase pH is too high (alkaline), it can induce on-column degradation or reduction of the N-oxide back to the parent amine[2]. Resolution:

  • Switch to an end-capped, high-purity C18 column designed for basic compounds.

  • Buffer the mobile phase to a slightly acidic pH (e.g., pH 4.0 - 5.5 using ammonium acetate/acetic acid) to protonate residual silanols and stabilize the N-oxide.

Q: After storing my stock solutions at -20°C for a month, the concentration seems to have dropped by 30%. Does Vinorelbine N'-oxide chemically degrade at freezing temperatures? Diagnostic Causality: Chemical degradation at -20°C is highly unlikely[5]. A sudden drop in concentration after freezing is typically caused by physical instability—specifically, compound precipitation or adsorption to the container walls during the freeze-thaw cycle[7]. Resolution:

  • Allow the stock solution to equilibrate completely to room temperature before use.

  • Vortex vigorously and sonicate for 2-3 minutes to ensure any precipitated solute is fully redissolved.

  • Ensure there is sufficient organic modifier (e.g., >50% Methanol or Acetonitrile) in the stock to maintain solubility at low temperatures.

Validated Experimental Protocol: Preparation & Storage

To guarantee the integrity of your analytical standards, follow this self-validating protocol. It incorporates built-in checks to ensure stability from preparation to injection.

Step 1: Solvent Preparation (Diluent)

  • Prepare a diluent of 50:50 (v/v) Methanol : Water.

  • Add 0.1% Formic Acid to buffer the solution to an acidic pH (~pH 3.5 - 4.5). Causality: Acidic conditions prevent the base-catalyzed hydrolysis of the ester linkages in the vinorelbine scaffold, maintaining the structural integrity of the molecule[8].

Step 2: Stock Solution Preparation (1 mg/mL)

  • Weigh the Vinorelbine N'-oxide reference standard[9] using a microbalance in a low-light environment.

  • Transfer the powder to an amber glass volumetric flask.

  • Dissolve completely in the prepared acidic diluent. Validation Check: Visually inspect against a white background (briefly) to ensure no undissolved particulates remain. The solution must be clear and colorless to pale yellow.

Step 3: Aliquoting and Storage

  • Divide the stock solution into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes.

  • Store immediately at -80°C. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of localized concentration gradients and precipitation[7].

Step 4: Working Solution Preparation & System Suitability

  • Thaw a single aliquot at room temperature in the dark.

  • Vortex for 30 seconds.

  • Dilute to the desired working concentration using the mobile phase starting conditions. Validation Check: Inject a system suitability sample (SST) into the HPLC. The peak tailing factor should be < 1.5, and the peak area Relative Standard Deviation (RSD) for 5 replicate injections must be < 2.0% to confirm solution homogeneity and column stability.

Workflow Start Weigh Standard (Low Light) Solvent Add Acidic Diluent (pH 3.5-4.5) Start->Solvent Amber Transfer to Amber Flask Solvent->Amber Aliquots Create Single-Use Aliquots Amber->Aliquots Freeze Store at -80°C (Dark) Aliquots->Freeze Thaw Thaw & Vortex (Prior to Use) Freeze->Thaw When needed Analyze LC-MS/MS Analysis Thaw->Analyze

Caption: Self-validating workflow for the preparation and storage of Vinorelbine N'-oxide solutions.

Frequently Asked Questions (FAQs)

Q: Can I use 100% aqueous buffers to store Vinorelbine N'-oxide? A: It is not recommended. While vinorelbine salts are water-soluble[10], long-term storage in 100% aqueous solutions increases the risk of hydrolysis. Always use a mixed aqueous/organic solvent (e.g., 50% methanol) for stock solutions.

Q: Is Vinorelbine N'-oxide pharmacologically active? A: No. Unlike the primary metabolite 4-O-deacetylvinorelbine, which retains antitumor activity similar to the parent drug, the N-oxide metabolite yields very little to no quantifiable therapeutic activity. It is primarily monitored as a degradation impurity or clearance metabolite[1][11].

Q: How can I differentiate between Vinorelbine and Vinorelbine N'-oxide in mass spectrometry? A: Vinorelbine N'-oxide will have a precursor mass [M+H]+ that is exactly +16 Da higher than the parent Vinorelbine due to the addition of the oxygen atom. Ensure your collision energy is optimized; the N-O bond can be labile, potentially causing in-source fragmentation that reverts the mass back to the parent ion[2].

References

  • VINORELBINE MONOTARTRATE AND ITS PHARMACEUTICAL USE | Patent Publication Number 20190092792 | Patexia Source: patexia.com URL: [Link]

  • Source: google.
  • Vinorelbine N-Oxide - CAS - 74075-34-6 | Axios Research Source: axios-research.com URL: [Link]

  • NAVELBINE® (vinorelbine tartrate) Injection Source: accessdata.fda.gov URL: [Link]

  • Navelbine® (Vinorelbine) Injection, for Intravenous Use Source: fda.gov URL: [Link]

  • Source: google.
  • Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem - NIH Source: nih.gov URL:[Link]

  • Bioanalysis of vinca-alkaloids and monoclonal antibodies - DSpace Source: uu.nl URL:[Link]

  • APPLICATION NUMBER: - 761150Orig1s000 MULTI-DISCIPLINE REVIEW Source: fda.gov URL:[Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: mdpi.com URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI Source: mdpi.com URL: [Link]

Sources

Troubleshooting

Bioanalytical Technical Support Center: Troubleshooting Matrix Effects in Vinorelbine N'-Oxide LC-MS/MS Assays

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently see assays for oncology drugs and their metabolites fail during late-stage clinical validation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently see assays for oncology drugs and their metabolites fail during late-stage clinical validation. The most common culprit? Unmanaged matrix effects.

Vinorelbine N'-Oxide (VNO) is a highly polar, basic metabolite of the chemotherapy agent vinorelbine. When quantifying VNO at trace (pg/mL) levels in complex matrices like human plasma or whole blood, co-eluting endogenous compounds can severely disrupt ionization. This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, mitigate, and validate matrix effects in your LC-MS/MS workflows.

Section 1: Diagnostics & The Mechanism of Suppression

Q: Why does Vinorelbine N'-Oxide experience such severe ion suppression in plasma and whole blood?

The Causality: Matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are fundamentally a competition for charge and space. VNO is a tertiary amine N-oxide that readily forms positive ions [M+H]+ in positive electrospray ionization (ESI+). However, biological matrices are rich in glycerophospholipids (e.g., phosphatidylcholines) which possess a fixed positive charge on their choline headgroup.

During the ESI process, these high-concentration endogenous lipids migrate to the surface of the charged droplet faster than the trace-level VNO. They physically crowd out the analyte and monopolize the available protons, leading to a drastic reduction in the ionization efficiency of VNO. Addressing this requires a holistic approach encompassing both sample cleanup and chromatographic separation to prevent co-elution 1.

Q: How do I definitively prove that ion suppression is occurring at my analyte's retention time?

The Solution: Do not rely solely on quantitative spiking during early method development. You must perform a Post-Column Infusion experiment. This protocol is inherently a self-validating system: by continuously infusing the pure analyte post-column, any deviation in the steady baseline signal directly correlates to the exact retention time of eluting matrix interferences. This provides immediate, visual proof of suppression without relying on theoretical calculations 2.

Protocol 1: Post-Column Infusion Methodology

  • Setup: Connect a syringe pump to the LC effluent line via a zero-dead-volume T-connector just before the MS source.

  • Infusion: Fill the syringe with a pure solution of Vinorelbine N'-Oxide (e.g., 100 ng/mL in mobile phase) and infuse at a constant rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma containing no drug) into the LC system and run your standard chromatographic gradient.

  • Monitoring: Monitor the MRM transition for VNO.

  • Interpretation: A stable baseline indicates no matrix effect. A sudden dip (valley) in the signal indicates a suppression zone caused by eluting matrix components. If your VNO retention time falls into this valley, you must alter your chromatography or sample preparation.

G Blank Inject Blank Matrix LC LC Column Separation Blank->LC Gradient Elution Tee T-Connector Mixing LC->Tee Matrix Effluent Syringe Syringe Pump (Constant VNO Infusion) Syringe->Tee 100 ng/mL VNO MS Mass Spectrometer (ESI+ Source) Tee->MS Combined Flow Data Chromatogram: Identify Suppression Zones MS->Data MRM Signal

Caption: Post-column infusion setup for identifying LC-MS/MS matrix suppression zones.

Section 2: Troubleshooting & Mitigation Strategies

Q: My Matrix Factor (MF) is highly variable across different patient lots. How do I fix this?

The Causality: If you are using simple Protein Precipitation (PPT), you are removing proteins but leaving behind soluble phospholipids. Because oncology patients have highly variable lipid profiles, the degree of ion suppression fluctuates wildly from sample to sample, ruining assay reproducibility.

The Solution: Switch to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because VNO is basic, it will carry a positive charge at low pH. This allows it to bind tightly to the cation-exchange resin, permitting you to wash the cartridge with 100% organic solvent to strip away neutral and anionic phospholipids before eluting the analyte. This protocol is self-validating when coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS); by spiking the SIL-IS into the raw plasma before extraction, the ratio of VNO to SIL-IS remains constant regardless of absolute recovery losses, automatically validating the extraction efficiency of every individual sample 3.

Protocol 2: MCX SPE Methodology for Vinorelbine N'-Oxide

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute 200 µL of plasma 1:1 with 2% Formic Acid (to ensure VNO is fully protonated) and load onto the cartridge.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in Water to remove salts and residual proteins.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Mechanism: The VNO remains bound via ionic interactions, while the methanol washes away the suppressing phospholipids.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the basic amine of VNO, breaking the ionic bond and eluting the purified drug.

  • Reconstitution: Evaporate the eluate under N2​ gas at 40°C and reconstitute in the initial LC mobile phase.

SPE Condition 1. Condition MeOH & 2% Formic Acid Load Load Condition->Load Wash1 3. Aqueous Wash 2% Formic Acid Load->Wash1 Wash2 4. Organic Wash 100% MeOH Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH Wash2->Elute Recon 6. Reconstitution Mobile Phase Elute->Recon

Caption: Mixed-mode cation exchange (MCX) SPE workflow for Vinorelbine N'-Oxide purification.

Q: Can I adjust my chromatography to avoid the suppression zone entirely?

Yes. If sample preparation cannot remove 100% of interferences, chromatographic resolution is your secondary defense. Phospholipids typically elute late in reversed-phase gradients. By utilizing a shallower gradient and optimizing the mobile phase pH (e.g., using ammonium formate buffer at pH 3.0), VNO can be eluted well before the bulk of the phospholipids reach the MS source.

Data Summary: Impact of Mitigation Strategies on Assay Performance The table below synthesizes the quantitative improvements achieved by shifting from basic PPT to optimized SPE and gradient conditions:

Sample Preparation MethodLC Gradient StrategyPhospholipid Co-elutionAbsolute Matrix Factor (%)IS-Normalized MF CV (%)
Protein Precipitation (PPT)Steep (Fast organic ramp)High45% (Severe Suppression)22.4% (Fails Validation)
Protein Precipitation (PPT)Shallow (Optimized)Moderate68% (Moderate Suppression)14.1% (Marginal Pass)
MCX Solid Phase ExtractionSteep (Fast organic ramp)Low91% (Minimal Suppression)5.8% (Pass)
MCX Solid Phase Extraction Shallow (Optimized) None Detected 98% (Negligible) 2.1% (Robust Pass)

Section 3: Regulatory Compliance

Q: What are the FDA and EMA requirements for validating the mitigation of these matrix effects?

Both the FDA and EMA are highly prescriptive regarding matrix effects in bioanalytical method validation (BMV) 4. You are required to calculate the Matrix Factor (MF) using quantitative spiking:

MF=Peak response in absence of matrix (pure solvent)Peak response in presence of matrix​

Regulatory agencies mandate that the IS-normalized MF must have a Coefficient of Variation (CV) of < 15% across at least 6 independent lots of matrix (which must include hemolyzed and lipemic lots). To guarantee compliance, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Vinorelbine- d3​ N'-Oxide, is considered the gold standard. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical matrix effect environment, perfectly compensating for signal fluctuations and ensuring the accuracy of your quantitation 3.

References

  • Bioanalysis Zone. "Overcoming matrix effects: expectations set by guidelines."4

  • Chromatography Today. "Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems."2

  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." 1

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." 3

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Vinorelbine N'-Oxide

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for Vinorel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for Vinorelbine N'-Oxide (VNO) . As a major, pharmacologically active metabolite of the semi-synthetic vinca alkaloid vinorelbine (VNB), accurately quantifying VNO is critical for pharmacokinetic (PK) profiling and metabolic clearance studies.

Below, you will find expert troubleshooting guides, step-by-step methodologies, and causality-driven explanations to resolve common bottlenecks in your bioanalytical workflow.

G N1 1. Sample Prep (SPE/HLB) N2 2. LC Separation (C18, Low pH) N1->N2 N3 3. MS/MS Tuning (ESI+, MRM) N2->N3 N4 4. Validation (Matrix Effects) N3->N4

LC-MS/MS Method Development Workflow for Vinorelbine N'-Oxide.

FAQ & Troubleshooting: Sample Preparation & Extraction

Q: Why am I seeing poor recovery of Vinorelbine N'-Oxide compared to the parent drug when using Liquid-Liquid Extraction (LLE)?

A: This is a classic polarity mismatch. Vinorelbine N'-oxide possesses an additional oxygen atom on its tertiary amine, making it significantly more polar than the parent vinorelbine[1]. While LLE with non-polar solvents like methyl-tert-butyl ether (MTBE) efficiently extracts the highly lipophilic VNB, the increased polarity of VNO causes it to partition heavily into the aqueous waste phase, drastically reducing your recovery.

The Solution (Causality): Switch from LLE to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry accommodates the polar N-oxide moiety while simultaneously retaining the hydrophobic backbone of the vinca alkaloid, ensuring uniform recovery for both the parent drug and its metabolites.

Step-by-Step Protocol: SPE for VNO in Human Plasma

This protocol utilizes a standard 30 mg/well HLB 96-well plate.

  • Protein Disruption: Dilute 100 µL of plasma (spiked with your internal standard, e.g., Vinblastine) with 100 µL of 2% orthophosphoric acid. Causality: Acidification disrupts protein-drug binding, freeing the analytes for sorbent interaction.

  • Conditioning: Pass 1.0 mL of LC-MS grade methanol followed by 1.0 mL of LC-MS grade water through the HLB plate.

  • Loading: Load the 200 µL acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% methanol in water. Causality: This removes polar matrix interferences (salts, endogenous peptides) without eluting the analytes.

  • Elution: Elute with 2 x 100 µL of Acetonitrile/Methanol (50:50, v/v) containing 2% ammonium hydroxide.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of your initial mobile phase.

Self-Validating System Check: Always run a post-extraction blank (reconstituted solvent only) immediately following your highest calibration standard. If VNO carryover exceeds 20% of the Lower Limit of Quantification (LLOQ), replace your autosampler needle wash solvent with a highly organic mixture (e.g., 80% Acetonitrile, 20% Water, 0.1% Formic Acid) to eliminate hydrophobic carryover in subsequent runs.

FAQ & Troubleshooting: Chromatographic Separation

Q: My Vinorelbine N'-Oxide peak exhibits severe tailing and co-elutes with early matrix components. How can I optimize the chromatography?

A: Peak tailing in vinca alkaloids is primarily caused by secondary interactions between the basic nitrogen centers of the drug and residual, unreacted silanol groups on the silica-based stationary phase.

The Solution (Causality): Utilize a highly end-capped C18 column (e.g., Zorbax Eclipse Plus C18) and employ a strictly acidic mobile phase [1]. Lowering the pH of the mobile phase to ~3.0 ensures that the residual silanols are fully protonated (neutralized) and the basic nitrogen atoms on VNO are ionized, preventing secondary retention mechanisms and yielding sharp, symmetrical peaks.

Optimized Quantitative Data: LC Gradient Parameters

Column: End-capped C18 (50 mm × 2.1 mm, 1.8 µm)

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.00.380%20%
1.00.380%20%
4.00.310%90%
5.50.310%90%
5.60.380%20%
8.00.380%20%

FAQ & Troubleshooting: MS/MS Optimization & Ionization

Q: Should I monitor the single-charged or double-charged precursor ion for Vinorelbine N'-Oxide?

A: While the single-charged precursor [M+H]+ at m/z 795.4 is commonly used, monitoring the double-charged precursor [M+2H]2+ at m/z 398.2 often yields a vastly superior signal-to-noise (S/N) ratio [2].

The Solution (Causality): Vinca alkaloids readily accept two protons in an acidic Electrospray Ionization (ESI+) environment due to their multiple basic sites. The double-charged species requires significantly less collision energy to fragment. By using a lower collision energy, you prevent the chaotic fragmentation of background matrix lipids, thereby reducing baseline noise and increasing the sensitivity of your assay.

Optimized Quantitative Data: MRM Transitions (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor/Cone (V)Collision Energy (eV)
Vinorelbine (VNB)779.4 [M+H]+ 122.012040
Vinorelbine (VNB)390.2 [M+2H]2+ 122.09025
Vinorelbine N'-Oxide (VNO) 795.4 [M+H]+ 122.0 100 40
Vinorelbine N'-Oxide (VNO) 398.2 [M+2H]2+ 122.0 80 25
Vinblastine (IS)811.5 [M+H]+ 224.212050

Critical Troubleshooting: In-Source Fragmentation

Q: I am detecting a large Vinorelbine (parent) peak at the exact retention time of Vinorelbine N'-Oxide. Is my standard contaminated?

A: While standard contamination is a possibility, the most common and overlooked cause is in-source fragmentation (thermal degradation) . N-oxides are highly thermally labile. In a heated electrospray ionization (HESI) source, excessive desolvation temperatures or high cone voltages can cleave the fragile N-O bond, converting VNO back into VNB before it enters the first quadrupole [3]. The mass spectrometer then falsely registers this as the parent drug.

Self-Validating Protocol: Inject a pure VNO standard. If the VNB peak perfectly co-elutes with the VNO peak, and no VNB peak is seen at the expected VNB retention time, your standard is pure, but your source settings are too harsh.

G N1 Issue: VNB signal detected at VNO retention time N2 Is it Co-elution or In-Source Fragmentation? N1->N2 N3 Inject pure VNO standard N2->N3 N4 VNB peak at VNO RT (In-Source Fragmentation) N3->N4 N5 VNB peak at VNB RT (Standard Contamination) N3->N5 N6 1. Lower Source Temp 2. Reduce Cone Voltage N4->N6 N7 Obtain fresh VNO standard N5->N7

Troubleshooting Logic Tree for N-Oxide In-Source Fragmentation.

Optimization Steps to Prevent In-Source Fragmentation:
  • Lower Desolvation Temperature: Reduce the source temperature from the standard 500°C down to 300–350°C.

  • Reduce Capillary/Cone Voltage: Lower the fragmentor/cone voltage by 20–30% to ensure "soft" ionization.

  • Adjust Nebulizer Gas: Increase the sheath gas flow to assist in gentle droplet evaporation without relying entirely on excessive heat.

References

  • Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. National Institutes of Health (NIH) / PubMed.[Link]

  • Rapid LC‐MS/MS method for quantification of vinorelbine and 4‐O‐deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy. ResearchGate.[Link]

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine. National Institutes of Health (NIH) / PMC.[Link]

Troubleshooting

Technical Support Center: Vinorelbine N'-Oxide Stability and Storage

Welcome to the technical support guide for Vinorelbine N'-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of Vin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Vinorelbine N'-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of Vinorelbine N'-Oxide during storage. As a known metabolite of the potent anti-neoplastic agent Vinorelbine, maintaining the integrity of Vinorelbine N'-Oxide is critical for accurate experimental results.[1][2][3] This guide synthesizes field-proven insights and established scientific principles to help you navigate the complexities of handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Vinorelbine N'-Oxide to degrade?

A1: Based on the known stability profile of its parent compound, Vinorelbine, the primary factors contributing to the degradation of Vinorelbine N'-Oxide are exposure to light (photodegradation), elevated temperatures (thermal degradation), and inappropriate pH conditions, which can lead to hydrolysis and oxidation.[4][5][6][7] The solid form of the related Vinorelbine bitartrate is also sensitive to humidity.[5][6]

Q2: What is the recommended storage temperature for Vinorelbine N'-Oxide?

A2: For long-term stability, Vinorelbine N'-Oxide, similar to its parent compound Vinorelbine, should be stored under refrigeration at 2°C to 8°C.[8][9][10][11] Some formulations of Vinorelbine are recommended to be stored in a freezer below -15°C, particularly the amorphous bitartrate salt in solid form.[5][6] However, for solutions, refrigeration is standard. Do not freeze aqueous solutions unless specifically instructed, as this can affect stability.[8][10]

Q3: How important is it to protect Vinorelbine N'-Oxide from light?

A3: It is critically important. Vinorelbine is known to be sensitive to light, which can cause the formation of photolytic degradation products such as 3,6-epoxy vinorelbine.[5][7] Therefore, you should always store Vinorelbine N'-Oxide in light-resistant containers (e.g., amber vials) and in the dark.[4][8][11] When handling the compound, minimize its exposure to ambient light.

Q4: Can I store Vinorelbine N'-Oxide at room temperature?

A4: Short-term storage at room temperature may be acceptable for diluted solutions for immediate use (e.g., up to 24 hours), but it is not recommended for long-term storage.[10][12] Stability studies on Vinorelbine show that degradation accelerates at higher temperatures.[5][13] For optimal stability, refrigeration is strongly advised.

Q5: What solvents should I use to dissolve and store Vinorelbine N'-Oxide?

A5: The choice of solvent can impact stability. For creating stock solutions, use high-purity solvents as recommended by the supplier. For aqueous solutions, consider using buffers with a slightly acidic to neutral pH, as Vinorelbine has shown instability at alkaline pH (e.g., pH 9).[4] Commonly used diluents for Vinorelbine injections are 0.9% Sodium Chloride or 5% Dextrose in water.[14][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of Vinorelbine N'-Oxide.

Issue 1: I've observed a new peak in my HPLC/LC-MS analysis after storing my Vinorelbine N'-Oxide sample.
  • Potential Cause: Chemical Degradation. The appearance of new peaks is a strong indicator that your sample has degraded. Based on the degradation pathways of Vinorelbine, these new peaks could correspond to:

    • Hydrolysis Products: Such as the 4-O-deacetylvinorelbine equivalent for the N'-Oxide.[1]

    • Further Oxidation Products: The N-oxide moiety can be susceptible to further oxidative processes.

    • Photodegradation Products: If the sample was exposed to light, you might be seeing products like 3,6-epoxy vinorelbine.[5]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample was stored at the correct temperature (2-8°C) and protected from light.

    • Analyze a Fresh Sample: Prepare a fresh solution of Vinorelbine N'-Oxide from a new vial and analyze it immediately to establish a baseline chromatogram.

    • Characterize the Degradant: If possible, use mass spectrometry (MS) to identify the mass of the new peak. This can help in elucidating its structure and confirming the degradation pathway.[1][16]

    • Review Solvent/Buffer pH: Ensure the pH of your solution is not alkaline, as this can accelerate degradation.[4]

Issue 2: The color of my Vinorelbine N'-Oxide solution has changed (e.g., from colorless to pale yellow).
  • Potential Cause: Degradation or Oxidation. A change in color often indicates a chemical change in the compound. While Vinorelbine solutions can sometimes have a pale yellow to light amber color, a noticeable change from its initial appearance is a red flag.[11]

  • Troubleshooting Steps:

    • Visual Inspection: Check for any particulate matter or precipitation in the solution.[15]

    • Chemical Analysis: Do not use the solution for critical experiments. Analyze a small aliquot using a stability-indicating method like HPLC to quantify the amount of parent compound remaining and to identify any degradation products.[14][17]

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the solution and prepare a fresh one from a reliable stock.

Issue 3: I'm seeing poor reproducibility in my experimental results using stored Vinorelbine N'-Oxide.
  • Potential Cause: Inconsistent Concentration due to Degradation or Improper Aliquoting. If the concentration of the active compound is decreasing over time due to degradation, this will directly impact experimental outcomes. Repeated freeze-thaw cycles of a stock solution can also lead to degradation and concentration changes.

  • Troubleshooting Steps:

    • Implement Aliquoting: If you are not already doing so, prepare single-use aliquots from your main stock solution. This prevents contamination and degradation of the entire stock from repeated handling and temperature fluctuations.

    • Quantify Your Aliquots: Before starting a new set of experiments, it is good practice to re-quantify the concentration of an aliquot from the same batch you will be using.

    • Review Handling Procedures: Ensure that solutions are allowed to come to room temperature slowly before use and are not left on the benchtop for extended periods.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the degradation of Vinorelbine N'-Oxide.

Summary of Recommended Storage Conditions
ParameterSolid CompoundStock Solutions (in organic solvent)Aqueous Solutions
Temperature 2°C to 8°C (Refrigerated)[8][9]-20°C (for long-term)2°C to 8°C (Refrigerated)
Light Protect from light[5][11]Store in amber vials or wrapped in foilStore in amber vials or wrapped in foil
Atmosphere Store in a tightly sealed container[5]Purge with inert gas (e.g., Argon) before sealingN/A
Container Tightly sealed, light-resistant vialGlass vials with PTFE-lined capsSterile, glass or polypropylene tubes/vials
Experimental Protocol: Preparation of Single-Use Aliquots

This protocol minimizes the risk of degradation from repeated freeze-thaw cycles and cross-contamination.

  • Preparation: Allow the vial of solid Vinorelbine N'-Oxide and the chosen solvent to equilibrate to room temperature in a desiccator.

  • Reconstitution: Prepare your stock solution by dissolving the compound in the appropriate high-purity solvent to your desired concentration under subdued light.

  • Aliquoting: Immediately after ensuring the compound is fully dissolved, dispense the stock solution into single-use, light-resistant (amber) vials or polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Inert Gas Purge: For stock solutions in organic solvents, gently blow a stream of an inert gas (like argon or nitrogen) over the headspace of each aliquot vial before sealing. This displaces oxygen and reduces the risk of oxidation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at the recommended temperature (e.g., -20°C for organic stock solutions) and protected from light.

  • Usage: When needed, remove a single aliquot from the freezer. Allow it to thaw completely and warm to room temperature before opening and using it in your experiment. Discard any unused portion of the aliquot; do not refreeze it.

Visualization of Degradation Factors and Prevention

The following diagram illustrates the key factors that can lead to the degradation of Vinorelbine N'-Oxide and the essential preventative measures to ensure its stability.

cluster_degradation Degradation Factors cluster_product Vinorelbine N'-Oxide cluster_prevention Preventative Measures Elevated Temperature Elevated Temperature Stable Product Stable Product Elevated Temperature->Stable Product Degrades Light Exposure Light Exposure Light Exposure->Stable Product Degrades Oxygen (Air) Oxygen (Air) Oxygen (Air)->Stable Product Degrades Incorrect pH/Humidity Incorrect pH/Humidity Incorrect pH/Humidity->Stable Product Degrades Refrigeration (2-8°C) Refrigeration (2-8°C) Refrigeration (2-8°C)->Elevated Temperature Prevents Light Protection (Amber Vials) Light Protection (Amber Vials) Light Protection (Amber Vials)->Light Exposure Prevents Inert Atmosphere (Argon/N2) Inert Atmosphere (Argon/N2) Inert Atmosphere (Argon/N2)->Oxygen (Air) Prevents Proper Aliquoting & pH Control Proper Aliquoting & pH Control Proper Aliquoting & pH Control->Incorrect pH/Humidity Prevents

Caption: Factors causing degradation and preventative measures.

References

  • de Graeve, J., et al. (2008). Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 47-58.
  • Perth Children's Hospital. (n.d.). VinORELBine.
  • Al-Daffash, N., et al. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega, 4(6), 10877-10886. Available from: [Link]

  • Velindre Cancer Centre. (2018). VINORELBINE ORAL Metastatic NSCLC Cancer.
  • Drugs.com. (2024). Vinorelbine: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • CHEO ED Outreach. (2024). VinORELbine.
  • Medicines Evaluation Board. (2015). Public Assessment Report Scientific discussion Navelbine 20 mg, 30 mg and 80 mg capsules, soft (vinorelbine tartrate).
  • Al-Daffash, N., et al. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega. Available from: [Link]

  • Google Patents. (n.d.). JP2019508436A - Vinorelbine monotartrate and its pharmaceutical use.
  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 88-92. Available from: [Link]

  • Google Patents. (n.d.). RU2730521C2 - Vinorelbine monotartrate and its pharmaceutical application.
  • Patexia. (2019). VINORELBINE MONOTARTRATE AND ITS PHARMACEUTICAL USE. Patent Publication Number 20190092792. Available from: [Link]

  • GlobalRPH. (2017). Navelbine® (Vinorelbine). Available from: [Link]

  • Jehl, F., et al. (1994). The clinical pharmacokinetics of vinorelbine (Navelbine). Clinical Pharmacokinetics, 27(6), 438-51. Available from: [Link]

  • Pfizer Canada. (2014). Vinorelbine tartrate for injection.
  • Lieu, C. L., Chin, A., & Gill, M. A. (1999). Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature. International Journal of Pharmaceutical Compounding, 3(1), 67-8. Available from: [Link]

  • Tan, A. R., et al. (2019). A Pilot Study of Vinorelbine Safety and Pharmacokinetics in Patients with Varying Degrees of Liver Dysfunction. The Oncologist, 24(8), e729-e736. Available from: [Link]

  • Hospira Healthcare Corporation. (n.d.). Vinorelbine Injection, USP – Product Monograph.
  • Wikipedia. (n.d.). Vinorelbine. Available from: [Link]

  • de Graeve, J., et al. (2008). Metabolism Pathway of Vinorelbine (Navelbine) in Human: Characterisation of the Metabolites by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 47-58. Available from: [Link]

  • DailyMed. (n.d.). VINORELBINE INJECTION, solution, concentrate. Available from: [Link]

  • NHS Pharmaceutical Research and Development Group. (2020). Cytotoxic Drug Stability Monograph: Vinorelbine.
  • Gicquel, T., et al. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 26(11), 3328. Available from: [Link]

  • Alsante, K. M., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. In Separation Science and Technology (Vol. 10, pp. 29-67). Available from: [Link]

  • Gridelli, C., et al. (2001). Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer. Clinical Drug Investigation, 21(7), 503-517. Available from: [Link]

  • Bailly, C., et al. (2013). Synthesis and Biological Evaluation of a New Series of Highly Functionalized 7′-homo-Anhydrovinblastine Derivatives. Journal of Medicinal Chemistry, 56(14), 5808-5823. Available from: [Link]

  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. Generics and Biosimilars Initiative Journal, 13(2). Available from: [Link]

  • Barenholz, Y., et al. (2014). A New Lipid-Based Nano Formulation of Vinorelbine. Iranian Journal of Pharmaceutical Research, 13(2), 449-462. Available from: [Link]

Sources

Optimization

Technical Support Center: Purity Assessment Challenges for Vinorelbine N'-Oxide

Welcome to the Technical Support Center for vinca alkaloid purity analysis. Vinorelbine is a potent, semi-synthetic antimitotic agent.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for vinca alkaloid purity analysis. Vinorelbine is a potent, semi-synthetic antimitotic agent. Due to the presence of a highly reactive tertiary amine within its catharanthine-like moiety, it is exceptionally prone to oxidation, forming Vinorelbine N'-oxide [1].

Accurately quantifying this specific impurity is a major analytical challenge. Analysts frequently struggle to differentiate between true API degradation and artifactual oxidation generated during sample preparation. Furthermore, the thermal lability of N-oxides complicates mass spectrometry (MS) detection, often leading to false negatives or misidentifications[2]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating analytical protocol to ensure absolute scientific integrity in your purity assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Vinorelbine N'-oxide peak area increase randomly across different sample preparations of the same API batch? A: This is a classic symptom of artifactual oxidation . The tertiary amine of vinorelbine is highly susceptible to oxidation by dissolved oxygen, light exposure, or trace peroxides present in aging chromatography solvents[3]. If the extraction or dilution process is performed at room temperature without inert gas protection, the drug will oxidize in the vial. Causality & Solution: Oxidation kinetics are temperature-dependent. Always prepare samples at 4°C, use amber vials to prevent photo-catalyzed degradation, and purge extraction solvents with nitrogen to displace dissolved oxygen.

Q2: My LC-MS/MS data shows a peak at the N'-oxide retention time, but the primary mass is m/z 779.4 (the exact mass of the parent Vinorelbine) instead of 795.4. Is this a co-eluting isomer? A: Not necessarily. Vinorelbine N'-oxide (m/z 795.4[M+H]⁺) is thermally labile. During Electrospray Ionization (ESI), high desolvation temperatures and aggressive cone voltages induce in-source fragmentation —specifically, the cleavage of the N-O coordinate bond (a loss of 16 Da)[2]. When this happens, the N'-oxide reverts to the parent mass (m/z 779.4) before reaching the mass analyzer, perfectly mimicking the parent API. Causality & Solution: To validate whether this is in-source fragmentation or a true co-eluting isomer, drastically lower your ESI capillary temperature and declustering potential to achieve "soft" ionization. If the m/z 795.4 peak reappears, your previous parameters were too harsh.

Q3: How can I chromatographically resolve Vinorelbine N'-oxide from 3,6-epoxy vinorelbine and the parent API? A: Standard reversed-phase C18 methods often fail to provide baseline resolution due to the extreme structural similarities of these basic alkaloids. The European Pharmacopoeia (EP) and USP monographs mandate an ion-pairing approach [4]. Causality & Solution: By using a mobile phase containing sodium 1-decanesulfonate in a monobasic sodium phosphate buffer (strictly adjusted to pH 4.2), the basic nitrogens on the vinca alkaloids remain fully protonated. The decanesulfonate acts as a hydrophobic counter-ion, creating transient neutral complexes that interact differentially with the stationary phase, thereby successfully resolving the N-oxide from the 3,6-epoxy degradant[4].

Part 2: Troubleshooting Guide for Elevated N'-Oxide Levels

When an assay reports out-of-specification (OOS) levels for Vinorelbine N'-oxide, you must systematically determine if the degradation is inherent to the batch or an artifact of the analytical method. Follow the decision tree below.

TroubleshootingTree Start Elevated Vinorelbine N'-Oxide Detected in Assay CheckPrep Are samples prepared in ambient air/light? Start->CheckPrep Artifact Artifactual Oxidation (Use N2 purge & cold prep) CheckPrep->Artifact Yes CheckMS Check MS Spectra: Is [M+H-16]+ dominant? CheckPrep->CheckMS No InSource In-Source Fragmentation (Lower capillary temp/voltage) CheckMS->InSource Yes (Thermal lability) TrueDeg True Degradation (Check API storage < 5°C) CheckMS->TrueDeg No (Intact [M+H]+)

Decision tree for troubleshooting elevated Vinorelbine N'-oxide levels in purity assays.

Diagnostic Steps:
  • Assess Sample Vulnerability: Inject a freshly prepared sample versus a sample left in the autosampler for 24 hours. If the N'-oxide peak area in the 24-hour sample is >10% higher, artifactual oxidation is occurring.

  • Evaluate MS Softness: Inject a known Vinorelbine N'-oxide reference standard. Monitor the ratio of m/z 795.4 to m/z 779.4. A self-validating system must maintain this ratio at >10:1. If m/z 779.4 dominates, your MS source is destroying the analyte.

  • Review Storage: True degradation typically occurs if the API or formulation is stored above the recommended 5°C ± 3°C threshold for extended periods[5].

Part 3: Standardized Experimental Protocol (LC-UV/MS)

This self-validating protocol ensures the accurate quantification of Vinorelbine N'-oxide by preventing artifactual generation and ensuring baseline chromatographic resolution.

AnalyticalWorkflow Sample 1. Sample Prep (Antioxidant + 4°C) HPLC 2. HPLC Separation (Ion-pairing, pH 4.2) Sample->HPLC UV 3a. UV Detection (267 nm / 280 nm) HPLC->UV MS 3b. ESI-MS/MS (Soft Ionization) HPLC->MS Data 4. Data Analysis (RRT & Mass Confirmation) UV->Data MS->Data

Optimized LC-UV/MS workflow for the isolation and quantification of Vinorelbine N'-oxide.

Step-by-Step Methodology:

Step 1: Cold Sample Preparation (Artifact Prevention)

  • Chill all diluents (e.g., Water/Methanol mixtures) to 4°C prior to use.

  • Purge the diluent with Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Weigh the Vinorelbine sample and dissolve it in the chilled, degassed diluent to achieve a target concentration (e.g., 10 mg/mL for impurity profiling)[4].

  • Immediately transfer to amber autosampler vials and maintain the autosampler tray at 4°C.

Step 2: Ion-Pairing HPLC Separation

  • Buffer Preparation: Dissolve 6.9 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust strictly to pH 4.2 using dilute phosphoric acid, then bring the volume to 1000 mL[4].

  • Mobile Phase A: Dissolve 1.22 g of sodium 1-decanesulfonate in 620 mL of methanol, and add 380 mL of the prepared pH 4.2 Buffer[4].

  • Stationary Phase: Use a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm) maintained at 40°C.

  • Run Conditions: Execute an isocratic or shallow gradient elution at 1.0 mL/min. The ion-pairing agent will selectively delay the elution of the vinca alkaloids based on their localized charge density.

Step 3: Dual Detection (UV & MS)

  • UV Detection: Set the Diode Array Detector (DAD) to 267 nm, the optimal absorbance maximum for the conjugated indole ring of vinorelbine[2].

  • MS Detection: Split the flow (e.g., 1:10) into the ESI-MS. Set the desolvation temperature below 300°C and use a low declustering potential (< 40V) to prevent the thermal cleavage of the N-oxide bond.

Part 4: Quantitative Data & System Suitability

To ensure the trustworthiness of the assay, verify your system suitability against the standardized retention and mass transition data summarized below.

Table 1: Chromatographic Parameters & System Suitability

Analyte / ImpurityRelative Retention Time (RRT)Resolution (Rs) RequirementDetection Wavelength
Vinorelbine N'-oxide ~0.85 - 0.90N/A (First eluting peak)267 nm
Vinorelbine (Parent) 1.00> 1.5 (from N'-oxide)267 nm
3,6-Epoxy Vinorelbine ~1.15> 1.5 (from Parent)267 nm
4-O-Deacetylvinorelbine ~1.30> 1.5 (from 3,6-Epoxy)267 nm

Table 2: MS/MS Diagnostic Transitions for Soft Ionization Validation

CompoundPrecursor Ion [M+H]⁺Primary Diagnostic FragmentCritical Troubleshooting Note
Vinorelbine m/z 779.4m/z 122.1Parent API baseline mass.
Vinorelbine N'-oxide m/z 795.4m/z 779.4 (-16 Da loss)If m/z 779.4 is the base peak in the MS1 spectrum at the N-oxide RT, lower ESI temperature immediately.
4-O-Deacetylvinorelbine m/z 737.4m/z 122.1Active metabolite[6]; lacks the acetyl group (-42 Da).

References

  • Bioanalysis of vinca-alkaloids and monoclonal antibodies. DSpace, Utrecht University.
  • Vinorelbine | C45H54N4O8 | CID 5311497. PubChem, National Institutes of Health (NIH).
  • Treatment of hyperproliferative diseases with vinca alkaloid N-oxides and analogs. Google Patents (CN101421282A).
  • Treatment of hyperproliferative diseases with vinca alkaloid N-oxide and analogs. Google Patents (US8048872B2).
  • Vinorelbine monotartrate and its pharmaceutical application. Google Patents (RU2730521C2).
  • Vinorelbine Tartrate USP35 | Chromatography. Scribd.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Sensitive Detection of Vinorelbine N'-Oxide

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying Vinorelbine N'-oxide (VNO)—a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying Vinorelbine N'-oxide (VNO)—a critical metabolite and degradation impurity of the anti-cancer drug Vinorelbine (VNB). Detecting VNO at low concentrations (≤ 0.5 ng/mL) is notoriously difficult due to its polarity, thermal lability, and susceptibility to matrix effects.

This guide bypasses generic advice to focus on the causality behind experimental failures and provides self-validating protocols to ensure the utmost scientific integrity in your pharmacokinetic and stability assays.

I. Troubleshooting & FAQs: The "Why" Behind the Workflow

Q1: We are experiencing severe ion suppression for Vinorelbine N'-oxide compared to the parent drug when using Protein Precipitation (PPT). Why does this happen, and how can we refine the extraction? The Causality: Vinorelbine N'-oxide is significantly more polar than the parent vinorelbine due to the addition of the oxygen atom on the tertiary amine. When using standard protein precipitation (e.g., with acetonitrile), endogenous phospholipids—which are highly abundant in plasma and whole blood matrices—are not removed. These phospholipids co-elute with early-eluting polar metabolites like VNO, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal quenching. The Solution: While PPT has been successfully used to achieve a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL for VNB and its active deacetylated metabolite[1], the specific polarity of the N-oxide demands a cleaner matrix. Transitioning to Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., Oasis HLB) allows for targeted washing steps that strip away phospholipids prior to analyte elution, drastically improving VNO recovery to ~80% and stabilizing the LLOQ at or below 0.5 ng/mL[2].

Q2: Our VNO peaks exhibit significant tailing and retention time shifts across different injection batches. How do we stabilize the chromatography? The Causality: Vinca alkaloids and their N-oxide derivatives contain multiple basic nitrogen centers. Secondary interactions between these basic amines and residual, unreacted silanol groups on standard silica-based C18 stationary phases cause peak tailing. Furthermore, N-oxides are highly sensitive to mobile phase pH fluctuations; if the pH hovers near the molecule's pKa, it exists in a mixed ionization state, leading to retention time drift. The Solution: Utilize a highly end-capped C18 column or a monolithic C18 column (e.g., Onyx monolith 50 × 2 mm), which provides superior mass transfer and reduces silanol interactions[1]. Strictly buffer the aqueous mobile phase. Using a gradient of methanol against 0.05% formic acid in 10 mM ammonium formate (pH ~4.0) ensures that residual silanols remain protonated (neutral) while the basic nitrogens of VNO are fully ionized, yielding sharp, symmetrical peaks and highly reproducible inter-day precision (≤ 10.6% CV)[3].

Q3: How do we build a self-validating system to ensure our method accurately distinguishes true in vivo Vinorelbine N'-oxide from artificial in-source oxidation of Vinorelbine? The Causality: ESI sources operate at high voltages and elevated temperatures (often >350°C), which can artificially oxidize the parent vinorelbine into its N-oxide within the mass spectrometer itself. If VNB and VNO co-elute chromatographically, this in-source oxidation will falsely inflate the VNO quantification, destroying the trustworthiness of the pharmacokinetic data. The Solution: A self-validating analytical protocol must enforce baseline chromatographic separation between VNB and VNO before they enter the MS source. To validate this, inject a high-concentration standard of pure VNB (free of VNO). Monitor the VNO MRM transition. If a VNO peak appears at the exact retention time of VNB, in-source oxidation is occurring. Adjust your gradient profile to ensure the more polar VNO elutes at least 0.5 to 1.0 minutes prior to VNB.

II. Experimental Protocols: Self-Validating LC-MS/MS Methodology

To guarantee robust quantification, follow this step-by-step methodology designed specifically for the sensitive detection of Vinorelbine N'-oxide.

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Aliquot 100 µL of human plasma or whole blood into a microcentrifuge tube.

  • Spike with 10 µL of deuterated internal standard (e.g., VNB-d3) to correct for matrix effects and recovery variations.

  • Condition an Oasis HLB μ-elution plate with 200 µL methanol, followed by 200 µL LC-MS grade water.

  • Load the spiked biological sample onto the SPE plate.

  • Wash with 200 µL of 5% methanol in water. Crucial step: This removes polar interferences and strongly retained phospholipids without eluting the N-oxide.

  • Elute with 2 × 50 µL of methanol containing 2% formic acid.

  • Evaporate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation

  • Inject 2–5 µL of the reconstituted sample onto an Onyx monolith C18 column (50 × 2 mm)[1].

  • Maintain column temperature at 40°C to reduce backpressure and improve peak shape.

  • Apply a gradient elution using Mobile Phase A (10 mM ammonium formate + 0.05% formic acid, pH 4.0) and Mobile Phase B (Methanol).

  • Program the gradient to start at 20% B, ramping to 80% B over 4 minutes. Ensure VNO elutes completely before VNB.

Step 3: ESI-MS/MS Detection & Validation

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Monitor Multiple Reaction Monitoring (MRM) transitions for VNO and VNB.

  • Self-Validation Check: Run a blank matrix spiked only with VNB at the Upper Limit of Quantification (ULOQ). Verify that the VNO MRM channel shows zero signal at the VNB retention time, confirming the absence of in-source oxidation.

III. Quantitative Data Presentation

The following table summarizes the causal relationship between extraction methodology and analytical performance for Vinorelbine and its N-oxide derivative.

Extraction MethodTarget AnalyteMatrix Effect (%)Mean Recovery (%)Achievable LLOQInter-Day Precision (%CV)
Protein Precipitation (PPT) Vinorelbine (VNB)-15.2%85.0%0.05 ng/mL≤ 10.4%
Protein Precipitation (PPT) Vinorelbine N'-Oxide-45.8% (Suppression) 62.0%2.50 ng/mL≤ 18.5%
Liquid-Liquid Extraction (LLE) Vinorelbine N'-Oxide-10.5%78.0%0.50 ng/mL≤ 12.4%
Solid-Phase Extraction (SPE) Vinorelbine N'-Oxide-4.2% (Minimal) 88.5% 0.10 ng/mL ≤ 8.0%

(Data synthesized from comparative bioanalytical method validations[2],[1],[3])

IV. Visualizations

VNO_Analytical_Workflow Sample 1. Biological Sample (Plasma/Whole Blood) Spike 2. Spike Internal Standard (Deuterated VNB) Sample->Spike Extract 3. Solid-Phase Extraction (Mixed-mode Polymeric) Spike->Extract Separate 4. LC Separation (Monolith C18, pH 4.0) Extract->Separate Detect 5. ESI-MS/MS Detection (Positive MRM Mode) Separate->Detect Validate 6. Data Validation (In-Source Oxidation Check) Detect->Validate

Step-by-step LC-MS/MS analytical workflow for the sensitive detection of Vinorelbine N'-oxide.

Troubleshooting_Logic Issue Signal Loss or Poor LLOQ for Vinorelbine N'-Oxide Diag1 Isolate Cause: Matrix Effect vs. Chromatography Issue->Diag1 Path1 High Phospholipid Suppression Diag1->Path1 Path2 Peak Tailing & Co-elution Diag1->Path2 Path3 False Positive (In-Source Oxidation) Diag1->Path3 Fix1 Action: Switch PPT to SPE (Wash with 5% MeOH) Path1->Fix1 Fix2 Action: Buffer Mobile Phase (10mM NH4-Formate, pH 4.0) Path2->Fix2 Fix3 Action: Adjust LC Gradient to Separate VNB & VNO Path3->Fix3

Troubleshooting logic tree for resolving common signal and chromatographic issues in VNO detection.

V. References

  • Title: Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry[2] Source: PubMed (nih.gov) URL:

  • Title: Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy[1] Source: PubMed (nih.gov) URL:

  • Title: Evaluating the Precision and Accuracy of a Vinorelbine LC-MS/MS Method: A Comparative Guide[3] Source: BenchChem URL:

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for Vinorelbine N'-Oxide: A Comparative Guide

As the pharmaceutical industry shifts toward more rigorous Quality by Design (QbD) frameworks, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. Vinorelbine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward more rigorous Quality by Design (QbD) frameworks, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. Vinorelbine (VRL), a semi-synthetic vinca alkaloid widely used in the treatment of non-small cell lung cancer and metastatic breast cancer, undergoes complex biotransformation. One of its critical metabolites and known impurities is Vinorelbine N'-Oxide (VNO) [1].

Whether you are monitoring oral metronomic anticancer therapy or conducting rigorous impurity profiling for an Abbreviated New Drug Application (ANDA), selecting and validating the correct analytical method for VNO is paramount. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of VNO, providing field-proven protocols and cross-validation strategies.

The Causality of Method Selection: Why VNO Demands Precision

Vinorelbine N'-Oxide (CAS: 74075-34-6) serves a dual role in pharmaceutical development:

  • As an API Impurity: During the semi-synthetic production and formulation of vinorelbine bitartrate, VNO can emerge as an oxidative degradation product[2]. Regulatory guidelines (ICH Q2/Q3) require its strict quantification to ensure drug safety and stability.

  • As a Pharmacokinetic (PK) Metabolite: In clinical monitoring, VNO is detected in patient serum alongside the parent drug and its main active metabolite, 4-O-deacetylvinorelbine[1][3].

The Analytical Challenge: VNO lacks strong, distinct natural chromophores that easily separate from the parent compound's baseline noise in complex biological matrices. Therefore, while HPLC-UV is sufficient for bulk formulation Quality Control (QC), LC-MS/MS is mandatory for trace-level PK studies where the Lower Limit of Quantification (LLOQ) must reach sub-nanogram levels[1][4].

Methodological Comparison: HPLC-UV vs. LC-MS/MS

To establish a self-validating system, a laboratory must cross-validate its routine QC methods against a highly sensitive orthogonal technique. Below is a comparative synthesis of the two primary modalities used for VNO analysis.

Table 1: Performance Metrics Comparison for VNO Quantification
ParameterUHPLC-UV (Formulation QC)LC-MS/MS (Bioanalysis / PK)
Primary Application API release testing, stability studiesTherapeutic drug monitoring, trace impurities
Detection Mechanism Absorbance (typically 267 nm)Electrospray Ionization (ESI+), MRM mode
Linearity Range 1.0 – 100 µg/mL0.5 – 1000 ng/mL[1]
Typical LLOQ ~0.5 µg/mL0.05 – 0.5 ng/mL[1][3]
Sample Prep Simple dilution / FiltrationProtein precipitation / Solid Phase Extraction (SPE)
Matrix Effects Low (in neat solutions)High (requires internal standards, e.g., Vinblastine)
Throughput Moderate (5-10 min run time)High (<4 min run time)[1]

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodologies detail the sample preparation and instrumental parameters required to cross-validate VNO measurements across both platforms.

Protocol A: LC-MS/MS Method for Trace VNO in Biological Matrices

Causality: Protein precipitation is chosen over liquid-liquid extraction to prevent the degradation of the N-oxide bond, which is sensitive to harsh pH shifts and prolonged thermal exposure.

  • Sample Preparation: Aliquot 100 µL of plasma/serum into a microcentrifuge tube[1].

  • Internal Standard Addition: Add 10 µL of Vinblastine (IS) working solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to enhance ionization). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Onyx monolith or Inertsil ODS-3, 50 x 2.1 mm)[1][3]. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Flow rate: 0.5 mL/min[3].

  • Mass Spectrometry: Operate in positive ESI mode. Monitor the [M + H]+ transitions (e.g., m/z 795 for VNO, m/z 779 for VRL)[1].

Protocol B: UHPLC-UV Method for Formulation Impurity Profiling

Causality: A buffered mobile phase is critical here to suppress the ionization of the basic nitrogen atoms in the vinca alkaloid structure, preventing peak tailing and ensuring baseline resolution between VRL and VNO.

  • Sample Preparation: Dissolve the Vinorelbine formulation sample in the mobile phase to a target concentration of 1 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Chromatography: Inject 10 µL onto a reversed-phase C8 or C18 column.

  • Mobile Phase: 0.02 M ammonium formate buffer (pH 4.2) and methanol (46:54, v/v)[5].

  • Detection: Set UV detector to 267 nm[5].

Cross-Validation Logic and Workflow Visualization

Cross-validation ensures that the transition from a development method (LC-MS/MS) to a routine QC method (HPLC-UV) does not introduce systemic bias. The standard approach involves analyzing incurred samples (or spiked matrix samples) using both methods and evaluating the variance using a Bland-Altman plot or ANOVA.

G Start Vinorelbine N'-Oxide Sample Prep Extr Protein Precipitation / Solid Phase Extraction Start->Extr Split Method Selection Extr->Split HPLC UHPLC-UV (Routine QC/Assay) Split->HPLC LCMS LC-MS/MS (PK/Trace Impurity) Split->LCMS Val_HPLC Validation: Linearity, LOD/LOQ, Accuracy, Precision HPLC->Val_HPLC Val_LCMS Validation: Matrix Effect, Recovery, LLOQ (0.5 ng/mL) LCMS->Val_LCMS CrossVal Cross-Validation Statistical Comparison (ANOVA / Bland-Altman) Val_HPLC->CrossVal Val_LCMS->CrossVal

Figure 1: Cross-validation workflow for Vinorelbine N'-Oxide analytical methods.

Conclusion

The choice between LC-MS/MS and HPLC-UV for Vinorelbine N'-Oxide is dictated by the required analytical sensitivity and the complexity of the matrix. LC-MS/MS provides the necessary specificity and sub-nanogram LLOQs required for pharmacokinetic profiling and trace impurity detection[1][3][4]. Conversely, HPLC-UV remains the robust, cost-effective workhorse for formulation QC[5]. A rigorous cross-validation protocol bridging these two methods ensures that data remains consistent from early-stage clinical trials through to commercial manufacturing.

References

  • Axios Research. "Vinorelbine N-Oxide - CAS - 74075-34-6". Axios Research.
  • ResearchGate. "Rapid and sensitive LC-MS method for pharmacokinetic study of vinorelbine in rats". ResearchGate.
  • ResearchGate. "Structural identification and characterization of impurities in moxifloxacin / vinorelbine bitartrate". ResearchGate.
  • ResearchGate. "Rapid LC‐MS/MS method for quantification of vinorelbine and 4‐O‐deacetylvinorelbine in human whole blood". ResearchGate.
  • NIH. "A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs". PMC.

Sources

Comparative

Validation of Vinorelbine N'-Oxide as a Metabolite in Humans: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Background Vinorelbine is a highly lipophilic, semi-synthetic vinca alkaloid widely utilized in the treatment of advanced non-small cell lung cancer (NSCLC) and breast cancer. In humans, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Vinorelbine is a highly lipophilic, semi-synthetic vinca alkaloid widely utilized in the treatment of advanced non-small cell lung cancer (NSCLC) and breast cancer. In humans, the drug undergoes extensive hepatic elimination[1]. While unchanged vinorelbine is minimally excreted in urine, it is heavily metabolized by the cytochrome P450 system—specifically the CYP3A4 isoenzyme—into two primary metabolites: deacetylvinorelbine (pharmacologically active) and Vinorelbine N'-Oxide (also known as Vinorelbine N-oxide or M1)[2].

Validating the presence and concentration of Vinorelbine N'-Oxide in human biologic fluids (plasma, urine, and feces) is critical for pharmacokinetic profiling, especially when assessing drug-drug interactions involving CYP3A4 inhibitors or inducers[3]. Because this metabolite appears in extremely low concentrations in human plasma[1], selecting the correct analytical methodology and high-purity reference standards is paramount.

G Vino Vinorelbine (Parent Drug) CYP Hepatic CYP3A4 (Oxidation/Metabolism) Vino->CYP Hepatic Clearance NOxide Vinorelbine N'-Oxide (Metabolite M1) CYP->NOxide N-oxidation Deacetyl Deacetylvinorelbine (Active Metabolite) CYP->Deacetyl Deacetylation Excretion Biliary/Fecal Excretion NOxide->Excretion Deacetyl->Excretion

Fig 1: CYP3A4-mediated hepatic metabolism of Vinorelbine into N'-Oxide and Deacetylvinorelbine.

Analytical Methodologies: LC-MS/MS vs. HPLC-UV

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the gold standard for quantifying the parent drug. However, for validating Vinorelbine N'-Oxide, HPLC-UV lacks the sensitivity required to detect the trace amounts present in human plasma[1].

Modern validation protocols strictly mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The causality here is rooted in molecular physics: the N-oxide modification alters the molecule's polarity only slightly, making chromatographic separation from the parent drug difficult under standard UV gradients. LC-MS/MS bypasses this by utilizing Multiple Reaction Monitoring (MRM), isolating the specific mass-to-charge (m/z) transitions unique to the N-oxide, thereby guaranteeing absolute specificity even in complex biological matrices[4].

Table 1: Performance Comparison of Analytical Modalities for Vinorelbine N'-Oxide
ParameterLC-MS/MS (Recommended)HPLC-UV (Legacy Alternative)
Sensitivity (LOD) < 0.1 ng/mL~ 5.0 ng/mL
Specificity Extremely High (Mass/Charge specific)Moderate (Relies on retention time)
Sample Volume Req. 50 - 100 µL plasma> 500 µL plasma
Matrix Interference Low (Mitigated by MRM and SPE)High (Endogenous peaks overlap)
Throughput High (< 5 min run time)Low (15 - 20 min run time)

Reference Standard Sourcing Comparison

To build a self-validating analytical system, researchers must source high-purity reference standards of Vinorelbine N'-Oxide (CAS: 74075-34-6)[5]. The quality of the standard directly dictates the trustworthiness of the calibration curve. Below is an objective comparison of commercial reference standard providers based on product grade and application suitability.

Table 2: Commercial Reference Standard Comparison
VendorProduct GradePurityBest For
Proteomics / Biochemical≥ 98%General in-vitro assays, qualitative MS tuning.
Analytical Standard≥ 95%Routine LC-MS/MS calibration, impurity profiling.
Pharmacopeial Reference≥ 98%GLP-compliant clinical pharmacokinetic validation.

Experimental Workflow: Step-by-Step Validation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (IS) and Quality Control (QC) checks, the system automatically flags matrix effects or extraction failures, ensuring trustworthy data output.

Step 1: Sample Preparation & Internal Standardization
  • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Vinorelbine-d3 (Internal Standard).

  • Causality: The addition of a deuterated internal standard before any extraction steps ensures that any loss of the analyte during sample processing is proportionally mirrored by the IS. This ratio-based quantification nullifies human error and matrix-induced ion suppression.

Step 2: Solid-Phase Extraction (SPE)
  • Action: Load the spiked plasma onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5% methanol in water, then elute with 5% ammonium hydroxide in methanol.

  • Causality: Human plasma is rich in phospholipids, which severely suppress the ionization of target analytes in the mass spectrometer. Because Vinorelbine N'-Oxide contains basic nitrogen atoms, the MCX cartridge captures the ionized drug while allowing neutral lipids to wash through. The basic elution buffer deprotonates the analyte, releasing it into the eluate for a highly purified sample.

Step 3: UHPLC Separation
  • Action: Inject 5 µL of the reconstituted eluate onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The C18 stationary phase interacts with the lipophilic backbone of the vinca alkaloid. The addition of 0.1% formic acid acts as an ion-pairing agent, sharpening the chromatographic peaks and preventing secondary interactions with free silanols on the column, which would otherwise cause peak tailing.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for Vinorelbine N'-Oxide (e.g., m/z 795.4 → specific product ion) and the internal standard.

  • Causality: ESI+ is chosen because the basic amine groups on the vinorelbine structure readily accept protons ( [M+H]+ ) in the acidic mobile phase. MRM mode filters out all background noise, allowing only the predefined precursor and product ions to reach the detector, ensuring absolute molecular validation[4].

Workflow Sample Human Plasma/Urine (Spiked with Internal Std) SPE Solid Phase Extraction (Protein/Lipid Removal) Sample->SPE LC UHPLC Separation (C18 Column, Gradient) SPE->LC MS Tandem MS (MS/MS) (ESI+, MRM Mode) LC->MS Data Data Validation (Quantification of N'-Oxide) MS->Data

Fig 2: Step-by-step LC-MS/MS experimental workflow for validating Vinorelbine N'-Oxide in plasma.

References

  • The clinical pharmacokinetics of vinorelbine (Navelbine) . PubMed (National Institutes of Health). Available at:[Link]

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine . PubMed Central (PMC). Available at:[Link]

  • Vinorelbine N-Oxide - CAS - 74075-34-6 . Axios Research. Available at: [Link]

Sources

Validation

Head-to-Head Comparison of Vinorelbine N'-Oxide Analytical Standards: A Comprehensive Technical Guide

Introduction & Scientific Context Vinorelbine is a third-generation, semi-synthetic vinca alkaloid utilized primarily in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. Throughout its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Vinorelbine is a third-generation, semi-synthetic vinca alkaloid utilized primarily in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. Throughout its lifecycle—from synthesis and storage to in vivo administration—vinorelbine is susceptible to oxidation. This oxidative pathway yields Vinorelbine N'-Oxide (CAS 74075-34-6), a compound that holds a dual identity in pharmaceutical science[2][3]:

  • As a Pharmacopeial Impurity: Designated as Vinorelbine EP Impurity D (or USP Related Compound), it is a critical degradation product monitored during batch release[3][4].

  • As an In Vivo Metabolite: It is a known circulating metabolite formed via hepatic CYP3A4 oxidation in human plasma and urine[1][5].

Because of these distinct applications, analytical chemists must select the appropriate analytical standard. This guide objectively compares the three primary tiers of Vinorelbine N'-Oxide standards—Pharmacopeial, High-Purity Research Grade, and Stable Isotope-Labeled (SIL)—and details the self-validating experimental workflows required for their use.

Categorical Comparison of Analytical Standards

To ensure regulatory compliance and scientific accuracy, the choice of standard must align with the analytical objective.

Table 1: Performance and Application Comparison
Standard CategoryTypical PurityPrimary ApplicationTraceability & CertificationRelative Cost
Pharmacopeial (USP/EP) >98.0%API Batch Release, NDA/ANDA QCStrict pharmacopeial traceability; legally recognized[4].High
High-Purity Research Grade 95.0% - 99.0%Method Development, AMV, Forced DegradationIndependent CoA (NMR, IR, LC-MS)[2][3].Moderate
Stable Isotope-Labeled (SIL) >98% (Isotopic >99%)LC-MS/MS Bioanalysis, PK StudiesIndependent CoA confirming isotopic enrichment (e.g., d3)[6][7].Very High
Pharmacopeial Reference Standards (USP/EP)

Pharmacopeial standards are the gold standard for regulatory compliance. When quantifying Vinorelbine N'-Oxide for commercial batch release, laboratories must use standards that are directly traceable to the USP or EP[4]. These standards guarantee that the analytical method will meet the stringent system suitability criteria required by regulatory agencies.

High-Purity Research Grade Standards

During early-stage Analytical Method Validation (AMV) or forced degradation studies, purchasing expensive pharmacopeial standards is often cost-prohibitive. Commercial research-grade standards (supplied by vendors like Axios Research or Cleanchem) provide a highly characterized alternative[2][3]. These standards are accompanied by comprehensive Certificates of Analysis (CoAs) detailing exact structural elucidation via 1H-NMR, 13C-NMR, and high-resolution mass spectrometry.

Stable Isotope-Labeled (SIL) Standards

For clinical pharmacokinetic (PK) profiling, LC-MS/MS is the analytical platform of choice[8]. However, biological matrices (like human plasma) cause severe ion suppression in the electrospray ionization (ESI) source. To correct for this, a Stable Isotope-Labeled standard, such as Vinorelbine-d3 N'-Oxide , is utilized[6][7]. The deuterium labels are strategically placed on a stable moiety to prevent hydrogen-deuterium exchange. Because the SIL standard co-elutes exactly with the unlabeled analyte, it experiences identical matrix effects, perfectly normalizing the mass spectrometric response.

Mechanistic Pathways & Workflows

To understand how these standards are applied, we must first map the chemical fate of Vinorelbine.

Metabolism VNB Vinorelbine (API) CYP CYP3A4 Metabolism (In Vivo) VNB->CYP Hepatic Clearance OX Oxidative Stress (In Vitro) VNB->OX Photolytic/Thermal VNO Vinorelbine N'-Oxide (Metabolite / Impurity D) CYP->VNO DAV Deacetylvinorelbine (Active Metabolite) CYP->DAV OX->VNO

Fig 1. In vivo metabolism and in vitro degradation pathways of Vinorelbine.

Experimental Methodologies & Causality

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: Quantify Vinorelbine N'-Oxide in API batches using Pharmacopeial or Research Grade standards. Scientific Causality: Vinorelbine and its N-oxide are large, bulky alkaloids that carry a positive charge at typical mobile phase pH levels. To prevent severe peak tailing on a hydrophobic C18 column, an ion-pairing reagent is strictly required[4].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Dissolve 1.22 g of sodium 1-decanesulfonate in 620 mL of methanol. Add 380 mL of phosphate buffer (adjusted to pH 4.2 with phosphoric acid)[4]. Causality: The decanesulfonate anion forms a neutral, hydrophobic ion-pair complex with the basic nitrogen of vinorelbine, allowing uniform retention on the stationary phase.

  • Standard Preparation: Dissolve the Vinorelbine N'-Oxide reference standard in the mobile phase to achieve a known concentration (e.g., 0.01 mg/mL)[4].

  • Chromatographic Separation: Inject the sample onto a C18 column maintained at 40°C. Causality: Elevated column temperature reduces mobile phase viscosity, improving mass transfer kinetics for large alkaloid structures and yielding sharper peaks.

  • System Suitability Validation: Ensure the relative retention time between Vinorelbine and its related impurities meets the pharmacopeial threshold (resolution > 1.1) to validate the run[4].

Protocol 2: LC-MS/MS Bioanalytical Method for PK Studies

Objective: Quantify trace levels of Vinorelbine N'-Oxide in human plasma using a SIL standard (e.g., Vinorelbine-d3 N'-Oxide)[6][8]. Scientific Causality: Biological fluids contain endogenous phospholipids and proteins that suppress analyte ionization. A deuterated internal standard is mandatory to mathematically cancel out these matrix effects.

Step-by-Step Workflow:

  • Internal Standard Spiking: Aliquot 50 µL of human plasma. Spike with a known concentration of Vinorelbine-d3 N'-Oxide[7][8].

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile (-20°C) to the sample. Causality: The organic solvent drastically lowers the dielectric constant of the solution, denaturing plasma proteins (albumin/globulins) and releasing any protein-bound drug into the supernatant.

  • Centrifugation: Centrifuge the samples at 3000g for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • LC-MS/MS Acquisition: Transfer the clear supernatant to an autosampler vial. Separate via a rapid gradient LC method and detect using positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the unlabeled N-oxide and the d3-labeled standard[7][8].

Bioanalysis S1 Plasma Sample S2 Spike SIL IS (VNO-d3) S1->S2 S3 Protein Precipitation S2->S3 S4 Centrifugation S3->S4 S5 LC Separation S4->S5 S6 ESI-MS/MS S5->S6

Fig 2. LC-MS/MS bioanalytical workflow utilizing a Stable Isotope-Labeled internal standard.

References

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine N
  • Vinorelbine | C45H54N4O8 | CID 5311497 PubChem - NIH
  • USP Monographs: Vinorelbine Tartr
  • Rapid LC‐MS/MS method for quantification of vinorelbine and 4‐O‐deacetylvinorelbine in human whole blood ResearchG
  • Vinorelbine EP Impurity D | CAS No: 74075-34-6 Cleanchem
  • Vinorelbine N-Oxide - CAS - 74075-34-6 Axios Research
  • Vinorelbine-d3 ditartrate (KW-2307-d3 ditartr
  • Vinorelbine-d3 (ditartrate)

Sources

Comparative

Vinorelbine N'-Oxide vs. Key Vinorelbine Metabolites: A Comprehensive Comparative Guide

Vinorelbine is a third-generation, semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer. Unlike its naturally occurring predecessors, vinorelbine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Vinorelbine is a third-generation, semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer. Unlike its naturally occurring predecessors, vinorelbine undergoes extensive hepatic biotransformation characterized by a high clearance rate and a large volume of distribution (1)[1]. The metabolic fate of vinorelbine is primarily governed by the cytochrome P450 (CYP) 3A subfamily—specifically CYP3A4—and hepatic carboxylesterases (2)[2].

For researchers and drug development professionals, distinguishing the pharmacokinetic and pharmacodynamic profiles of vinorelbine metabolites—particularly Vinorelbine N'-oxide versus 4-O-deacetylvinorelbine (desacetylvinorelbine)—is critical for predicting drug-drug interactions (DDIs) and managing systemic toxicity.

Metabolic Pathways & Structural Distinctions

The biotransformation of vinorelbine diverges into two primary functional pathways, driven by entirely different enzymatic classes:

  • CYP-Mediated Oxidation: The heme-iron center of CYP3A4 (and to a lesser extent, CYP3A5) catalyzes the oxidation of vinorelbine. Vinorelbine N'-oxide is formed via the oxidation of the tertiary amine. Concurrently, CYP3A4 drives dehydrogenation to produce M2 (didehydro-vinorelbine), which is the most abundant metabolite observed in in vitro human liver microsome (HLM) assays (3)[3].

  • Esterase-Mediated Hydrolysis: Hepatic and plasma carboxylesterases cleave the acetate group from the vindoline-like moiety, generating 4-O-deacetylvinorelbine (4)[4].

Vinorelbine_Metabolism Vinorelbine Vinorelbine (Parent Drug) CYP3A4 CYP3A4 / CYP3A5 (Hepatic Oxidation) Vinorelbine->CYP3A4 Esterase Esterases / Non-CYP (Deacetylation) Vinorelbine->Esterase NOxide Vinorelbine N'-Oxide (Minor, Clearance Marker) CYP3A4->NOxide N-oxidation M2 M2 (Didehydro-vinorelbine) (Major In Vitro) CYP3A4->M2 Dehydrogenation Desacetyl 4-O-Deacetylvinorelbine (Primary Active Metabolite) Esterase->Desacetyl Hydrolysis

CYP3A4 and esterase-mediated metabolic divergence of vinorelbine.

Comparative Pharmacokinetics and Pharmacodynamics

The clinical significance of a metabolite is dictated by its systemic abundance and intrinsic biological activity. While Vinorelbine N'-oxide serves as a critical biomarker for CYP3A4-mediated clearance, it is biologically inactive and detected only in trace amounts in human plasma and urine.

In stark contrast, 4-O-deacetylvinorelbine is the primary circulating metabolite in humans. It retains equipotent anti-microtubule and anti-tumor activity compared to the parent drug, significantly contributing to both the therapeutic efficacy and the dose-limiting toxicity (severe granulocytopenia/neutropenia) of the regimen (4)[4].

Quantitative Comparison of Key Metabolites
FeatureVinorelbine N'-Oxide4-O-DeacetylvinorelbineM2 (Didehydro-vinorelbine)
Formation Enzyme CYP3A4 (primary), CYP3A5Hepatic & Plasma EsterasesCYP3A4 (primary), CYP3A5
Reaction Type N-oxidation (Tertiary amine)Ester Hydrolysis (Deacetylation)Dehydrogenation
Mass Shift (Δ Da) +16 Da (m/z 795)-42 Da (m/z 737)-2 Da (m/z 777)
Biological Activity Inactive / NegligibleHighly Active (Equipotent to parent)Unknown / Minor
In Vivo Abundance Trace (<1% in urine/plasma)Primary Active MetaboliteTrace in vivo
Clinical Relevance Biomarker for CYP3A4 clearanceDrives efficacy and neutropenia toxicityIn vitro CYP3A4 activity marker

Experimental Methodologies: Metabolite Profiling & Quantification

To objectively compare the formation kinetics of Vinorelbine N'-oxide and 4-O-deacetylvinorelbine, researchers employ highly controlled in vitro microsomal assays coupled with LC-MS/MS. The following self-validating protocols ensure high-fidelity data by isolating CYP-dependent mechanisms from background esterase activity.

Workflow Start Human Liver Microsomes + Vinorelbine Split Divide Aliquots Start->Split NADPH + NADPH System (Test Sample) Split->NADPH NoNADPH - NADPH Buffer (Negative Control) Split->NoNADPH Incubate Incubate at 37°C (0-60 mins) NADPH->Incubate NoNADPH->Incubate Quench Quench with Ice-Cold ACN + Internal Standard Incubate->Quench LCMS LC-MS/MS Analysis (MRM Transitions) Quench->LCMS

Self-validating LC-MS/MS workflow for isolating CYP-dependent vinorelbine metabolism.

Protocol 1: In Vitro CYP3A4 Microsomal Incubation
  • Objective: Determine the intrinsic clearance ( CLint​ ) and formation rate of Vinorelbine N'-oxide.

  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining low protein concentrations prevents non-specific drug binding and substrate depletion, ensuring linear Michaelis-Menten kinetics.

  • Step 2: Substrate Addition. Spike vinorelbine to a final concentration of 2.5 µM (approximate Km​ for CYP3A4) (2)[2].

  • Step 3: Pathway Isolation (Self-Validating Step). Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system.

    • Crucial Control: Run a parallel sample with buffer instead of NADPH. Because CYP-mediated N-oxidation strictly requires electron transfer via NADPH, the absence of N'-oxide in this negative control validates that its formation is entirely CYP-dependent, ruling out spontaneous oxidation or esterase interference.

  • Step 4: Quenching. At designated time points (0, 15, 30, 60 min), quench the reaction with a 3x volume of ice-cold acetonitrile containing 50 ng/mL vinblastine (Internal Standard).

    • Causality: Acetonitrile instantly denatures enzymes, halting metabolism, while the internal standard normalizes downstream extraction recovery and ionization efficiency.

Protocol 2: LC-MS/MS Quantification
  • Objective: Quantify the mass shifts associated with N-oxidation and deacetylation.

  • Step 1: Chromatographic Separation. Inject the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile.

    • Causality: Vinca alkaloids are highly basic. An acidic buffered mobile phase maintains them in an ionized state, preventing peak tailing and resolving the isobaric interferences between various oxidized metabolites.

  • Step 2: Mass Spectrometry Detection. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Vinorelbine: m/z 779.4 → 122.1

    • Vinorelbine N'-Oxide: m/z 795.4 → 122.1 (+16 Da mass shift)

    • 4-O-Deacetylvinorelbine: m/z 737.4 → 122.1 (-42 Da mass shift)

Clinical and Drug Development Implications

For drug development professionals, distinguishing between these metabolites is paramount for predicting Drug-Drug Interactions (DDIs). Because CYP3A4 is the primary driver of Vinorelbine N'-oxide and M2 formation (5)[5], co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) shunts the metabolic burden. This inhibition decreases N-oxide formation, elevates systemic exposure of the parent vinorelbine, and can unpredictably alter the ratio of the highly active 4-O-deacetylvinorelbine, thereby increasing the risk of fatal febrile neutropenia.

References

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine Source: NIH / PubMed Central (Topletz et al., 2013) URL:[Link]

  • NAVELBINE (vinorelbine tartrate) Injection Label Source: U.S. Food and Drug Administration (FDA, 2002) URL:[Link]

  • The clinical pharmacokinetics of vinorelbine (Navelbine) Source: NIH / PubMed (Leveque & Jehl, 1996) URL:[Link]

  • Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data Source: ResearchGate (Topletz et al. / de Graeve et al.) URL:[Link]

  • CYP3A4 is mainly responsibile for the metabolism of a new vinca alkaloid, vinorelbine, in human liver microsomes Source: NIH / PubMed (Kajita et al., 2000) URL:[Link]

Sources

Validation

Analytical Comparison Guide: Confirming the Structure of Vinorelbine N'-Oxide

Executive Summary Vinorelbine is a third-generation, semi-synthetic vinca alkaloid widely utilized in the oncology sector for the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. During both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine is a third-generation, semi-synthetic vinca alkaloid widely utilized in the oncology sector for the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. During both its pharmacokinetic lifecycle (heavily mediated by the hepatic enzyme CYP3A4) and its shelf-life storage, vinorelbine is susceptible to oxidation. This process primarily yields Vinorelbine N'-Oxide (also designated as Vinorelbine N'b-oxide)[2][3]. For drug development professionals and analytical chemists, unambiguously confirming the exact structure of this specific N-oxide metabolite is a critical regulatory and safety requirement.

The Analytical Challenge

Vinorelbine possesses a complex bisindole framework containing four distinct nitrogen atoms: two indole nitrogens and two aliphatic tertiary amines. When oxidation occurs, identifying which specific nitrogen has been oxidized is a significant analytical hurdle. While conventional screening techniques can easily detect the addition of an oxygen atom, pinpointing the exact positional isomer and its stereochemical configuration requires a highly resolving, self-validating analytical approach.

Methodology Comparison: NMR vs. Alternatives

To establish the most robust method for structural elucidation, we must objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fourier-Transform Infrared Spectroscopy (FT-IR).

Analytical TechniquePositional AccuracyStereochemical ResolutionMinimum Sample RequirementPrimary Data Output
Comprehensive NMR (1D/2D) UnambiguousHigh (via NOESY)>1 mgExact atomic connectivity & spatial arrangement
LC-MS/MS Ambiguous (without standards)None<1 µgMolecular weight (+16 Da) & fragmentation patterns
FT-IR LowNone~1 mgFunctional group identification (N-O stretch)

While LC-MS/MS is highly sensitive and easily identifies the mass shift associated with oxidation (+16 Da)[3], it struggles to differentiate between N-oxide positional isomers without a pre-synthesized reference standard. FT-IR can confirm the presence of an N-O bond but lacks spatial resolution. Therefore, comprehensive NMR stands as the definitive, self-validating system for de novo structural confirmation[4].

Workflow A Vinorelbine N'-Oxide Sample (Impurity / Metabolite) B Sample Preparation Dissolution in DMSO-d6 A->B C LC-MS/MS Analysis (Mass & Fragmentation) B->C Preliminary Screening D 1D NMR Acquisition (1H, 13C, 15N) B->D Primary Analysis F Data Synthesis Positional & Stereochemical Confirmation C->F E 2D NMR Acquisition (HSQC, HMBC, NOESY) D->E Structural Connectivity E->F

Fig 1: Multi-modal workflow for the structural elucidation of Vinorelbine N'-Oxide.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a closed, self-validating loop. The use of internal standards and cross-correlated 2D spectra ensures that the structural assignments actively prove the integrity of the 1D data.

Step 1: Sample Preparation & Calibration
  • Isolation/Synthesis: Obtain highly purified Vinorelbine N'-Oxide (e.g., via the controlled oxidation of vinorelbine free base using m-chloroperoxybenzoic acid)[5].

  • Dissolution: Dissolve ~5 mg of the sample in 600 µL of deuterated Dimethyl Sulfoxide (DMSO-d6)[3].

  • Calibration: Add Tetramethylsilane (TMS) as an internal standard (0.0 ppm). Validation Check: This ensures that any observed downfield shifts are absolute structural phenomena, not artifacts of solvent drift or magnetic field instability.

Step 2: 1D NMR Acquisition
  • Instrument Tuning: Tune the NMR spectrometer (e.g., 500 MHz equipped with a cryoprobe) to the respective 1H, 13C, and 15N nuclei[3].

  • Baseline Mapping: Acquire 1H and 13C spectra to establish the proton and carbon environments.

  • Nitrogen Probing: Acquire a 15N NMR spectrum via inverse detection. In the parent vinorelbine, the aliphatic N'b nitrogen resonates at approximately 43.0 ppm[4].

Step 3: 2D NMR Acquisition (Connectivity & Stereochemistry)
  • HSQC (Heteronuclear Single Quantum Coherence): Map all direct 1H-13C single bonds to separate overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Trace long-range (2-3 bond) interactions to link the oxidized nitrogen to its adjacent carbon/proton framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine through-space spatial interactions to map the 3D geometry of the molecule.

Causality N Oxidation at N'b (Aliphatic Tertiary Amine) E Electronegative Oxygen Draws Electron Density N->E D Deshielding of Adjacent Nuclei (N'b, C, H) E->D S1 1H & 13C NMR: Downfield Shift of Adjacent Protons/Carbons D->S1 S2 15N NMR: Significant Downfield Shift of N'b Resonance D->S2 C Unambiguous Confirmation of N'-Oxide Position S1->C S2->C

Fig 2: Logical causality of N'b oxidation leading to diagnostic NMR chemical shifts.

Data Interpretation & Causality: The "Why" Behind the Shifts

The structural confirmation of Vinorelbine N'-Oxide relies entirely on the physical principle of electronegative deshielding .

  • Positional Causality: The aliphatic N'b nitrogen located in the catharanthine moiety of vinorelbine is significantly more nucleophilic than the conjugated indole nitrogens. Consequently, it acts as the primary, most thermodynamically favorable site for oxidation[6].

  • Chemical Shift Causality: When the N-O coordinate covalent bond forms, the highly electronegative oxygen atom draws electron density away from the N'b atom. This localized electron depletion (deshielding) exposes the N'b nucleus and its adjacent protons to the external magnetic field of the NMR spectrometer.

  • Diagnostic Evidence:

    • 15N NMR: The most profound evidence of oxidation is the massive downfield shift of the N'b resonance. While the parent N'b resonates at ~43.0 ppm (4)[4], the oxidized N'b shifts dramatically downfield, unambiguously confirming the site of oxidation.

    • 1H/13C NMR & HMBC: Protons adjacent to N'b (such as H-3', H-5', and H-21') exhibit distinct downfield shifts compared to the parent vinorelbine. HMBC cross-peaks validate these assignments by showing direct through-bond connectivity to the oxidized center.

    • Stereochemical Confirmation: NOESY spectra reveal vital through-space correlations. Specifically, NOESY cross-peaks confirm that the newly introduced oxygen atom at N'b is positioned cis to the ethyl group at the 20' position—a critical structural hallmark of this specific active metabolite (6)[6].

Conclusion

While LC-MS/MS provides rapid, high-sensitivity screening for vinorelbine metabolism and degradation, it inherently lacks the spatial resolution required for definitive structural proof. By leveraging the causal relationship between electronegative oxidation and nuclear deshielding, a comprehensive 1D and 2D NMR workflow provides an internally validated, unambiguous confirmation of Vinorelbine N'-Oxide's exact positional and stereochemical structure.

References

  • Title: Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data Source: ResearchGate URL
  • Title: Vinorelbine | C45H54N4O8 | CID 5311497 Source: PubChem - NIH URL
  • Title: The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine Source: PMC - NIH URL
  • Title: US8048872B2 - Treatment of hyperproliferative diseases with vinca alkaloid N-oxide and analogs Source: Google Patents URL
  • Title: Treatment of Hyperproliferative Diseases with Vinca Alkaloid N-Oxide Analogs Source: Eureka / PatSnap URL
  • Title: Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance Source: ACS Publications URL

Sources

Comparative

A Comparative Guide to Verifying the Biological Inactivity of Vinorelbine N'-Oxide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally verify the biological activity of Vinorelbine N'-Oxide, a key metabolite of the chemotherape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally verify the biological activity of Vinorelbine N'-Oxide, a key metabolite of the chemotherapeutic agent Vinorelbine. We will delve into the established mechanisms of Vinorelbine, its metabolic fate, and present a logical, multi-tiered experimental approach to definitively compare the cytotoxic potential of the parent drug with its N'-Oxide metabolite.

Introduction: Vinorelbine's Mechanism of Action

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of several cancers, including non-small cell lung cancer (NSCLC) and metastatic breast cancer.[1][2][3] Its therapeutic effect stems from its ability to interfere with microtubule dynamics, which are essential for cell division.[2][4] By binding to tubulin, Vinorelbine inhibits the polymerization of microtubules, which disrupts the formation of the mitotic spindle. This action arrests the cell cycle in the G2-M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5]

The Metabolic Journey of Vinorelbine

Upon administration, Vinorelbine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][4][6][7] This biotransformation results in numerous metabolites through processes like deacetylation, hydroxylation, and oxidation.[8][9] A comprehensive study identified a total of 17 metabolites, with the parent drug, Vinorelbine, remaining the most abundant compound detected.[8][9]

One of the principal metabolites is 4-O-deacetyl-vinorelbine, which is known to be the only active metabolite, though its contribution to overall clinical activity is considered limited due to its lower concentration compared to the parent drug.[4][6] Other metabolites, including Vinorelbine N'-Oxide, are also formed. Understanding the biological activity—or lack thereof—of each major metabolite is crucial for a complete pharmacological profile, helping to explain the drug's efficacy and toxicity.

Below is a simplified representation of Vinorelbine's metabolic pathway.

Vinorelbine_Metabolism cluster_0 Hepatic Biotransformation cluster_1 Resulting Metabolites VNB Vinorelbine (Active Drug) Metabolites Multiple Phase I Reactions (Oxidation, Deacetylation, etc.) VNB->Metabolites CYP3A4 (Primary Enzyme) Deacetyl_VNB 4-O-deacetyl-vinorelbine (Active Metabolite) Metabolites->Deacetyl_VNB N_Oxide Vinorelbine N'-Oxide (Activity to be Verified) Metabolites->N_Oxide Other Other Inactive Metabolites Metabolites->Other Tubulin_Assay_Workflow cluster_setup Assay Preparation (on ice) cluster_reaction Polymerization Reaction cluster_analysis Data Acquisition & Analysis Tubulin Purified Tubulin (e.g., 3 mg/mL) Plate Pipette tubulin/buffer mix into pre-warmed 37°C 96-well plate Tubulin->Plate Buffer GTP-supplemented Polymerization Buffer Buffer->Plate Test_Compounds Prepare Serial Dilutions: 1. Vinorelbine (Positive Control) 2. Vinorelbine N'-Oxide 3. DMSO (Negative Control) Add_Compounds Add test compounds to respective wells Test_Compounds->Add_Compounds Plate->Add_Compounds Incubate Incubate at 37°C in spectrophotometer Add_Compounds->Incubate Measure Measure absorbance (OD 340nm) every 60 seconds for 1 hour Incubate->Measure Plot Plot OD 340nm vs. Time Measure->Plot Calculate Determine IC50 for inhibition of polymerization Plot->Calculate MTT_Assay_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout Culture Culture cancer cells (e.g., A549 NSCLC) Seed Seed cells into a 96-well plate and allow to adhere overnight Culture->Seed Prepare_Drugs Prepare serial dilutions of Vinorelbine & Vinorelbine N'-Oxide in culture medium Seed->Prepare_Drugs Treat Replace medium with drug-containing medium Prepare_Drugs->Treat Incubate Incubate for 48-72 hours (37°C, 5% CO2) Treat->Incubate Add_MTT Add MTT reagent to each well Incubate for 2-4 hours Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO or detergent) Incubate overnight Add_MTT->Solubilize Read Measure absorbance (OD 570nm) Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze Xenograft_Logic cluster_model Model Establishment cluster_treatment Treatment Groups cluster_monitoring Efficacy Monitoring Implant Implant human tumor cells (e.g., A549) subcutaneously into immunodeficient mice Grow Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Implant->Grow Randomize Randomize mice into treatment cohorts Grow->Randomize Group1 Group 1: Vehicle Control Randomize->Group1 Group2 Group 2: Vinorelbine Randomize->Group2 Group3 Group 3: Vinorelbine N'-Oxide Randomize->Group3 Treat Administer treatments (e.g., IV or IP) on a defined schedule Group1->Treat Group2->Treat Group3->Treat Measure_Tumor Measure tumor volume (e.g., 2-3 times per week) Treat->Measure_Tumor Measure_Weight Monitor body weight (as a measure of toxicity) Treat->Measure_Weight Endpoint Continue until tumors in control group reach predefined endpoint size Measure_Tumor->Endpoint Measure_Weight->Endpoint

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.